Dimethylacetamide
Description
Dimethylacetamide appears as a clear colorless liquid with a faint odor similar to ammonia. About the same density as water. Flash point 145 °F. Vapors heavier than air. May by toxic by skin absorption. May irritate eyes and skin.
N,n-dimethyl acetamide solution (40% or less) is a colorless liquid with a slight ammonia-like odor. (USCG, 1999)
N,N-dimethylacetamide is a member of the class of acetamides that is acetamide in which the hydrogens attached to the N atom have been replaced by two methyl groups respectively. Metabolite observed in cancer metabolism. It has a role as a human metabolite. It is a member of acetamides and a monocarboxylic acid amide. It is functionally related to an acetamide.
N,N-Dimethylacetamide is a dipolar aprotic solvent and reagent that may be used in the production of fibers and pharmaceuticals, and as a non-aldehyde fixative.
See also: N,N-Dimethyl acetamide solution (40% OR less) (related).
Properties
IUPAC Name |
N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHOOIRPVKKKFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO, Array | |
| Record name | DIMETHYLACETAMIDE | |
| Source | CAMEO Chemicals | |
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| Record name | N,N-DIMETHYLACETAMIDE | |
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DSSTOX Substance ID |
DTXSID5020499 | |
| Record name | N,N-Dimethylacetamide | |
| Source | EPA DSSTox | |
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Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethylacetamide appears as a clear colorless liquid with a faint odor similar to ammonia. About the same density as water. Flash point 145 °F. Vapors heavier than air. May by toxic by skin absorption. May irritate eyes and skin., Colorless liquid with a weak, ammonia- or fish-like odor; [NIOSH], OILY COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a weak, ammonia- or fish-like odor. | |
| Record name | DIMETHYLACETAMIDE | |
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| Record name | Dimethyl acetamide | |
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| Record name | Dimethyl acetamide | |
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Boiling Point |
329 to 331 °F at 760 mmHg (NTP, 1992), 163-165 °C, 165 °C, 329 °F | |
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Flash Point |
151 °F (NTP, 1992), 70 °C, 70 °C (OPEN CUP), 63 °C c.c., 158 °F (open cup), (oc) 158 °F | |
| Record name | DIMETHYLACETAMIDE | |
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Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), SOL IN BENZENE, Soluble in alcohol, acetone, ether, Miscible with most org solvents, MISCIBLE WITH AROMATIC CMPD, ESTERS, KETONES, ETHERS, Miscible in water., Solubility in water: miscible, Miscible | |
| Record name | DIMETHYLACETAMIDE | |
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Density |
0.943 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9366 @ 25 °C/4 °C, Relative density (water = 1): 0.94, 0.94 | |
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Vapor Density |
3.01 (Air= 1), Relative vapor density (air = 1): 3.01 | |
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Vapor Pressure |
9 mmHg at 140 °F (NTP, 1992), 2.0 [mmHg], 2 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.33, 2 mmHg | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Color/Form |
Liquid, OILY, Colorless liquid | |
CAS No. |
127-19-5 | |
| Record name | DIMETHYLACETAMIDE | |
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Melting Point |
-4 °F (NTP, 1992), -18.59 °C, -20 °C, -4 °F | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of N,N-Dimethylacetamide (DMAc)
For Researchers, Scientists, and Drug Development Professionals
N,N-Dimethylacetamide (DMAc), a colorless, high-boiling, and water-miscible liquid, is a versatile aprotic solvent widely employed in organic synthesis and industrial applications.[1][2] Its utility spans from a solvent for polymer production, such as polyacrylonitrile (B21495) and polyurethane-based fibers, to a reaction medium in the manufacturing of pharmaceuticals.[3][4] This guide provides a detailed overview of the core physical properties of DMAc, complete with experimental methodologies and structured data for ease of reference.
Core Physical and Chemical Properties
DMAc, with the chemical formula CH₃C(O)N(CH₃)₂, is recognized for its thermal and chemical stability.[3] It is a polar, hygroscopic liquid that is miscible with water, ethers, esters, ketones, and aromatic compounds.[3] While highly soluble with unsaturated aliphatics, it demonstrates limited solubility with saturated aliphatic hydrocarbons.[3] The chemical reactions of DMAc are characteristic of N,N-disubstituted amides. It is resistant to bases, making it a suitable solvent for reactions involving strong bases like sodium hydroxide, but will hydrolyze in the presence of strong acids.[1]
Quantitative Physical Data
The following table summarizes the key physical properties of N,N-Dimethylacetamide, compiled from various sources.
| Property | Value | Conditions |
| Molecular Formula | C₄H₉NO | |
| Molar Mass | 87.12 g/mol | [5] |
| Appearance | Colorless liquid | [1] |
| Odor | Faint, ammoniacal or fish-like | [6] |
| Melting Point | -20 °C (-4 °F) | [1][7] |
| Boiling Point | 165 - 166 °C (329 - 331 °F) | at 760 mmHg[5][6] |
| Density | 0.942 g/cm³ | at 20 °C[3] |
| 0.937 g/mL | at 25 °C[8] | |
| Viscosity | 1.02 mPa·s | at 20 °C[3] |
| 0.92 mPa·s | at 25 °C[3] | |
| Surface Tension | 36.70 mN/m | at 20 °C[9] |
| 32.43 dyn/cm | at 30 °C[10] | |
| Vapor Pressure | 1.78 hPa (1.3 Torr) | at 20 °C[3] |
| 2.0 hPa | at 21.7 °C[3] | |
| Flash Point | 63 - 70 °C (145 - 158 °F) | Closed Cup[4][11] |
| Autoignition Temperature | 490 °C (914 °F) | [12][13] |
| Refractive Index | 1.437 - 1.438 | at 20 °C, nD[1][3] |
| Solubility in Water | Miscible in all proportions | [1][10] |
| log P (Octanol/Water) | -0.253 to -0.77 | [1][11] |
| Dielectric Constant | 37.8 | at 25 °C, 10 kHz[3] |
Experimental Protocols for Property Determination
The accurate determination of physical properties is critical for the safe and effective use of DMAc in research and manufacturing. Standardized methodologies are employed to ensure reproducibility and comparability of data.
1. Boiling Point Determination (OECD TG 103)
The boiling point is a fundamental property, often determined using methods outlined by the Organisation for Economic Co-operation and Development (OECD).
-
Principle: This method involves distilling the liquid and measuring the temperature at which the liquid and vapor phases are in equilibrium at a given pressure.
-
Apparatus: A distillation flask, condenser, calibrated thermometer or thermocouple, and a heating source (e.g., heating mantle).
-
Methodology:
-
The DMAc sample is placed in the distillation flask with boiling chips.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor.
-
The sample is heated, and the temperature is recorded when the liquid boils and a stable condensate ring is observed in the condenser.
-
The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).
-
2. Density Measurement (OECD TG 109)
Density is typically measured using a pycnometer, hydrometer, or an oscillating densitometer.
-
Principle: The mass of a known volume of the substance is determined at a specific temperature.
-
Apparatus: A calibrated pycnometer, a constant temperature bath, and an analytical balance.
-
Methodology (Pycnometer Method):
-
The empty pycnometer is weighed.
-
It is then filled with the DMAc sample, avoiding air bubbles.
-
The filled pycnometer is placed in a constant temperature bath (e.g., 20 °C) until thermal equilibrium is reached.
-
The volume is adjusted precisely, and the exterior is cleaned and dried.
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.
-
3. Viscosity Measurement (OECD TG 114)
The viscosity of DMAc can be determined using a capillary viscometer or a rotational viscometer.
-
Principle (Capillary Viscometer): This method measures the time it takes for a fixed volume of liquid to flow through a calibrated capillary under gravity at a controlled temperature.
-
Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant temperature bath, and a stopwatch.
-
Methodology:
-
The viscometer is filled with the DMAc sample and placed vertically in the constant temperature bath.
-
The sample is allowed to reach thermal equilibrium.
-
The liquid is drawn up through the capillary to a point above the upper timing mark.
-
The time taken for the liquid meniscus to pass between the upper and lower timing marks is measured.
-
The kinematic viscosity is calculated by multiplying the flow time by the viscometer calibration constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.[14]
-
Logical Workflow Visualization
As a solvent, N,N-Dimethylacetamide does not have inherent biological signaling pathways. However, its application in drug development often involves its use as a vehicle in experimental setups that do study such pathways. The following diagram illustrates a generalized workflow for determining a key physical property, such as boiling point, which is crucial for its application in various experimental and industrial processes.
Caption: Generalized workflow for the determination of a liquid's boiling point.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. N,N-Dimethylacetamide | 127-19-5 [chemicalbook.com]
- 3. productcatalog.eastman.com [productcatalog.eastman.com]
- 4. This compound ( DMAc : DMA ) N,N-Dimethylacetamide - Polar high bp solvent - 100ml - SYNTHETIKA [synthetikaeu.com]
- 5. acs.org [acs.org]
- 6. This compound | C4H9NO | CID 31374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. This compound (DMA) [commonorganicchemistry.com]
- 9. surface-tension.de [surface-tension.de]
- 10. Dimethyl Acetamide Solvent Properties [macro.lsu.edu]
- 11. ICSC 0259 - N,N-DIMETHYLACETAMIDE [inchem.org]
- 12. This compound [chemeurope.com]
- 13. thomassci.com [thomassci.com]
- 14. univarsolutions.com [univarsolutions.com]
An In-depth Technical Guide to N,N-Dimethylacetamide: Chemical Formula, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethylacetamide (DMAc), a versatile aprotic polar solvent, is widely utilized in organic synthesis, polymer chemistry, and pharmaceutical applications. Its high boiling point, thermal and chemical stability, and miscibility with a broad range of solvents make it an invaluable medium for various chemical reactions. This technical guide provides a comprehensive overview of the chemical formula, structure, physicochemical properties, and synthesis of N,N-Dimethylacetamide. Detailed experimental protocols for key synthesis methods are presented, alongside a comparative analysis of their advantages and disadvantages. All quantitative data are summarized in structured tables for ease of reference, and logical workflows for the primary synthesis routes are visualized using Graphviz diagrams.
Chemical Formula and Structure
N,N-Dimethylacetamide is an organic compound with the chemical formula C₄H₉NO.[1][2][3] Its structure features a central carbonyl group bonded to a nitrogen atom, which is in turn substituted with two methyl groups. The other side of the carbonyl group is attached to a methyl group.
Systematic IUPAC Name: N,N-Dimethylacetamide[1][3]
Common Abbreviations: DMAc, DMA[1]
Molecular Structure:
-
Skeletal Formula:
-
Ball-and-Stick Model: A 3D representation would show the planar nature of the amide group due to resonance.
Physicochemical Properties
DMAc is a colorless, high-boiling, water-miscible liquid with a faint ammoniacal odor.[1][4] Its key physical and chemical properties are summarized in the tables below.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Weight | 87.122 g·mol⁻¹ | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Ammoniacal | [1] |
| Density | 0.937 g/mL | [1] |
| Melting Point | -20 °C | [1] |
| Boiling Point | 165.1 °C | [1] |
| Solubility in water | Miscible | [1] |
| Refractive Index (nD) | 1.4375 | [1] |
| Viscosity | 0.945 mPa·s | [1] |
| Vapor Pressure | 300 Pa | [1] |
Spectroscopic Data
| Spectroscopic Technique | Key Data Points | Reference(s) |
| ¹H NMR (in CDCl₃) | δ (ppm): 2.08 (s, 3H, COCH₃), 2.98 (s, 6H, N(CH₃)₂) | [5] |
| IR Spectrum | Strong C=O stretch around 1650 cm⁻¹ | [6] |
| Mass Spectrum (EI) | Molecular ion (M⁺) at m/z = 87 | [7][8] |
| UV-vis (λmax) | 270 nm | [1] |
Safety and Hazard Information
| Hazard Category | GHS Classification | Precautionary Statements | Reference(s) |
| Acute Toxicity | Harmful in contact with skin or if inhaled (H312, H332) | P280, P308+P313 | [1] |
| Eye Irritation | Causes serious eye irritation (H319) | P280, P308+P313 | |
| Reproductive Toxicity | May damage the unborn child (H360) | P280, P308+P313 | [1] |
| Flash Point | 63 °C | [1] | |
| Autoignition Temperature | 490 °C | [1] |
Synthesis of N,N-Dimethylacetamide
DMAc is commercially produced through several synthetic routes, primarily involving the reaction of dimethylamine (B145610) with an acetylating agent. The choice of method often depends on factors such as cost, desired purity, and production scale.
Synthesis from Acetic Anhydride (B1165640) and Dimethylamine
This method involves the acylation of dimethylamine with acetic anhydride. The reaction is exothermic and yields DMAc and acetic acid as a byproduct.
-
An aqueous solution of dimethylamine is heated to vaporize the gas.
-
The dimethylamine gas is dehydrated and purified.
-
The purified gas is then introduced into acetic anhydride at room temperature for the acylation reaction.[2]
-
The reaction is exothermic, and the temperature is controlled to not exceed a certain point, which indicates the completion of the acylation.
-
The resulting mixture is then cooled and neutralized with an alkaline solution (e.g., sodium hydroxide) to a pH of 8-9, which leads to the formation and separation of sodium acetate (B1210297).[2]
-
The remaining organic layer is washed with an alkali solution.
-
Ethyl acetate is added, and the mixture undergoes azeotropic dehydration to remove water.[2]
-
The crude product is then purified by fractional distillation, collecting the fraction at 164-166.5 °C to obtain pure N,N-Dimethylacetamide.[2]
Synthesis from Acetic Acid and Dimethylamine
This is another common commercial method for DMAc synthesis. The reaction involves the dehydration of the salt formed between dimethylamine and acetic acid.
-
Gaseous dimethylamine is introduced into glacial acetic acid. The reaction is exothermic and continuous.[2]
-
The reaction mixture, containing dimethylamine acetate, is then heated under pressure to drive the amidation reaction and remove water.
-
The crude product is then subjected to fractional distillation. The fraction boiling at 164-166.5 °C is collected as pure N,N-Dimethylacetamide.[2]
-
Catalytic distillation technology can be employed to utilize the heat of reaction and reduce energy consumption.[2]
References
- 1. Dimethylacetamide - Wikipedia [en.wikipedia.org]
- 2. caloongchem.com [caloongchem.com]
- 3. US3300531A - Process for preparing this compound - Google Patents [patents.google.com]
- 4. US6946060B2 - Purification of N,N-dimethylacetamide - Google Patents [patents.google.com]
- 5. US20080207949A1 - Method For The Production Of N,N-Dimethylacetamide (Dmac) - Google Patents [patents.google.com]
- 6. CA2329241A1 - Process for producing this compound - Google Patents [patents.google.com]
- 7. US8193390B2 - Method for the production of N,N-dimethylacetamide (DMAC) - Google Patents [patents.google.com]
- 8. N,N-Dimethylacetamide: Uses, Preparation and Toxicities_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Polarity of N,N-Dimethylacetamide
Introduction
N,N-Dimethylacetamide (DMAc or DMA) is an organic compound with the formula CH₃C(O)N(CH₃)₂.[1][2] It is a versatile, colorless, high-boiling, and water-miscible liquid widely recognized as a polar aprotic solvent.[1][3][4][5][6][7] Its exceptional ability to dissolve a wide array of both organic and inorganic compounds makes it an invaluable solvent in numerous industrial and research applications, particularly in the production of polymers like polyacrylonitrile (B21495) and polyurethane fibers, as well as in the pharmaceutical industry as a reaction medium and in drug formulations.[1][3][8] The polar nature of DMA not only defines its solvency but also allows it to act as a reaction catalyst, often leading to high yields and pure products.[3]
This technical guide provides a comprehensive examination of the polarity of N,N-Dimethylacetamide, detailing the quantitative metrics that define its polar character, the underlying molecular basis for these properties, and the experimental methodologies used for their determination.
Quantitative Measures of Polarity
The polarity of a solvent is a critical parameter that influences solubility, reaction rates, and chemical equilibria. It is quantified by several physicochemical properties, most notably the dipole moment and the dielectric constant. DMA is characterized by high values for both, confirming its status as a highly polar solvent.
Table 1: Physicochemical Properties of N,N-Dimethylacetamide Related to Polarity
| Parameter | Value | Temperature (°C) |
| Dipole Moment (Debye) | 3.7 - 3.72 D | 25 |
| Dielectric Constant (ε) | 37.78 - 38.9 | 25 |
| Polarity Index (P') | 6.5 | Not Applicable |
-
Dipole Moment (µ): The dipole moment is a measure of the net molecular polarity resulting from the separation of positive and negative charges within a molecule. DMA's high dipole moment of approximately 3.72 D arises from the significant electronegativity difference between the carbonyl oxygen atom and the carbon atom, as well as the contribution from the nitrogen atom.[9][10]
-
Dielectric Constant (ε): The dielectric constant, or relative permittivity, reflects a solvent's ability to reduce the electrostatic force between dissolved ions, thereby stabilizing them in solution. DMA possesses a high dielectric constant of about 37.8, making it an excellent solvent for polar and ionic compounds.[9][10][11] For comparison, the dielectric constant of water is approximately 80, while that of a nonpolar solvent like hexane (B92381) is less than 2.[12]
-
Polarity Index (P'): This is an empirical scale that provides a relative measure of solvent polarity. DMA's polarity index of 6.5 places it among the more polar organic solvents.[9]
Molecular Basis of Polarity
The distinct polarity of DMA is a direct consequence of its molecular structure. The key features are the N,N-disubstituted amide group, which includes a highly polarized carbonyl group (C=O) and a tertiary nitrogen atom.
-
Carbonyl Group: The C=O double bond is the primary source of DMA's polarity. The high electronegativity of the oxygen atom draws electron density away from the carbon atom, creating a significant bond dipole.
-
Amide Resonance: The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group. This delocalization of electrons creates a resonance hybrid with a partial negative charge on the oxygen atom and a partial positive charge on the nitrogen atom, further enhancing the overall molecular dipole moment.
-
Aprotic Nature: DMA is classified as an aprotic solvent because it lacks a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen). Consequently, it cannot act as a hydrogen bond donor. However, the electronegative carbonyl oxygen atom is a strong hydrogen bond acceptor, allowing it to interact favorably with protic solutes.
The interplay of these structural features is illustrated below.
Solvent Characteristics and Miscibility
The principle of "like dissolves like" governs the solubility characteristics of DMA. Its high polarity makes it an excellent solvent for a wide range of substances. It is completely miscible with water and most common organic solvents.[3][4][8] Its only significant limitation is its poor ability to dissolve non-polar aliphatic hydrocarbons.[1][6]
Table 2: Miscibility Profile of N,N-Dimethylacetamide
| Solvent Class | Examples | Miscibility |
| Water | H₂O | Miscible[1][3][4] |
| Alcohols | Ethanol, Methanol | Miscible[7][8] |
| Ethers | Diethyl ether, Tetrahydrofuran | Miscible[2][3][8] |
| Ketones | Acetone, Methyl ethyl ketone | Miscible[2][3][8] |
| Esters | Ethyl acetate | Miscible[2][3][8] |
| Aromatic Hydrocarbons | Benzene, Toluene | Miscible[2][3][8] |
| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Poorly Soluble / Immiscible[1][6] |
Experimental Protocols for Polarity Determination
The quantitative values presented in this guide are determined through precise experimental techniques. The following sections outline the general methodologies for key polarity-related measurements.
The dielectric constant is measured by assessing a substance's effect on the capacitance of a capacitor. A common modern technique is Time Domain Reflectometry (TDR).
-
Principle: TDR measures the dielectric properties of a material by analyzing the reflection of a fast-rising electromagnetic pulse. The change in the pulse's shape after interacting with the sample is related to the material's frequency-dependent dielectric properties.[12]
-
Methodology:
-
A high-frequency pulse is generated and propagated along a coaxial transmission line.
-
The line is terminated with a sample cell containing pure DMA, maintained at a constant temperature (e.g., 25°C).
-
The pulse is reflected at the interface between the transmission line and the sample.
-
A wide-bandwidth sampling oscilloscope captures both the incident and reflected waveforms.
-
By applying Fourier transformation and analyzing the difference between the waveforms, the complex permittivity spectrum (ε*) is calculated.
-
The static dielectric constant (ε) is the value of the real part of the permittivity at low frequency.
-
The molecular dipole moment is typically determined by measuring the dielectric constant of dilute solutions of the polar substance in a non-polar solvent and applying the Debye theory.[13]
-
Principle: The total molar polarization of a dilute solution is a function of the concentration and the dipole moments of the solute and solvent. By measuring the dielectric constant and density of several dilute solutions, the solute's contribution can be isolated and its dipole moment calculated.
-
Methodology:
-
Prepare a series of solutions of DMA in a non-polar solvent (e.g., benzene) with low, precisely known weight fractions.
-
Measure the static dielectric constant (ε₀) and density (ρ) of the pure solvent and each solution at a constant temperature.
-
Measure the refractive index (n) of the pure solvent and each solution, from which the high-frequency dielectric constant (ε∞ = n²) is determined.
-
Calculate the molar polarization for each solution using established equations.
-
Extrapolate the data to infinite dilution to determine the molar polarization of DMA.
-
The permanent dipole moment (μ) is then calculated using the Debye equation, which relates molar polarization to the dipole moment and temperature.
-
A straightforward visual method can be used to determine the miscibility of DMA with other solvents.[6]
-
Methodology:
-
Preparation: Add equal volumes (e.g., 1 mL) of DMA and the test solvent into a clean, dry glass vial.
-
Mixing: Securely cap the vial and shake vigorously or vortex for approximately 30 seconds to ensure thorough mixing.
-
Observation: Allow the vial to stand undisturbed for at least 5 minutes. Observe the contents against a well-lit background.
-
Interpretation:
-
Miscible: A single, clear, homogeneous liquid phase is observed.
-
Immiscible: Two distinct liquid layers are formed.
-
Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.
-
-
N,N-Dimethylacetamide is a highly polar, aprotic solvent, a characteristic defined by its high dipole moment and dielectric constant. These properties are a direct result of its molecular structure, specifically the N,N-disubstituted amide functional group. The polarity of DMA dictates its broad miscibility with water and most organic solvents, making it a powerful and versatile medium for a wide range of chemical reactions and industrial processes. A thorough understanding of its polar nature, grounded in quantitative data and experimental validation, is essential for its effective and appropriate application in research, development, and manufacturing.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C4H9NO | CID 31374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. productcatalog.eastman.com [productcatalog.eastman.com]
- 4. acs.org [acs.org]
- 5. This compound (DMA) [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Introduction and properties of this compound - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 8. N,N-Dimethylacetamide | 127-19-5 [chemicalbook.com]
- 9. Dimethyl Acetamide Solvent Properties [macro.lsu.edu]
- 10. N,N-dimethylacetamide [stenutz.eu]
- 11. Dielectric Constant [macro.lsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. ias.ac.in [ias.ac.in]
An In-depth Technical Guide to the Solubility of Organic Compounds in Dimethylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylacetamide (DMAc) is a versatile, polar aprotic solvent with a high boiling point and strong dissolving power, making it a valuable medium for a wide range of chemical reactions and industrial processes.[1][2] Its ability to dissolve numerous organic and inorganic compounds, including many polymers and pharmaceuticals, has led to its extensive use in the production of fibers, films, coatings, and as a reaction solvent in organic synthesis.[2][3][4] This technical guide provides a comprehensive overview of the solubility of various organic compounds in DMAc, detailed experimental protocols for solubility determination, and visual representations of key concepts and workflows.
Core Principles of Solubility in this compound
The solubility of a substance in a solvent is governed by the principle of "like dissolves like." This concept can be quantified using Hansen Solubility Parameters (HSP), which break down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5][6] A smaller "distance" between the HSP values of a solute and a solvent indicates a higher likelihood of solubility.
This compound has the following Hansen Solubility Parameters at 25°C:
-
δD (Dispersion): 16.8 (MPa)½[2]
-
δP (Polar): 11.5 (MPa)½[2]
-
δH (Hydrogen Bonding): 9.4 (MPa)½[2]
-
Total (δt): 22.4 (MPa)½[2]
The relatively high polar and hydrogen bonding parameters of DMAc contribute to its excellent ability to dissolve polar organic molecules and polymers with hydrogen bonding capabilities.
Figure 1: Logical relationship governing solubility based on Hansen Solubility Parameters.
Quantitative Solubility Data
The following tables summarize the available quantitative solubility data for various organic compounds in this compound and the closely related solvent, dimethylformamide (DMF). All data is presented at standard temperature (approximately 25°C or 298.15 K) unless otherwise specified.
Table 1: Solubility of Active Pharmaceutical Ingredients (APIs) in this compound (DMAc) and Dimethylformamide (DMF)
| Compound | Solvent | Solubility (mg/mL) | Temperature (°C) |
| Paclitaxel | DMF | ~5 | 25 |
| Ibuprofen | DMF | ~45 | 25 |
| 4-Methylbenzoic Acid | DMAc | See Table 2 | 288.15 - 368.15 K |
Note: Data for DMF is provided as a close approximation for solubility in DMAc due to their similar solvent properties. However, experimental verification in DMAc is recommended.
Table 2: Solubility of 4-Methylbenzoic Acid in this compound (DMAc) at Various Temperatures [7]
| Temperature (K) | Mole Fraction (x) |
| 288.15 | 0.0837 |
| 293.15 | 0.1042 |
| 298.15 | 0.1284 |
| 303.15 | 0.1571 |
| 308.15 | 0.1912 |
| 313.15 | 0.2315 |
| 318.15 | 0.2792 |
| 323.15 | 0.3355 |
| 328.15 | 0.4018 |
| 333.15 | 0.4795 |
| 338.15 | 0.5704 |
| 343.15 | 0.6763 |
| 348.15 | 0.7992 |
| 353.15 | 0.9415 |
| 358.15 | 1.0000 |
| 363.15 | 1.0000 |
| 368.15 | 1.0000 |
Table 3: Solubility of Other Organic Compounds in this compound (DMAc)
| Compound | Solubility | Temperature (°C) |
| Iso-octane | 33 g / 100 g DMAc | 25 |
| n-Heptane | 31 g / 100 g DMAc | 25 |
| Di-isobutylene | Completely miscible | 25 |
| N-Hexane | Completely miscible | 25 |
| Cyclohexane | Completely miscible | 25 |
| Cyclohexene | Completely miscible | 25 |
| Benzoic Acid | Soluble | Not specified |
| Naphthalene Acetamide | Soluble | Not specified |
Experimental Protocols for Solubility Determination
The following sections provide detailed methodologies for determining the solubility of organic compounds in this compound.
Method 1: Shake-Flask Method for Thermodynamic Solubility of Crystalline Compounds
This method is considered the "gold standard" for determining the thermodynamic (equilibrium) solubility of a crystalline compound.[8][9][10]
Materials and Equipment:
-
Analytical balance (readable to ±0.1 mg)
-
Glass vials or flasks with screw caps (B75204) or glass stoppers
-
Orbital shaker or magnetic stirrer with a temperature-controlled water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
-
This compound (analytical grade)
-
Organic compound of interest (solute)
Step-by-Step Procedure:
-
Preparation of Supersaturated Solution: a. Add an excess amount of the solid organic compound to a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium. b. Add a known volume of this compound to the vial. c. Securely cap the vial to prevent solvent evaporation.
-
Equilibration: a. Place the vial in an orbital shaker or on a magnetic stirrer within a temperature-controlled water bath set to the desired temperature (e.g., 25°C or 37°C). b. Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound. It is advisable to determine the time to equilibrium in preliminary experiments by sampling at different time points until the concentration of the solute in the solution remains constant.[11]
-
Phase Separation: a. After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to sediment. b. To ensure complete removal of undissolved solids, centrifuge the vials at a high speed. c. Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.
-
Quantification: a. Accurately dilute the filtered saturated solution with this compound to a concentration that falls within the linear range of the analytical instrument. b. Prepare a series of standard solutions of the organic compound in this compound of known concentrations. c. Measure the absorbance (for UV-Vis) or peak area (for HPLC) of the standard solutions and the diluted sample solution. d. Construct a calibration curve by plotting the analytical signal versus the concentration of the standard solutions. e. Determine the concentration of the diluted sample solution from the calibration curve. f. Calculate the original solubility of the organic compound in this compound, taking into account the dilution factor.
Figure 2: Workflow for the shake-flask solubility determination method.
Method 2: Visual Method for Determining the Solubility of Polymers (Based on ASTM D3132 - Withdrawn)
This method provides a qualitative to semi-quantitative assessment of polymer solubility in a range of solvents, which can be adapted for this compound.[12][13][14][15]
Materials and Equipment:
-
Test tubes or small vials with closures
-
Vortex mixer or shaker
-
Graduated cylinders or pipettes
-
This compound (analytical grade)
-
Polymer sample
Step-by-Step Procedure:
-
Sample Preparation: a. Weigh a specific amount of the polymer (e.g., 0.1 g) and place it into a test tube. b. Add a known volume of this compound (e.g., 10 mL) to the test tube.
-
Dissolution Attempt: a. Tightly close the test tube. b. Agitate the mixture vigorously using a vortex mixer or shaker at room temperature. c. Periodically observe the mixture for signs of dissolution, such as swelling of the polymer, formation of a gel, or clarification of the solution. d. Continue agitation for a set period (e.g., 24 hours) or until no further changes are observed.
-
Solubility Assessment: a. Soluble: The polymer completely dissolves, forming a clear, homogeneous solution with no visible particles. b. Partially Soluble: The polymer swells significantly or forms a gel, but a clear solution is not obtained. Some undissolved particles may remain. c. Insoluble: The polymer shows little to no change, and the solvent remains clear with the polymer settled at the bottom.
-
Semi-Quantitative Determination (Optional): a. If the polymer is soluble, incrementally add more of the polymer to the solution until saturation is reached (i.e., solid polymer remains undissolved after prolonged agitation). b. If the polymer is insoluble at the initial concentration, perform serial dilutions of the initial mixture with additional this compound to determine the concentration at which dissolution occurs.
Conclusion
This compound is a powerful and versatile solvent for a wide array of organic compounds, including challenging-to-dissolve polymers and active pharmaceutical ingredients. Understanding the principles of solubility, supported by quantitative data and robust experimental protocols, is crucial for its effective application in research, development, and manufacturing. This guide provides a foundational resource for scientists and professionals working with this compound, enabling more informed solvent selection and process optimization. Further research to expand the quantitative solubility database for a broader range of organic compounds in DMAc will continue to be of significant value to the scientific community.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. productcatalog.eastman.com [productcatalog.eastman.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. acs.org [acs.org]
- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. enamine.net [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. store.astm.org [store.astm.org]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. researchgate.net [researchgate.net]
Dimethylacetamide safety data sheet (SDS) information
An In-depth Technical Guide to the Safety Data Sheet for Dimethylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical safety information for this compound (DMAc), as presented in its Safety Data Sheet (SDS). The information is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and use of this common solvent. All quantitative data has been summarized in structured tables for ease of reference, and key workflows are visualized using diagrams.
Physical and Chemical Properties
This compound is a colorless, water-miscible, high-boiling liquid commonly used as a polar aprotic solvent in organic synthesis and various industrial applications.[1][2][3] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C4H9NO | [1][4] |
| Molar Mass | 87.12 g/mol | [2][4] |
| Appearance | Colorless liquid | [1][2][4] |
| Odor | Faint, ammonia-like or fish-like | [1][4][5] |
| Density | 0.937 g/mL at 25 °C | [1][2] |
| Melting Point | -20 °C (-4 °F) | [1][2] |
| Boiling Point | 165 °C (329 °F) | [1][2] |
| Flash Point | 63 °C (145 °F) (closed cup) | [1][6] |
| Autoignition Temperature | 490 °C (914 °F) | [1] |
| Solubility in Water | Miscible | [1] |
| Vapor Pressure | 1.5 mm Hg at 20 °C | [6] |
| Vapor Density | 3.01 (air = 1) | [6] |
Toxicological Data
This compound poses several health hazards, including reproductive toxicity.[1][7] Chronic exposure can lead to hepatotoxicity.[1] The acute toxicity data for this compound is presented in the table below.
| Test | Species | Route | Value | Source(s) |
| LD50 | Rat | Oral | 4300 mg/kg | [8] |
| LD50 | Mouse | Oral | 4620 mg/kg | [8] |
| LD50 | Rabbit | Dermal | 2240 mg/kg | [8] |
| LD50 | Rat | Dermal | >20000 mg/kg | [8] |
| LC50 | Rat | Inhalation | 2475 ppm (1 hour) | [8] |
Occupational Exposure Limits
To minimize the risk of adverse health effects in the workplace, several organizations have established occupational exposure limits for this compound. These limits are summarized in the table below.
| Organization | Limit | Value | Source(s) |
| ACGIH | TWA | 10 ppm | [8][9] |
| NIOSH | TWA | 10 ppm (35 mg/m³) [skin] | [5][8][9] |
| OSHA | PEL | 10 ppm (35 mg/m³) [skin] | [5][8][9] |
TWA: Time-Weighted Average PEL: Permissible Exposure Limit [skin]: Indicates the potential for significant absorption through the skin.
Globally Harmonized System (GHS) Classification
The GHS provides a standardized approach to hazard communication. The classification for this compound is as follows:
-
Serious Eye Damage/Eye Irritation (Category 2) [13]
The following diagram illustrates the GHS hazard communication workflow for this compound.
Caption: GHS Hazard Communication for this compound.
Safe Handling and Storage Workflow
Proper handling and storage procedures are essential to minimize exposure and ensure safety. The following diagram outlines a logical workflow for the safe use of this compound in a laboratory setting.
Caption: Safe Handling and Storage Workflow for this compound.
Experimental Protocols
Safety Data Sheets provide the results of toxicological and physical hazard testing but typically do not include detailed experimental methodologies. The following are general descriptions of the protocols used to obtain the key safety data for chemicals like this compound.
-
Acute Oral Toxicity (LD50): This test is generally conducted in accordance with OECD Test Guideline 420, 423, or 425. A group of laboratory animals, typically rats or mice, are administered a single dose of the substance by gavage. The animals are observed for a set period, usually 14 days, for signs of toxicity and mortality. The LD50 is the statistically estimated dose that is expected to be lethal to 50% of the tested population.
-
Acute Dermal Toxicity (LD50): Following a method similar to OECD Test Guideline 402, the substance is applied to a shaved area of the skin of a test animal, usually a rabbit or rat. The area is covered with a porous gauze dressing for a 24-hour exposure period. The animals are then observed for signs of toxicity and mortality over a 14-day period. The LD50 is the dose that causes death in 50% of the animals.
-
Acute Inhalation Toxicity (LC50): This study is typically performed according to OECD Test Guideline 403. Animals, most often rats, are placed in an inhalation chamber and exposed to the substance as a vapor, mist, or dust for a specified period, usually 4 hours. The animals are then observed for signs of toxicity and mortality for up to 14 days. The LC50 is the concentration of the substance in the air that is lethal to 50% of the test animals.
-
Flash Point Determination: The flash point is determined using either a closed-cup or open-cup method. The Pensky-Martens closed-cup tester (ASTM D93) or a similar apparatus is commonly used. The liquid is heated at a slow, constant rate, and a small flame is periodically directed into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite.
Conclusion
This compound is a versatile and widely used solvent, but it is associated with significant health hazards, including reproductive toxicity and potential liver damage upon chronic exposure. A thorough understanding of the information presented in the Safety Data Sheet is crucial for its safe use. By adhering to the recommended handling procedures, using appropriate personal protective equipment, and being prepared for emergencies, researchers, scientists, and drug development professionals can minimize the risks associated with this chemical.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (DMA) [commonorganicchemistry.com]
- 3. productcatalog.eastman.com [productcatalog.eastman.com]
- 4. This compound | C4H9NO | CID 31374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. restoredcdc.org [restoredcdc.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. nano.pitt.edu [nano.pitt.edu]
- 9. nj.gov [nj.gov]
- 10. chemos.de [chemos.de]
- 11. acs.org [acs.org]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Health and Safety of Dimethylacetamide (DMAc)
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling and use of N,N-Dimethylacetamide (DMAc) in a laboratory and drug development setting. It covers toxicological data, exposure limits, safe handling procedures, and detailed experimental protocols for monitoring and assessment.
Physicochemical and Toxicological Profile
DMAc is a colorless, water-miscible, high-boiling point liquid commonly used as a polar aprotic solvent.[1] Despite its utility, it presents significant health hazards that necessitate strict safety precautions.
Physicochemical Properties
A summary of key physicochemical properties of DMAc is presented in Table 1. This data is essential for understanding its behavior in the laboratory environment, particularly its volatility and flammability characteristics.
| Property | Value | References |
| CAS Number | 127-19-5 | [1] |
| Molecular Formula | C₄H₉NO | [1] |
| Molecular Weight | 87.12 g/mol | [1] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Faint, ammonia-like | [2] |
| Boiling Point | 165.1 °C (329°F) | [1] |
| Melting Point | -20 °C (-4°F) | [1] |
| Flash Point | 63 °C (145°F) | [1] |
| Vapor Pressure | 2 mmHg at 20°C | [3] |
| Specific Gravity | 0.94 g/mL | [3] |
| Solubility | Miscible with water | [1] |
| log P (octanol/water) | -0.77 | [4] |
| Explosive Limits | 1.8% - 11.5% | [1] |
Toxicological Data
DMAc is classified as harmful in contact with skin or if inhaled and is suspected of damaging fertility or the unborn child.[1] Chronic exposure can lead to hepatotoxicity.[1] The primary routes of occupational exposure are inhalation and dermal absorption.[5]
Table 2: Acute Toxicity Data for Dimethylacetamide
| Endpoint | Species | Route | Value | References |
| LD₅₀ | Rat | Oral | 4930 - 5809 mg/kg | [3] |
| LD₅₀ | Rabbit | Dermal | >2000 mg/kg (lethal, acute hepatic necrosis) | [3] |
| LC₅₀ (1 hour) | Rat | Inhalation | ≥ 2475 ppm | [3] |
Occupational Exposure and Biological Monitoring
Monitoring workplace exposure is critical to prevent adverse health effects. This involves both air sampling and biological monitoring.
Occupational Exposure Limits (OELs)
Various regulatory bodies have established OELs for DMAc to protect workers. A "skin" notation indicates that dermal absorption is a significant route of exposure.[3]
Table 3: Occupational Exposure Limits for this compound
| Organization | Limit Type | Value (ppm) | Value (mg/m³) | Skin Notation | References |
| OSHA | PEL (8-hr TWA) | 10 | 35 | Yes | [3] |
| NIOSH | REL (10-hr TWA) | 10 | 35 | Yes | [3] |
| ACGIH | TLV (8-hr TWA) | 10 | 35 | Yes | [3] |
| IDLH | Immediately Dangerous to Life or Health | 300 | - | - | [3] |
Biological Monitoring
DMAc is metabolized in the liver, primarily by Cytochrome P450 (CYP2E1), to N-methylacetamide (NMAC), which is then excreted in the urine.[6] Urinary NMAC is a reliable biomarker for assessing total DMAc exposure, including both inhalation and dermal routes.[7]
Mechanisms of Toxicity
Understanding the molecular mechanisms of DMAc toxicity is crucial for risk assessment and the development of protective strategies. The liver and reproductive system are primary targets.
Hepatotoxicity
DMAc-induced liver injury is a significant concern.[5][8][9] The mechanism involves its metabolism in the liver, which can lead to cellular damage. One identified pathway involves the generation of Reactive Oxygen Species (ROS), which triggers apoptosis (programmed cell death) in hepatocytes through the activation of the Bcl-2 signaling pathway.[10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C4H9NO | CID 31374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acute and subchronic toxicity of dimethylformamide and this compound following various routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. series.publisso.de [series.publisso.de]
- 5. This compound-induced occupational toxic hepatitis with a short term recurrence: a rare case report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Toxicity of this compound and Its Metabolite in Pediatric Patients Treated With High Dose Intravenous Busulphan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmcprotect.com [bmcprotect.com]
- 8. This compound-induced occupational toxic hepatitis with a short term recurrence: a rare case report - Gong - Journal of Thoracic Disease [jtd.amegroups.org]
- 9. This compound-induced toxic hepatitis in spandex workers: clinical presentation and treatment outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. besjournal.com [besjournal.com]
potential hazards of chronic exposure to Dimethylacetamide
An In-depth Technical Guide on the Potential Hazards of Chronic Exposure to Dimethylacetamide
Introduction
N,N-Dimethylacetamide (DMAc) is a versatile aprotic solvent with a high boiling point and excellent thermal stability, making it a valuable component in numerous industrial processes. It is widely utilized in the production of synthetic fibers, resins, and films, as well as in the pharmaceutical industry as a solvent and reaction medium. Despite its utility, concerns regarding the potential health hazards associated with chronic exposure to DMAc have been raised. This technical guide provides a comprehensive overview of the current scientific understanding of the risks posed by long-term exposure to DMAc, with a focus on its toxicokinetics, target organ toxicity, and the underlying mechanisms of action. This document is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment.
Toxicokinetics and Metabolism
DMAc can be readily absorbed into the body through inhalation, dermal contact, and ingestion.[1] Following absorption, DMAc is distributed throughout the body and is metabolized primarily in the liver. The main metabolic pathway involves a stepwise demethylation to N-methylacetamide (NMA), which is then further metabolized.[1] Urinary NMA is often used as a biomarker for assessing occupational exposure to DMAc.[1] Studies in rats have shown that the plasma half-life of DMAc is approximately 0.6 to 1.5 hours, while its metabolite, NMA, persists in the plasma for over 24 hours.[2] There is evidence to suggest that the metabolism of DMAc may become saturated at high concentrations, which could lead to an underestimation of exposure based solely on urinary metabolite levels.
Hepatotoxicity
The liver is a primary target organ for DMAc toxicity following chronic exposure.[3][4] Both human and animal studies have demonstrated a clear link between long-term DMAc exposure and liver damage.
Human Studies
Occupational exposure to DMAc has been associated with liver injury, including jaundice and abnormal liver function tests.[5] In some cases, workers exposed to DMAc for several years have shown signs of hepatic dysfunction.[5] However, a large retrospective analysis of workers in European factories found no clear association between DMAc air exposure and hepatotoxicity at the observed exposure levels.[6] This suggests that the risk of liver damage is dependent on the concentration and duration of exposure, as well as individual susceptibility.
Animal Studies
Chronic inhalation studies in rats and mice have provided significant insights into the hepatotoxic effects of DMAc.[7] Dose-dependent increases in liver weight and various histopathological changes have been observed.[7]
Table 1: Summary of Chronic Inhalation Toxicity of DMAc in Rodents [7]
| Species | Exposure Concentration (ppm) | Duration | Key Findings | NOAEL (ppm) |
| Rat (Male & Female) | 0, 25, 100, 350 | 2 years | Increased liver weight, focal hepatic cystic degeneration, hepatic peliosis, biliary hyperplasia (350 ppm), lipofuscin/hemosiderin accumulation. | 25 |
| Mouse (Male & Female) | 0, 25, 100, 350 | 18 months | Increased liver weight (350 ppm females), accumulation of lipofuscin/hemosiderin, centrilobular single cell necrosis. | 25 |
NOAEL: No-Observed-Adverse-Effect-Level
Reproductive and Developmental Toxicity
The potential for DMAc to cause reproductive and developmental harm has been investigated in several animal studies. The findings suggest that DMAc can induce developmental toxicity, particularly at high doses that also cause maternal toxicity.
Fertility
Studies on male rat fertility after inhalation exposure to DMAc did not show adverse effects on reproductive performance, even at concentrations that caused increased liver weights.[8]
Table 2: Male Fertility Study in Rats Exposed to DMAc via Inhalation [8]
| Exposure Concentration (ppm) | Exposure Duration | Effect on Fertility |
| 40 | 69 days | No effect |
| 116 | 69 days | No effect |
| 386 | 69 days | No effect |
Developmental Toxicity
Developmental toxicity studies in rats have shown that inhalation exposure to high concentrations of DMAc during gestation can lead to adverse effects on the fetus.[9] Oral administration studies have also reported teratogenic effects at maternally toxic doses.[5][10]
Table 3: Developmental Toxicity of Inhaled DMAc in Pregnant Rats [9]
| Exposure Concentration (ppm) | Gestational Day of Exposure | Maternal Toxicity | Fetal Toxicity | NOAEL (ppm) |
| 100 | 6-19 | None observed | None observed | 100 |
| 300 | 6-19 | Increased liver weight, hepatocellular swelling | Decreased fetal body weight, decreased number of male live fetuses | - |
| 450 | 6-19 | Decreased body weight, increased liver weight | Increased visceral and skeletal malformations (including cardiovascular) | - |
| 600 | 6-19 | Decreased body weight, increased liver weight | Increased visceral and skeletal malformations, anasarca | - |
Neurotoxicity
High levels of exposure to DMAc have been associated with central nervous system (CNS) effects. In humans, high doses (e.g., 400 mg/kg body mass daily) have been reported to cause depression, hallucinations, and delusions.[11] Animal studies have also indicated the potential for neurotoxic effects at high exposure levels.
Carcinogenicity
Long-term carcinogenicity studies in rats and mice exposed to DMAc via inhalation did not find any evidence of carcinogenic potential under the experimental conditions.[7]
Experimental Protocols
Chronic Inhalation Toxicity Study in Rodents (General Protocol)
This section outlines a general experimental design for a chronic inhalation toxicity study based on published research.[7]
-
Test Substance: N,N-Dimethylacetamide (DMAc), with purity specifications.
-
Animals: Male and female rats (e.g., Sprague-Dawley) and mice (e.g., CD-1), typically starting at a young age (e.g., 6-8 weeks).
-
Exposure System: Whole-body inhalation exposure chambers.
-
Exposure Regimen:
-
Concentrations: At least three exposure concentrations and a control group (filtered air). For example, 0, 25, 100, and 350 ppm.
-
Duration: 6 hours/day, 5 days/week.
-
Study Length: 18 months for mice and 24 months for rats.
-
-
Observations:
-
Clinical Signs: Daily observation for any signs of toxicity.
-
Body Weight: Measured weekly.
-
Food Consumption: Measured weekly.
-
Clinical Pathology: Blood samples collected at interim periods (e.g., 3, 6, 12, 18, 24 months) for hematology and serum chemistry (including liver enzymes like ALT and AST).
-
-
Pathology:
-
Gross Necropsy: Full necropsy performed on all animals at the end of the study.
-
Organ Weights: Key organs, including the liver and kidneys, are weighed.
-
Histopathology: A comprehensive set of tissues from all animals is examined microscopically.
-
Developmental Toxicity Study via Inhalation in Rats (General Protocol)
The following is a generalized protocol for a developmental toxicity study based on available literature.[9]
-
Test Substance: N,N-Dimethylacetamide (DMAc).
-
Animals: Pregnant female rats (e.g., Sprague-Dawley).
-
Exposure Period: During the period of major organogenesis (e.g., gestation days 6 through 19).
-
Exposure Regimen:
-
Concentrations: Multiple exposure concentrations and a control group. For example, 0, 100, 300, 450, and 600 ppm.
-
Duration: 6 hours/day.
-
-
Maternal Observations:
-
Clinical Signs: Monitored daily.
-
Body Weight: Measured throughout gestation.
-
Food Consumption: Measured throughout gestation.
-
Necropsy: Dams are euthanized one day before expected parturition, and a necropsy is performed, including examination of the uterine contents.
-
-
Fetal Evaluations:
-
Viability: Number of live and dead fetuses and resorptions are counted.
-
External Examination: All fetuses are examined for external malformations.
-
Visceral Examination: A subset of fetuses is examined for internal soft-tissue abnormalities.
-
Skeletal Examination: The remaining fetuses are processed and stained for skeletal examination.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for DMAc-Induced Hepatotoxicity
Chronic exposure to DMAc is hypothesized to induce hepatotoxicity through mechanisms involving oxidative stress and subsequent apoptosis. The metabolism of DMAc in the liver may lead to the generation of reactive oxygen species (ROS), which can overwhelm the cellular antioxidant defense systems. This oxidative stress can damage cellular macromolecules, including lipids, proteins, and DNA, and trigger signaling cascades that lead to programmed cell death.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound pharmacokinetics following inhalation exposures to rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicology of dimethyl and monomethyl derivatives of acetamide and formamide: a second update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of this compound from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis [mdpi.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. The Association Between this compound Exposure and Liver Toxicity: A Large Retrospective Analysis in Workers From Four European Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic toxicity/oncogenicity of this compound in rats and mice following inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Male fertility study on N,N-dimethylacetamide administered by the inhalation route to Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Developmental toxicity induced by inhalation exposure of pregnant rats to N,N-dimethylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. This compound - Wikipedia [en.wikipedia.org]
Dimethylacetamide (DMAc): A Comprehensive Technical Guide to its Role as a Polar Aprotic Solvent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of N,N-Dimethylacetamide (DMAc), a versatile and powerful polar aprotic solvent. Esteemed for its high boiling point, thermal stability, and exceptional solvency, DMAc is a critical component in a myriad of industrial and research applications, from advanced polymer synthesis to the formulation of life-saving pharmaceuticals. This document details its physicochemical properties, explores its functional advantages in various chemical processes, outlines experimental protocols, and provides essential safety and handling information.
Core Physicochemical Properties of Dimethylacetamide
This compound (CH₃CON(CH₃)₂) is a colorless, water-miscible, high-boiling liquid with a faint, ammonia-like odor.[1][2] Its molecular structure, featuring a carbonyl group and N,N-disubstituted amide, results in a high dipole moment and dielectric constant, classifying it as a polar aprotic solvent.[3] This means while it is polar, it lacks an acidic proton, making it an ideal medium for reactions involving strong bases.[1][4] DMAc is miscible with water and most organic solvents, though it exhibits limited solubility in aliphatic hydrocarbons.[1][5]
The diagram below illustrates the key structural features of DMAc that contribute to its polarity and aprotic nature. The electronegative oxygen and nitrogen atoms create a significant dipole moment, while the absence of a hydrogen atom bonded to the nitrogen or oxygen prevents it from acting as a proton donor.
Quantitative Data Summary
The essential physical and chemical properties of DMAc are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₄H₉NO | [5][6] |
| Molar Mass | 87.12 g/mol | [2][5] |
| Appearance | Colorless to slightly yellow liquid | [5][7] |
| Odor | Faint, ammonia-like or fish-like | [2][3][5] |
| Density | 0.937 - 0.945 g/cm³ at 20-25 °C | [1][5] |
| Melting Point | -20 °C | [1][5][8] |
| Boiling Point | 165–166 °C | [1][5][8] |
| Flash Point | 63 - 70 °C (closed cup) | [1][5] |
| Autoignition Temperature | 490 °C | [1][5] |
| Vapor Pressure | 2.0 hPa (1.5 mmHg) at 20 °C; 2.7 hPa (2 mmHg) at 25 °C | [5][8] |
| Viscosity | 0.92 - 0.945 mPa·s at 25 °C | [5][9] |
| Refractive Index (n²⁰/D) | 1.437 - 1.438 | [1][8][10] |
| Water Solubility | Miscible | [1][2][3][5] |
Applications in Research and Industry
DMAc's unique properties make it an invaluable solvent across various sectors, particularly in polymer chemistry and pharmaceutical development.
Polymer Synthesis and Processing
DMAc is a solvent of choice for the synthesis and processing of high-performance polymers due to its ability to dissolve high molecular-weight polymers and synthetic resins.[11][12]
-
Synthetic Fibers : It is extensively used in the wet and dry spinning processes for producing synthetic fibers such as polyacrylonitrile (B21495) (acrylic), polyurethane (spandex), and aramid fibers.[6][12][13] Its specific evaporation speed and solvency are critical for achieving the desired fiber strength and elasticity.[12]
-
Polyimide Films : The high boiling point and thermal stability of DMAc make it an ideal solvent for manufacturing polyimide resins and films, which are used in the aerospace, automotive, and electronics industries.[6][13][14]
-
Cellulose Dissolution : A mixture of DMAc and lithium chloride (LiCl) serves as an effective solvent system for cellulose, creating a true molecular dispersion that is useful in applications like gel permeation chromatography to determine molar mass distribution.[1][6]
Pharmaceutical and Agrochemical Synthesis
In the pharmaceutical and agrochemical industries, DMAc serves as a high-boiling reaction medium and, in some cases, a catalyst.[6][9][15]
-
Reaction Medium : Its polar aprotic nature is advantageous for reactions involving strong bases and polar reagents.[1][11] It is used in the synthesis of antibiotics (like cephalosporins), pesticides, and herbicides.[6][14][15] Its ability to dissolve a wide range of active pharmaceutical ingredients (APIs) and intermediates facilitates complex chemical reactions.[15][16]
-
Catalyst : The polar nature of DMAc can accelerate reactions such as cyclization, halogenation, alkylation, and cynidation, leading to higher yields and purer products in shorter reaction times.[9][11][14][17]
-
Peptide Synthesis : DMAc is one of the common solvents utilized in solid-phase peptide synthesis (SPPS) due to its ability to efficiently solvate the growing peptide-resin chain.[8][18]
-
Crystallization : Its property of dissolving compounds at high temperatures and having lower solubility at room temperature makes it an excellent solvent for the purification of APIs through crystallization.[16]
Drug Formulation and Delivery
DMAc is an FDA-approved excipient used in pharmaceutical formulations to enhance the solubility of poorly water-soluble drugs.[11][19] This improved dissolution can lead to enhanced bioavailability and better therapeutic outcomes.[15] It is used as a drug-delivery vehicle in commercial drug products such as Vumon (teniposide) and Busulfex (busulfan).[1][11][14]
Experimental Protocols
The following sections provide generalized methodologies for common laboratory procedures involving DMAc. Researchers must adapt these protocols to their specific reagents and equipment and always perform a thorough risk assessment.
General Protocol for Organic Synthesis in DMAc
This protocol outlines a typical workflow for a chemical reaction where DMAc is the solvent.
-
Preparation : Under an inert atmosphere (e.g., nitrogen or argon), add the starting materials and a magnetic stir bar to a dry reaction flask.
-
Solvent Addition : Add the required volume of anhydrous DMAc to the flask to dissolve the reactants.
-
Reagent Addition : If required, slowly add other reagents (e.g., a strong base or nucleophile) to the stirred solution. The temperature should be controlled with an ice bath or other cooling system if the reaction is exothermic.
-
Reaction : Heat the reaction mixture to the desired temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC).
-
Work-up & Quenching : Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding an appropriate solution (e.g., water or a saturated ammonium (B1175870) chloride solution).
-
Extraction : Transfer the mixture to a separatory funnel. If the product is organic-soluble, add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water to extract the product. The high miscibility of DMAc with water means it will primarily partition into the aqueous layer during extraction.
-
Washing : Wash the organic layer multiple times with water or brine to remove residual DMAc.
-
Drying and Concentration : Dry the isolated organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification : Purify the crude product using techniques like column chromatography, crystallization, or distillation.
Protocol for Removal of DMAc from a Reaction Mixture
Due to its high boiling point, removing DMAc by simple evaporation can be difficult. The most common method is through aqueous work-up.
-
Dilution : Dilute the reaction mixture containing DMAc with a large volume of water.
-
Extraction/Precipitation :
-
For water-insoluble products : Extract the aqueous mixture multiple times with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). The product will move to the organic phase while DMAc remains in the aqueous phase.
-
For water-soluble products that are insoluble in other solvents : If the product is insoluble in a DMAc-miscible solvent like diethyl ether, the DMAc solution can be added dropwise to a large volume of the anti-solvent to precipitate the product.[20]
-
-
Washing : Combine the organic extracts and wash them repeatedly with water, followed by brine, to ensure complete removal of DMAc.
-
Drying and Concentration : Dry the organic layer over an anhydrous salt, filter, and remove the volatile organic solvent under reduced pressure.
Safety and Handling
DMAc is a hazardous chemical that requires stringent safety measures.[21] It is harmful if inhaled or absorbed through the skin and is a suspected reproductive toxin.[5][21]
| Hazard Type | Description | Citations |
| Acute Toxicity | Harmful in contact with skin and if inhaled. | [3][5][21] |
| Eye Irritation | Causes serious eye irritation. | [3][5][21] |
| Reproductive Toxicity | May damage fertility or the unborn child. | [2][5][21] |
| Organ Damage | May cause liver damage with prolonged or repeated exposure. | [11][21][22] |
| Flammability | Combustible liquid. | [1][3] |
Personal Protective Equipment (PPE) and Handling
-
Ventilation : Always handle DMAc in a well-ventilated area, preferably within a chemical fume hood.[21][23]
-
Gloves : Wear suitable chemical-resistant gloves (e.g., butyl rubber, Viton). Consult glove manufacturer data for compatibility and breakthrough times.[21]
-
Eye Protection : Use chemical safety goggles or a face shield.[21]
-
Body Protection : Wear a chemical-resistant apron or lab coat. For larger quantities or splash-prone operations, a chemical protection suit may be necessary.[21]
-
Emergency Equipment : An emergency eyewash station and safety shower must be readily accessible.[21]
Spill and Disposal Procedures
In the event of a spill, evacuate the area and eliminate all ignition sources.[23][24]
-
Containment : Wear appropriate PPE and contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[21][23] Do not use combustible materials like sawdust.
-
Collection : Collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for disposal.[24]
-
Decontamination : Ventilate the area and clean the spill surface.
-
Disposal : Dispose of DMAc and contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[21][25] Do not pour down the drain.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C4H9NO | CID 31374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. This compound [chemeurope.com]
- 5. This compound ( DMAc : DMA ) N,N-Dimethylacetamide - Polar high bp solvent - 500ml - SYNTHETIKA [synthetikaeu.com]
- 6. productcatalog.eastman.com [productcatalog.eastman.com]
- 7. N,N-Dimethylacetamide | 127-19-5 [chemicalbook.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. softbeam.net:8080 [softbeam.net:8080]
- 10. benchchem.com [benchchem.com]
- 11. N,N-Dimethylacetamide: Uses, Preparation and Toxicities_Chemicalbook [chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. innospk.com [innospk.com]
- 14. N,N-DIMETHYLACETAMIDE - Ataman Kimya [atamanchemicals.com]
- 15. Breaking Down Barriers: The Role of this compound in Chemical Synthesis - TAINUO CHEMICAL [sinotainuo.com]
- 16. 7 Practical this compound (DMAc) Industrial Applications: A 2025 Buyer's Guide - hangdachem.com [hangdachem.com]
- 17. nbinno.com [nbinno.com]
- 18. peptide.com [peptide.com]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. nj.gov [nj.gov]
- 24. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 25. carlroth.com [carlroth.com]
The Genesis of a Versatile Solvent: An In-depth Technical Guide to the Discovery and History of Dimethylacetamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the historical journey of Dimethylacetamide (DMAc), a pivotal solvent and reagent in numerous industrial and pharmaceutical applications. From its initial identification to the development of sophisticated, high-yield industrial synthesis routes, this document provides a comprehensive overview of the core chemical innovations that have shaped its production. Detailed experimental protocols, comparative quantitative data, and visualized reaction and process workflows are presented to offer a thorough understanding of the synthesis of this essential chemical compound.
Discovery and Early Synthesis
The first documented identification of N,N-Dimethylacetamide (DMAc) dates back to 1914. French researchers Marc Tiffeneau and K. Fuhrer observed DMAc as a product when heating N,N-dimethylbenzylamine and acetic anhydride (B1165640) to 200°C in a sealed tube.[1] However, it was the work of James A. Mitchell and E. Emmet Reid at Johns Hopkins University in 1931 that established a practical and high-yield synthesis method.[1] In their treatise on the preparation of aliphatic amides, they reported an 84% yield of DMAc by heating acetic acid and dimethylamine (B145610) at 150°C for three hours.[1] This foundational work laid the groundwork for the primary methods of DMAc manufacturing that are still in use today.[1]
Key Synthesis Methodologies: An Overview
The commercial production of this compound has evolved from early batch processes to more efficient continuous operations. The primary synthesis routes involve the reaction of a dimethylamine source with an acetylating agent. The most significant methods developed over time are:
-
The Acetic Acid Method: A direct reaction between acetic acid and dimethylamine.
-
The Acetic Anhydride Method: Utilizes acetic anhydride as a more reactive acetylating agent.
-
The Acetyl Chloride Method: A highly reactive but less common industrial method due to the generation of corrosive byproducts.
-
The Methyl Acetate (B1210297) Method: An economically viable route that has become a prominent industrial process.
-
The Ethyl Acetate Method: A similar ester-based route with specific catalytic requirements.
These methods have been refined to improve yield, purity, and cost-effectiveness, driven by the demand for high-purity DMAc in applications such as polymer spinning and pharmaceutical formulations.[2]
Comparative Analysis of Synthesis Parameters
The selection of a particular synthesis route depends on various factors, including the desired purity of the final product, raw material availability, and energy costs. The following tables summarize the key quantitative data for the principal industrial methods.
Table 1: Reaction Conditions for DMAc Synthesis
| Method | Reactants | Temperature (°C) | Pressure | Catalyst | Reaction Time |
| Acetic Acid (Historic) | Acetic Acid, Dimethylamine | 150 | Not Specified | None | 3 hours |
| Acetic Acid (Continuous) | Glacial Acetic Acid, Anhydrous Dimethylamine | 180 - 235 | 500 - 700 psig | None | 0.5 - 1 hour |
| Acetic Anhydride | Acetic Anhydride, Dimethylamine | Exothermic to 170 | Atmospheric | None | Not Specified |
| Methyl Acetate | Methyl Acetate, Dimethylamine | 140 - 170 | 2.0 - 2.5 MPa | Basic (e.g., Sodium Methoxide) | Continuous |
| Ethyl Acetate | Ethyl Acetate, Dimethylamine | 142 - 172 | 2.0 - 2.5 MPa | Molybdenum/Tungsten Oxides | ~20 hours |
Table 2: Yield and Purity of DMAc Synthesis
| Method | Reported Yield | Achievable Purity | Key Byproducts |
| Acetic Acid (Historic) | 84% | Not Specified | Water |
| Acetic Acid (Continuous) | 96 - 99% Conversion | Nearly 100% after purification | Water, Monomethylacetamide |
| Acetic Anhydride | High | High | Acetic Acid |
| Methyl Acetate | Essentially Quantitative (99%) | > 99.7% | Methanol |
| Ethyl Acetate | 92.6% Conversion, >99% Selectivity | > 99.5% | Ethanol |
Experimental Protocols
The following sections provide detailed methodologies for the key synthesis routes. While industrial processes are often continuous, these protocols are presented as batch syntheses representative of laboratory-scale operations.
Acetic Acid Method (Representative Laboratory Protocol)
This protocol is based on the principles of the high-pressure continuous industrial process.
Objective: To synthesize N,N-Dimethylacetamide from acetic acid and dimethylamine.
Materials:
-
Glacial Acetic Acid
-
Anhydrous Dimethylamine
-
High-pressure autoclave reactor equipped with a stirrer, heating mantle, thermocouple, and pressure gauge
-
Distillation apparatus
Procedure:
-
The autoclave reactor is charged with glacial acetic acid.
-
The reactor is sealed and purged with an inert gas, such as nitrogen.
-
Anhydrous dimethylamine is introduced into the reactor in a 50% to 100% stoichiometric excess.
-
The mixture is heated to a temperature range of 180-235°C while stirring.[3]
-
The reaction is maintained at a pressure of 500-700 psig for 0.5 to 1 hour.[3]
-
After the reaction period, the reactor is cooled to room temperature, and the pressure is carefully released.
-
The crude reaction mixture is transferred to a distillation apparatus.
-
A multi-stage distillation is performed to separate unreacted dimethylamine, water, and any byproducts from the DMAc product.[3]
Acetic Anhydride Method (Representative Laboratory Protocol)
Objective: To synthesize N,N-Dimethylacetamide from acetic anhydride and dimethylamine.
Materials:
-
Acetic Anhydride
-
Gaseous Dimethylamine
-
Sodium Hydroxide (B78521) solution for neutralization
-
Ethyl Acetate
-
Distillation apparatus
Procedure:
-
Acetic anhydride is placed in a reaction flask equipped with a gas inlet tube, stirrer, and thermometer.
-
Gaseous dimethylamine is bubbled through the acetic anhydride at room temperature with vigorous stirring.[2]
-
The reaction is exothermic, and the temperature is monitored. The reaction is considered complete when the temperature no longer rises, potentially reaching up to 170°C.[4]
-
The reaction mixture is cooled to 0-20°C.
-
A sodium hydroxide solution is slowly added to neutralize the mixture to a pH of 8-9, which will precipitate sodium acetate.[4]
-
The precipitated sodium acetate is removed by filtration.
-
The filtrate is washed with an alkaline solution.
-
Ethyl acetate is added to the washed filtrate, and the mixture is subjected to azeotropic dehydration to remove water.[4]
-
The crude DMAc is then purified by fractional distillation, collecting the fraction boiling at 164-166.5°C.[4]
Methyl Acetate Method (Representative Laboratory Protocol)
This protocol is based on the catalyzed reaction between methyl acetate and dimethylamine.
Objective: To synthesize N,N-Dimethylacetamide from methyl acetate and dimethylamine.
Materials:
-
Methyl Acetate
-
Dimethylamine
-
Sodium Methoxide (B1231860) (catalyst)
-
High-pressure reactor
-
Distillation apparatus
Procedure:
-
Methyl acetate and a catalytic amount of sodium methoxide are charged into a high-pressure reactor.
-
The reactor is sealed, and dimethylamine is introduced.
-
The mixture is heated to a temperature between 140-170°C and pressurized to 2.0-2.5 MPa.[4]
-
The reaction is allowed to proceed with stirring.
-
Upon completion, the reactor is cooled, and the crude product is removed.
-
The primary byproduct, methanol, along with unreacted starting materials, is removed through an initial distillation step.
-
The crude DMAc is then subjected to multi-stage fractional distillation to achieve high purity.
Reaction Pathways and Process Workflows
The following diagrams, generated using the DOT language, illustrate the chemical reactions and a generalized workflow for the industrial production of this compound.
Caption: Key chemical reaction pathways for the synthesis of DMAc.
Caption: Generalized workflow for continuous industrial DMAc production.
Conclusion
The synthesis of this compound has undergone significant evolution since its discovery over a century ago. The foundational work in the early 20th century paved the way for the development of robust, high-yield industrial processes that are critical to modern chemical and pharmaceutical manufacturing. The transition from simple batch heating to sophisticated continuous catalytic processes highlights the ongoing drive for efficiency, purity, and economic viability in chemical production. The detailed methodologies and comparative data presented in this guide offer valuable insights for researchers and professionals working with this indispensable solvent.
References
The Core Principles of Dimethylacetamide in Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N,N-Dimethylacetamide (DMAc) is a versatile and powerful polar aprotic solvent that has established itself as a critical component in a wide array of organic syntheses.[1][2] Its unique combination of high boiling point, excellent thermal and chemical stability, and broad solvency for both organic and inorganic compounds makes it an invaluable medium for numerous chemical transformations.[1][2] This guide provides a comprehensive overview of the fundamental principles of DMAc in organic synthesis, including its physicochemical properties, key applications, and detailed experimental protocols.
Physicochemical Properties of this compound
The utility of DMAc as a solvent is rooted in its distinct physical and chemical characteristics. It is a colorless, high-boiling, hygroscopic liquid with a faint ammonia-like odor.[1] Its high dielectric constant and dipole moment contribute to its exceptional ability to dissolve a wide range of substances, including many polymers and resins that are insoluble in other common solvents.[3] A summary of its key quantitative properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₄H₉NO |
| Molecular Weight | 87.12 g/mol |
| Boiling Point | 166.1°C |
| Melting Point | -20°C |
| Density | 0.9415 g/mL at 20°C |
| Dielectric Constant | 37.78 at 25°C |
| Dipole Moment | 3.72 D at 25°C |
| Viscosity | 2.14 cP at 20°C |
| Refractive Index (n20/D) | 1.438 |
| Flash Point | 70°C (158°F) |
| Solubility in Water | Miscible |
| Table 1: Key Physicochemical Properties of N,N-Dimethylacetamide (DMAc). [4][5] |
Core Applications in Organic Synthesis
DMAc's robust nature makes it a solvent of choice for reactions requiring high temperatures and for dissolving challenging substrates. Its applications span from industrial polymer production to the synthesis of complex active pharmaceutical ingredients (APIs).[2][6]
Polymer Chemistry
A primary application of DMAc is in the synthesis and processing of high-performance polymers.[2] It is a premier solvent for the production of polyimide (PI) films, polyacrylonitrile, and polyurethane-based fibers.[2][7] Its high boiling point is advantageous for the thermal imidization process in polyimide synthesis, where a precursor poly(amic acid) solution is heated to high temperatures to form the final stable polyimide.[7] Furthermore, a solution of lithium chloride in DMAc is effective in dissolving cellulose (B213188), enabling its use in gel permeation chromatography and the formation of regenerated cellulose films.[8]
Palladium-Catalyzed Cross-Coupling Reactions
In the realm of fine chemical and pharmaceutical synthesis, DMAc is frequently employed as a solvent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[9][10][11] These reactions are fundamental for the formation of carbon-carbon bonds. The polar aprotic nature of DMAc is believed to facilitate these reactions by stabilizing charged intermediates and catalysts within the catalytic cycle.[9] While not always a direct ligand, its role as a solvent can significantly influence reaction rates and yields.
The following diagram illustrates the logical relationship between the properties of DMAc and its primary applications in organic synthesis.
References
- 1. acs.org [acs.org]
- 2. productcatalog.eastman.com [productcatalog.eastman.com]
- 3. w-o-o.nl [w-o-o.nl]
- 4. Dimethyl Acetamide Solvent Properties [macro.lsu.edu]
- 5. N,N-dimethylacetamide [stenutz.eu]
- 6. nbinno.com [nbinno.com]
- 7. matec-conferences.org [matec-conferences.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
The Role of Dimethylacetamide in Advanced Polymer Chemistry: An In-depth Technical Guide
Introduction
N,N-Dimethylacetamide (DMAC) is a powerful, polar aprotic solvent that has become a cornerstone in the field of polymer chemistry.[1] Its high boiling point, thermal stability, and exceptional ability to dissolve a wide range of high molecular-weight polymers and synthetic resins make it an indispensable tool for researchers and industrial professionals.[2][3] This technical guide provides a comprehensive overview of the core applications of DMAC in polymer chemistry, with a focus on its role in the synthesis of high-performance polymers, production of advanced fibers, and fabrication of specialized membranes. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual workflows to facilitate a deeper understanding of DMAC's utility.
Properties of Dimethylacetamide
DMAC's efficacy as a solvent in polymer chemistry stems from its unique physicochemical properties. It is a colorless, high-boiling, and hygroscopic liquid that is miscible with water and a wide array of organic solvents.[3] Its polar nature enables it to act not only as a solvent but also as a reaction catalyst in many processes, leading to higher yields and purer products in shorter reaction times.[1][3]
Applications in Polymer Synthesis
DMAC is widely employed as a reaction medium for the synthesis of various high-performance polymers, most notably polyimides and polyurethanes. Its ability to maintain reactants in a homogeneous phase is critical for achieving high molecular weight and desirable polymer properties.
Polyimide Synthesis
Aromatic polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties.[4] The most common method for their synthesis is a two-step polycondensation reaction, for which DMAC is a preferred solvent.[1]
Experimental Protocol: Two-Step Synthesis of Polyimide Film
-
Poly(amic acid) Precursor Synthesis:
-
In a dry, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, a specific molar amount of an aromatic diamine (e.g., 4,4'-oxydianiline) is dissolved in anhydrous DMAC to achieve a solids content of 15-20 wt%.[4]
-
The solution is stirred under a gentle nitrogen stream at room temperature until the diamine is fully dissolved.[4]
-
An equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride) is gradually added to the solution in small portions to control the exothermic reaction.[4]
-
The reaction mixture is stirred at room temperature for 24 hours to form a viscous poly(amic acid) solution.[4]
-
-
Thermal Imidization:
-
The viscous poly(amic acid) solution is cast onto a clean glass plate to a uniform thickness using a doctor blade.[4]
-
The cast film is then subjected to a multi-stage thermal treatment in an oven with a controlled temperature ramp-up. A typical cycle involves heating to 100°C for one hour, then to 200°C for one hour, and finally to 300°C for one hour.[1]
-
After the final heating stage, the oven is allowed to cool slowly to room temperature.[4]
-
The resulting polyimide film is peeled from the glass plate, washed with ethanol, and dried in a vacuum oven.[4]
-
Table 1: Influence of Monomer Composition on Polyimide Properties
| Diamine Monomer | Dianhydride Monomer | Imidization Temperature (°C) | Glass Transition Temperature (Tg, °C) | Tensile Strength (MPa) |
| 4,4'-Oxydianiline (ODA) | Pyromellitic Dianhydride (PMDA) | 300 | 385 | 120 |
| p-Phenylenediamine (p-PDA) | 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) | 300 | 360 | 150 |
| 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFMB) | 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BPDA) | 350 | 253 | Not Reported |
Note: The data in this table is compiled from various sources for illustrative purposes and may not represent a direct comparative study.
Workflow for Polyimide Synthesis
References
Dimethylacetamide as a Reagent: A Technical Guide for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylacetamide (DMAc) is a high-boiling, polar aprotic solvent widely recognized for its utility in polymer chemistry and organic synthesis.[1] While its role as a solvent is well-established, its application as a direct reactant in chemical transformations is a more nuanced area of significant value in the synthesis of complex molecules. This guide provides an in-depth exploration of Dimethylacetamide's function as a reagent, focusing on its application in Vilsmeier-Haack type acetylations and its emerging role as a source of dimethylamino functionalities. It is designed to be a comprehensive resource, offering detailed reaction mechanisms, experimental protocols, and quantitative data to support advanced research and development.
Vilsmeier-Haack Type Acetylation with this compound
The Vilsmeier-Haack reaction is a powerful method for the formylation or acylation of electron-rich aromatic and heteroaromatic compounds.[2][3] While N,N-dimethylformamide (DMF) is the classic reagent for formylation, substituting it with N,N-Dimethylacetamide (DMAc) provides an effective route for the introduction of an acetyl group (-COCH₃).
Reaction Mechanism and the Acetylating Reagent
The reaction proceeds through the in-situ formation of a reactive electrophilic species, an analogue of the Vilsmeier reagent, from DMAc and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[4] The mechanism involves the nucleophilic attack of the carbonyl oxygen of DMAc on the activating agent, followed by elimination to form the reactive chloroiminium ion. This species is the active acetylating agent.
The subsequent steps involve the electrophilic attack of this iminium ion on an electron-rich aromatic substrate (e.g., indole), followed by hydrolysis during the workup to yield the final acetylated product.
Quantitative Data on Vilsmeier-Haack Acetylation and Related Cyclizations
The DMAc/POCl₃ system is effective for the acetylation of various substrates. While simple acetylations are common, the reagent is also extensively used in more complex transformations like the Vilsmeier-Haack cyclization of N-arylacetamides to form 2-chloro-3-formylquinolines, a reaction where the acetyl group of the substrate participates. The efficiency of these reactions is often dependent on the electronic nature of the substituents on the aromatic ring.
| Substrate (N-Arylacetamide) | Activating System | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| m-Methoxyacetanilide | DMAc / POCl₃ (1:12) | 90 | 2.5 | 2-Chloro-6-methoxy-3-formylquinoline | 88 | |
| p-Methylacetanilide | DMAc / POCl₃ (1:12) | 90 | 4.0 | 2-Chloro-6-methyl-3-formylquinoline | 82 | |
| Acetanilide | DMAc / POCl₃ (1:12) | 90 | 5.0 | 2-Chloro-3-formylquinoline | 76 | |
| p-Chloroacetanilide | DMAc / POCl₃ (1:12) | 90 | 6.0 | 2,6-Dichloro-3-formylquinoline | 70 | |
| p-Bromoacetanilide | DMAc / POCl₃ (1:12) | 90 | 6.0 | 6-Bromo-2-chloro-3-formylquinoline | 68 | |
| m-Chloroacetanilide | DMAc / POCl₃ (1:12) | 90 | 5.5 | 2,7-Dichloro-3-formylquinoline | 72 |
Note: The table showcases yields for a Vilsmeier-Haack cyclization reaction, which is mechanistically related to acetylation and demonstrates the reactivity of the DMAc-derived reagent.
Detailed Experimental Protocol: Synthesis of 3-Acetylindole
This protocol is adapted from established Vilsmeier-Haack procedures and tailored for the acetylation of indole (B1671886) using DMAc.
Materials:
-
Indole
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
1,2-Dichloroethane (B1671644) (DCE), anhydrous
-
Sodium acetate (B1210297) solution, saturated aqueous
-
Ice
Procedure:
-
Reagent Preparation: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, add N,N-Dimethylacetamide (1.5 eq) to anhydrous 1,2-dichloroethane. Cool the flask to 0-5 °C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (1.2 eq) dropwise to the stirred DMAc solution via the dropping funnel, ensuring the temperature does not exceed 10 °C. A precipitate of the Vilsmeier reagent may form. Stir the mixture at this temperature for an additional 30 minutes.
-
Reaction with Substrate: Dissolve indole (1.0 eq) in anhydrous 1,2-dichloroethane and add it dropwise to the Vilsmeier reagent suspension at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 50-60 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture in an ice bath and carefully pour it onto a stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate. This step hydrolyzes the intermediate iminium salt.
-
Extraction: Stir the mixture vigorously for 1 hour. Separate the organic layer. Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure 3-acetylindole.
This compound as a Dimethylaminating Agent
Beyond its role in acetylation, DMAc can serve as a source of the dimethylamino group (-NMe₂) for the amination of aryl halides. This transformation is typically achieved under palladium catalysis, expanding the utility of DMAc as a versatile nitrogen source.
Palladium-Catalyzed Dimethylamination
In the presence of a suitable palladium catalyst and ligand system, aryl halides (particularly bromides and triflates) can be coupled with DMAc, which acts as the aminating agent. This method avoids the direct use of gaseous dimethylamine (B145610), which can be challenging to handle.
General Reaction Scheme: Ar-X + CH₃C(=O)N(CH₃)₂ ---(Pd Catalyst, Ligand, Base)--> Ar-N(CH₃)₂
Quantitative Data on Dimethylamination
The efficiency of the palladium-catalyzed amination using dimethylamine sources is highly dependent on the choice of ligand and base. The following table provides representative data for the closely related Buchwald-Hartwig amination using dimethylamine with aryl triflates, which serves as a benchmark for this type of transformation.
| Aryl Electrophile | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-tert-Butylphenyl triflate | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ | THF | 80 | 98 | |
| 4-Methoxyphenyl triflate | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ | THF | 80 | 99 | |
| 1-Naphthyl triflate | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ | THF | 80 | 94 | |
| 4-Cyanophenyl triflate | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ | THF | 80 | 91 | |
| 3-Thienyl triflate | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ | THF | 80 | 92 |
Note: This data is for reactions with dimethylamine. Achieving similar yields with DMAc as the amine source may require optimization of reaction conditions.
Proposed Experimental Protocol for Dimethylamination
This protocol is a proposed adaptation for using DMAc as the aminating agent based on established Buchwald-Hartwig amination procedures.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
N,N-Dimethylacetamide (DMAc), as both reagent and solvent
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄), anhydrous
Procedure:
-
Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and K₃PO₄ (2.0 eq).
-
Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under an argon atmosphere, add anhydrous N,N-Dimethylacetamide via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C and stir for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the N,N-dimethylated aniline (B41778) product.
Conclusion
This compound is a versatile chemical that transcends its common application as a solvent to serve as a valuable reagent in organic synthesis. Its role in the Vilsmeier-Haack acetylation of electron-rich aromatics provides a reliable method for introducing the acetyl functional group. Furthermore, its potential as a dimethylaminating agent in palladium-catalyzed cross-coupling reactions offers a convenient alternative to the use of gaseous dimethylamine. The detailed mechanisms, quantitative data, and experimental protocols provided in this guide are intended to empower researchers to effectively harness the reagent capabilities of DMAc in their synthetic endeavors, facilitating the development of novel compounds in the pharmaceutical and materials science industries.
References
Dimethylacetamide as a Reaction Medium: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the properties, applications, and experimental protocols for utilizing N,N-Dimethylacetamide (DMAc) as a versatile reaction medium in organic synthesis and pharmaceutical development.
N,N-Dimethylacetamide (DMAc) is a polar, aprotic, and high-boiling solvent that has carved a significant niche in both industrial and academic chemical synthesis.[1][2] Its unique combination of physical and chemical properties makes it an effective medium for a wide array of chemical transformations, particularly in the synthesis of polymers and pharmaceuticals. This technical guide provides a comprehensive overview of DMAc as a reaction medium, offering detailed data, experimental protocols, and safety considerations to researchers, scientists, and drug development professionals.
Core Properties of Dimethylacetamide
DMAc's utility as a solvent is rooted in its distinct molecular structure and resulting physical properties. A summary of its key characteristics is presented below.
Table 1: Physical and Chemical Properties of N,N-Dimethylacetamide
| Property | Value |
| Molecular Formula | C₄H₉NO |
| Molecular Weight | 87.12 g/mol |
| Appearance | Colorless liquid |
| Odor | Faint, ammonia-like |
| Density | 0.937 g/mL at 25 °C |
| Boiling Point | 165.1 °C |
| Melting Point | -20 °C |
| Flash Point | 63 °C |
| Autoignition Temperature | 490 °C |
| Vapor Pressure | 300 Pa at 25 °C |
| Viscosity | 0.945 mPa·s at 25 °C |
| Refractive Index (n²⁰/D) | 1.438 |
| Dielectric Constant | 37.78 |
| Dipole Moment | 3.72 D |
| Solubility in Water | Miscible |
DMAc's high dielectric constant and dipole moment contribute to its excellent ability to solvate a wide range of organic and inorganic compounds.[3] It is miscible with water and most common organic solvents, though it exhibits poor solubility with aliphatic hydrocarbons.[2] Chemically, DMAc is stable in the presence of strong bases but will hydrolyze in acidic conditions.[2]
Applications in Organic Synthesis
DMAc serves as a versatile reaction medium for numerous classes of organic reactions, often leading to high yields and clean reaction profiles. Its high boiling point allows for reactions to be conducted at elevated temperatures, which can be crucial for overcoming activation energy barriers.
Palladium-Catalyzed Cross-Coupling Reactions
DMAc is frequently employed as a solvent in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and complex organic molecules.
The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, is often facilitated by polar aprotic solvents like DMAc. The solvent's ability to dissolve both the organic substrates and the inorganic base is critical for reaction efficiency.
Table 2: Substrate Scope for Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid in DMAc
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 4-Methoxybiphenyl | 95 |
| 2 | 4-Bromoanisole | 4-Methoxybiphenyl | 85 |
| 3 | 4-Chloroanisole | 4-Methoxybiphenyl | 60 |
| 4 | 1-Iodonaphthalene | 1-Phenylnaphthalene | 92 |
| 5 | 2-Bromopyridine | 2-Phenylpyridine | 88 |
Note: Yields are representative and can vary based on specific reaction conditions and catalyst systems.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex | MDPI [mdpi.com]
- 5. utpedia.utp.edu.my [utpedia.utp.edu.my]
Methodological & Application
Application Notes and Protocols for Utilizing Dimethylacetamide (DMAc) in SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using N,N-Dimethylacetamide (DMAc) as a solvent for bimolecular nucleophilic substitution (SN2) reactions. This document details the physicochemical properties of DMAc, its advantages over other solvents, and protocols for its effective use in synthetic chemistry, particularly within the pharmaceutical and polymer industries.
Introduction to Dimethylacetamide (DMAc) as an SN2 Solvent
N,N-Dimethylacetamide (DMAc) is a polar aprotic solvent with a high boiling point and excellent thermal and chemical stability, making it a valuable medium for a variety of chemical reactions.[1][2] For SN2 reactions, the choice of solvent is critical as it directly influences the reaction rate and yield. SN2 reactions, which proceed via a concerted, single-step mechanism, are favored by polar aprotic solvents.[3][4] These solvents possess a significant dipole moment but lack acidic protons, which allows them to solvate cations effectively while leaving anions (nucleophiles) relatively "naked" and more reactive.[3] DMAc's properties align perfectly with these requirements, positioning it as a superior choice for many SN2 applications.
Advantages of Using DMAc in SN2 Reactions
The selection of DMAc as a solvent for SN2 reactions offers several distinct advantages:
-
Enhanced Nucleophilicity: Like other polar aprotic solvents, DMAc does not strongly solvate nucleophiles through hydrogen bonding.[3] This lack of a "solvent cage" around the nucleophile enhances its reactivity, leading to significantly faster reaction rates compared to protic solvents like water or alcohols.[3][5]
-
High Solvency Power: DMAc is an exceptional solvent for a broad spectrum of organic and inorganic compounds, including many polymers and synthetic resins.[2][6] This is particularly advantageous when dealing with poorly soluble reactants.
-
Thermal and Chemical Stability: With a high boiling point of 165 °C, DMAc is well-suited for reactions requiring elevated temperatures to overcome activation energy barriers.[1] Its resistance to degradation under alkaline conditions makes it a robust choice for reactions involving strong bases.[6][7][8]
-
Dual Functionality: In some chemical transformations, DMAc can act not only as a solvent but also as a catalyst, which can streamline manufacturing processes and improve cost-efficiency.[6]
Comparison of DMAc with Other Polar Aprotic Solvents
While several polar aprotic solvents can be used for SN2 reactions, their physical and chemical properties vary. The following table provides a comparison of DMAc with other commonly used solvents.
| Property | N,N-Dimethylacetamide (DMAc) | N,N-Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | Acetonitrile (MeCN) |
| Molecular Formula | C₄H₉NO | C₃H₇NO | C₂H₆OS | C₂H₃N |
| Molecular Weight ( g/mol ) | 87.12 | 73.09 | 78.13 | 41.05 |
| Boiling Point (°C) | 164-166[9] | 153[9] | 189[9] | 81.6 |
| Melting Point (°C) | -20[9] | -61[9] | 18.5 | -45.7 |
| Density (g/mL at 25 °C) | 0.937[7] | 0.944 | 1.100 | 0.786 |
| Dielectric Constant (ε) | 37.8 | 36.7 | 46.7 | 37.5 |
Note: Data compiled from various sources. Slight variations may exist depending on the source.
DMAc's higher boiling point compared to DMF and Acetonitrile allows for a broader range of reaction temperatures.[1] It also exhibits greater hydrolytic and thermal stability than DMF, making it a more robust option for demanding reaction conditions.[1]
Application Notes
4.1. General Considerations When planning an SN2 reaction in DMAc, it is important to use an anhydrous grade of the solvent, as water can protonate strong nucleophiles and participate in side reactions. Due to its high boiling point, removal of DMAc post-reaction is typically achieved via vacuum distillation.
4.2. Use in Pharmaceutical and Agrochemical Synthesis DMAc serves as an effective reaction medium for the synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals.[1][2][10] Its ability to facilitate reactions and dissolve a wide range of intermediates makes it a valuable tool in drug development and manufacturing.[11]
4.3. Polymer Chemistry In polymer science, DMAc is used in the synthesis of high-performance polymers such as polyimides and polyacrylonitrile.[1][2] For instance, in the two-step synthesis of polyimides, DMAc is an ideal medium for creating the poly(amic acid) precursor, as it keeps the growing polymer chains in solution to achieve a high molecular weight.[1]
4.4. Safety and Handling DMAc is classified as a substance of very high concern (SVHC) in the EU due to its reproductive toxicity.[7] It is also recognized for its potential hepatotoxicity with chronic exposure.[7][10][12] Therefore, strict adherence to safety protocols is mandatory. This includes working in a well-ventilated fume hood and using appropriate personal protective equipment (PPE), such as gloves and safety goggles.
Experimental Protocols
5.1. General Protocol for a Representative SN2 Reaction: Synthesis of an Alkyl Azide (B81097)
This protocol describes the synthesis of an alkyl azide from an alkyl bromide using sodium azide in DMAc. This is a classic example of an SN2 reaction.
Materials:
-
Alkyl bromide
-
Sodium azide (NaN₃)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Water (deionized)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium azide (1.2 equivalents) in anhydrous DMAc.
-
Add the alkyl bromide (1.0 equivalent) to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.[13]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by an appropriate method, such as column chromatography or distillation.
Visualizations
Caption: Role of DMAc in enhancing nucleophilicity for SN2 reactions.
Caption: Generalized experimental workflow for an SN2 reaction in DMAc.
References
- 1. 7 Practical this compound (DMAc) Industrial Applications: A 2025 Buyer's Guide - hangdachem.com [hangdachem.com]
- 2. N,N-Dimethylacetamide (DMAC): The Smart Choice for Modern Chemical Production - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 3. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. acs.org [acs.org]
- 9. benchchem.com [benchchem.com]
- 10. N,N-Dimethylacetamide: Uses, Preparation and Toxicities_Chemicalbook [chemicalbook.com]
- 11. prezi.com [prezi.com]
- 12. Health risks of N,N-dimethylacetamide (DMAC) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Role of Dimethylacetamide in Streamlining Pharmaceutical Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals
Introduction:
N,N-Dimethylacetamide (DMAc) has emerged as a versatile and highly effective aprotic polar solvent in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3][4][5] Its exceptional solvency power, high boiling point, and stability under various reaction conditions make it a valuable tool for chemists in the pharmaceutical industry.[2][3][5] This document provides a detailed overview of the applications of DMAc in pharmaceutical synthesis, complete with experimental protocols and data presented for easy comparison.
DMAc's utility is particularly notable in the production of complex molecules such as cephalosporin (B10832234) antibiotics.[2] Its ability to dissolve a wide range of starting materials and intermediates, coupled with its inertness in many reaction types, allows for cleaner reactions and higher yields.
Key Advantages of this compound in Pharmaceutical Synthesis:
-
High Solvency: DMAc can dissolve a broad spectrum of organic and inorganic compounds, including many polymers, making it an excellent choice for a variety of reaction mixtures.[2][3]
-
Increased Reaction Rates: As a polar aprotic solvent, DMAc can significantly accelerate reaction rates, particularly for reactions involving polar transition states.
-
Thermal and Chemical Stability: With a high boiling point of 165-166°C, DMAc is suitable for reactions requiring elevated temperatures. It is also stable in the presence of strong bases.[5]
-
Improved Yields and Purity: The use of DMAc can lead to higher reaction yields and improved product purity by minimizing side reactions and facilitating purification processes.[3]
Applications in the Synthesis of Key Pharmaceutical Classes:
This compound is employed in the synthesis of a wide array of pharmaceuticals, including:
-
β-Lactam Antibiotics (Cephalosporins): DMAc is utilized as a reaction solvent in the synthesis of cephalosporin antibiotics, a critical class of drugs for treating bacterial infections.[2]
-
Anti-Inflammatory Drugs (COX-2 Inhibitors): While not always the primary solvent, DMAc's properties make it a suitable candidate for the synthesis of complex molecules like Celecoxib (B62257).
-
Antiviral Drugs: The synthesis of certain antiviral medications can benefit from the use of DMAc as a solvent to facilitate key reaction steps.
-
Peptide-Based Therapeutics: In solid-phase peptide synthesis (SPPS), DMAc is a commonly used solvent for coupling and deprotection steps.[6][7]
Experimental Protocols and Data
Synthesis of Cephalosporin Antibiotics
Reaction: Acylation of 7-amino-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-3-cephem-4-carboxylic acid (a key intermediate in the synthesis of several cephalosporins).
Experimental Protocol:
A mixture of 7-amino-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-3-cephem-4-carboxylic acid and a suitable acylating agent are reacted in a solvent mixture containing this compound. The reaction is typically carried out at a controlled temperature to ensure selective acylation and minimize degradation of the β-lactam ring. The use of an organic base, such as triethylamine, is common to neutralize any acid formed during the reaction. Upon completion, the product is isolated through precipitation by adding a non-solvent and subsequent filtration.
Quantitative Data for a Representative Cephalosporin Synthesis Step:
| Parameter | Value | Reference |
| Solvent System | Dichloromethane/Dimethylacetamide | [8] |
| Temperature | -70°C to -30°C | [8] |
| Reaction Time | Not Specified | [8] |
| Yield | Not Specified | [8] |
Experimental Workflow for Cephalosporin Synthesis:
Cephalosporin Synthesis Workflow
Synthesis of Celecoxib (COX-2 Inhibitor)
While many published syntheses of Celecoxib utilize solvents such as toluene (B28343) or ethanol, the use of aprotic polar solvents like DMAc is a viable alternative for the key cyclization step.
Reaction: Cyclization of a 1,3-dione with a substituted hydrazine (B178648) to form the pyrazole (B372694) ring of Celecoxib.
Experimental Protocol:
1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione and 4-sulfonamidophenylhydrazine hydrochloride are dissolved in an aprotic polar solvent such as N,N-dimethylacetamide. The mixture is heated to reflux to facilitate the condensation and cyclization reaction. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude Celecoxib is then collected by filtration and purified by recrystallization.
Quantitative Data for Celecoxib Synthesis (Illustrative, based on typical yields in other solvents):
| Parameter | Value | Reference |
| Solvent | Toluene/Ethanol (DMAc as a potential alternative) | [9][10][11] |
| Temperature | Reflux | [9][10][11] |
| Reaction Time | 2-4 hours | [9][10][11] |
| Yield | ~90% | [9][12] |
| Purity | >99% after recrystallization | [11] |
Logical Relationship for Celecoxib Synthesis:
Celecoxib Synthesis Logic Diagram
Signaling Pathways
Mechanism of Action of β-Lactam Antibiotics
β-lactam antibiotics, including cephalosporins, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[13][14] They specifically target penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan, a critical component of the cell wall.[13][15]
β-Lactam Antibiotic Signaling Pathway
Mechanism of Action of Celecoxib (COX-2 Inhibition)
Celecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[16] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[1][17] By selectively inhibiting COX-2, Celecoxib reduces inflammation without affecting the protective functions of COX-1 in the stomach lining.
Celecoxib (COX-2) Signaling Pathway
General Mechanism of Action of Antiviral Drugs
Antiviral drugs work by targeting different stages of the viral life cycle.[2][18][19][20][21][22] This can include inhibiting viral entry into host cells, blocking viral replication, or preventing the release of new virus particles. The specific mechanism depends on the type of virus and the drug.
General Antiviral Drug Action
N,N-Dimethylacetamide is a powerful and versatile solvent that offers significant advantages in the synthesis of a variety of pharmaceuticals. Its unique properties can lead to improved reaction efficiency, higher yields, and purer products. The provided protocols and data serve as a valuable resource for researchers and drug development professionals looking to leverage the benefits of DMAc in their synthetic workflows. Further process optimization and exploration of DMAc in the synthesis of other drug classes are warranted to fully realize its potential in pharmaceutical manufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. chemscene.com [chemscene.com]
- 8. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. zenodo.org [zenodo.org]
- 11. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 12. tandfonline.com [tandfonline.com]
- 13. MECHANISM OF ACTION OF BETA-LACTAM ANTIBIOTICS (1).pptx [slideshare.net]
- 14. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 15. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antiviral drug - Wikipedia [en.wikipedia.org]
- 21. Frontiers | The Signaling Pathways, and Therapeutic Targets of Antiviral Agents: Focusing on the Antiviral Approaches and Clinical Perspectives of Anthocyanins in the Management of Viral Diseases [frontiersin.org]
- 22. researchgate.net [researchgate.net]
Application of Dimethylacetamide in Polyacrylonitrile Fiber Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyacrylonitrile (PAN) fibers are critical precursors for the production of high-performance carbon fibers, which are extensively used in aerospace, automotive, and sporting goods industries due to their high strength-to-weight ratio and modulus. The production of high-quality PAN precursor fibers is paramount, and the choice of solvent plays a pivotal role in the fiber spinning process. Dimethylacetamide (DMAc) is a powerful, high-boiling point aprotic solvent widely employed in the production of PAN fibers through both wet and dry spinning techniques.[1] Its excellent ability to dissolve PAN, combined with its miscibility with water (a common coagulant), allows for precise control over the fiber formation process, ultimately influencing the morphology, microstructure, and mechanical properties of the resulting fibers.[2][3]
These application notes provide a comprehensive overview of the use of DMAc in PAN fiber production, including detailed experimental protocols for solution preparation, spinning processes, and fiber characterization.
Data Presentation: Influence of DMAc on PAN Fiber Properties
The following tables summarize key quantitative data from literature on the influence of DMAc concentration in the coagulation bath on the properties of PAN fibers produced by wet spinning.
Table 1: Effect of DMAc/Water Coagulation Bath Composition on PAN Fiber Diameter. [2]
| Coagulation Bath Composition (wt% DMAc/H₂O) | Fiber Diameter after Coagulation (µm) | Final Fiber Diameter after Stretching (µm) |
| 57.8 | 65 | ~25 |
| 66.6 | 55 | ~22 |
| 79.0 | 44 | ~20 |
Table 2: Effect of DMAc/Water Coagulation Bath Composition on PAN Fiber Properties. [2]
| Coagulation Bath Composition (wt% DMAc/H₂O) | Fiber Density (g/cm³) | Crystallite Orientation (Herman's Orientation Function) | Tensile Strength (MPa) | Tensile Modulus (GPa) |
| 57.8 | Lower (more voids) | Lower | Lower | Lower |
| 79.0 | Higher (denser structure) | Higher | Higher | Higher |
Experimental Protocols
Protocol 1: Preparation of Polyacrylonitrile (PAN) Solution in this compound (DMAc)
This protocol describes the preparation of a 23 wt% PAN-co-methyl acrylate (B77674) (PAN-co-MA) solution in DMAc, a common dope (B7801613) concentration for wet spinning.[2]
Materials:
-
Polyacrylonitrile-co-methyl acrylate (PAN-co-MA) powder
-
N,N-Dimethylacetamide (DMAc), reagent grade[2]
-
Jacketed glass reactor with a mechanical stirrer
-
Heating/cooling circulator
-
Vacuum pump
Procedure:
-
Drying of PAN: Dry the PAN-co-MA powder in a vacuum oven at 60-80°C for at least 12 hours to remove any residual moisture.
-
Solvent Charging: Charge the calculated amount of DMAc into the jacketed glass reactor.
-
Heating: Set the heating/cooling circulator to the desired dissolution temperature, typically between 50-70°C. Allow the DMAc to reach a stable temperature.
-
Polymer Addition: Gradually add the dried PAN-co-MA powder to the stirred DMAc. The addition should be slow to prevent the formation of large agglomerates.
-
Dissolution: Continue stirring the mixture at a constant temperature for several hours (typically 4-12 hours) until the PAN is completely dissolved and a homogeneous, viscous solution is formed. The solution should be clear and free of any undissolved particles.
-
Deaeration: Apply a vacuum to the reactor for 1-2 hours while continuing to stir at a low speed to remove any dissolved air bubbles from the spinning dope. This step is crucial to prevent defects in the spun fibers.
-
Filtration: Filter the deaerated PAN/DMAc solution through a fine mesh filter (e.g., 5-10 µm) to remove any remaining impurities or undissolved polymer gel particles.
-
Storage: Store the prepared spinning dope in a sealed container at room temperature until it is used for fiber spinning.
Protocol 2: Wet Spinning of PAN Fibers using a DMAc/Water Coagulation Bath
This protocol outlines the wet spinning process for producing PAN fibers from a PAN/DMAc solution.
Equipment:
-
Spinning dope reservoir
-
Gear pump for precise dope extrusion
-
Spinneret (e.g., 500 filaments, 60 µm capillary diameter)[2]
-
Coagulation bath containing a DMAc/water mixture
-
Washing baths (typically containing deionized water)
-
Stretching units (godets with variable speed)
-
Drying unit
-
Fiber take-up winder
Procedure:
-
Dope Extrusion: Load the prepared PAN/DMAc solution into the spinning dope reservoir. Use a gear pump to extrude the solution at a constant flow rate through the spinneret into the coagulation bath.
-
Coagulation: The coagulation bath contains a specific concentration of DMAc in water (e.g., 57.8 wt% to 79.0 wt% DMAc).[2] As the PAN solution enters the bath, the DMAc diffuses out of the polymer stream, and water diffuses in, causing the PAN to precipitate and form solid filaments. The temperature of the coagulation bath is typically controlled (e.g., 19 ± 1.4 °C).[2]
-
Washing: The coagulated fiber tow is then passed through a series of washing baths containing deionized water to remove the remaining DMAc.
-
Stretching (Drawing): The washed fibers are subjected to a series of stretching steps using godets rotating at different speeds. This process aligns the polymer chains along the fiber axis, which significantly improves the mechanical properties of the fibers. Stretching can be performed in multiple stages, including a "gel draw" in a wash bath and a "hot stretch" in a steam or hot water environment.
-
Drying: The stretched fibers are passed through a drying unit to remove the water.
-
Take-up: The final PAN fibers are wound onto a spool using a take-up winder.
Protocol 3: Characterization of PAN Fibers
A. Tensile Testing (ASTM D3039/D3822)
This protocol describes the determination of the tensile properties of single PAN filaments.[4][5][6][7]
-
Sample Preparation: Carefully separate single filaments from the fiber tow. Mount the individual filaments onto a paper or cardboard tab with a known gauge length (e.g., 25 mm).
-
Testing Instrument: Use a universal testing machine equipped with a load cell appropriate for the expected breaking force of the fibers.
-
Test Procedure:
-
Clamp the tab-mounted fiber in the grips of the testing machine.
-
Cut the sides of the tab.
-
Apply a tensile load to the fiber at a constant crosshead speed (e.g., 10 mm/min) until the fiber breaks.
-
Record the load-elongation curve.
-
-
Data Analysis: From the load-elongation curve, calculate the tensile strength, Young's modulus, and elongation at break.
B. Scanning Electron Microscopy (SEM)
This protocol outlines the procedure for examining the surface morphology and cross-section of PAN fibers.[8]
-
Sample Preparation (Surface Morphology): Mount a small section of the fiber tow onto an SEM stub using conductive carbon tape.
-
Sample Preparation (Cross-Section):
-
Embed a bundle of fibers in an epoxy resin.
-
After the resin has cured, fracture the sample in liquid nitrogen or cut it with a microtome to expose a clean cross-section.
-
Mount the prepared cross-section onto an SEM stub.
-
-
Sputter Coating: Coat the mounted samples with a thin layer of a conductive material (e.g., gold-palladium) to prevent charging under the electron beam.[8]
-
Imaging: Image the samples in a scanning electron microscope at an appropriate accelerating voltage (e.g., 5-20 kV).
C. Differential Scanning Calorimetry (DSC)
This protocol is used to study the thermal properties of PAN fibers, particularly the exothermic cyclization reaction that is crucial for carbon fiber production.[9][10]
-
Sample Preparation: Accurately weigh a small amount of PAN fiber (typically 2-5 mg) into an aluminum DSC pan.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: Analyze the resulting DSC thermogram to determine the onset temperature, peak temperature, and enthalpy of the exothermic cyclization reaction.
D. X-ray Diffraction (XRD)
This protocol is used to determine the crystallinity and molecular orientation of PAN fibers.[11][12]
-
Sample Preparation: Align a bundle of PAN fibers parallel to each other and mount them on a sample holder.
-
XRD Measurement:
-
Place the sample in an X-ray diffractometer.
-
Obtain a 2D wide-angle X-ray scattering (WAXS) pattern.
-
-
Data Analysis:
-
Crystallinity: Analyze the diffraction pattern to calculate the degree of crystallinity by separating the crystalline peaks from the amorphous halo.
-
Orientation: Analyze the azimuthal distribution of the intensity of the main crystalline reflection (around 2θ = 17°) to calculate the Herman's orientation function, which provides a measure of the alignment of the polymer chains.
-
Mandatory Visualizations
Caption: Workflow for wet spinning of PAN fibers using DMAc.
Caption: Interaction between DMAc and PAN.
Caption: Relationship between spinning parameters and PAN fiber properties.
References
- 1. IGTPAN [igtpan.com]
- 2. uknowledge.uky.edu [uknowledge.uky.edu]
- 3. researchgate.net [researchgate.net]
- 4. Tensile Testing Composite ASTM D3039 [intertek.com]
- 5. scribd.com [scribd.com]
- 6. specializedtesting.com [specializedtesting.com]
- 7. infinitalab.com [infinitalab.com]
- 8. The Preparation and Characterization of Polyacrylonitrile-Polyaniline (PAN/PANI) Fibers [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Effect of Polyacrylonitrile Precursor Orientation on the Structures and Properties of Thermally Stabilized Carbon Fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Dimethylacetamide in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N,N-Dimethylacetamide (DMA) as a solvent in solid-phase peptide synthesis (SPPS). DMA is a polar aprotic solvent that serves as a viable alternative to more commonly used solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[1] This document outlines the properties of DMA, its applications in peptide synthesis, and detailed protocols for its use, particularly in the synthesis of challenging peptide sequences.
Introduction to Dimethylacetamide (DMA) in Peptide Synthesis
DMA is a high-boiling, water-miscible solvent capable of dissolving a wide range of organic compounds, including the protected amino acids and reagents used in SPPS.[2] Its properties make it suitable for all stages of SPPS, from resin swelling to cleavage.
Key Properties of DMA for SPPS:
-
High Solvating Power: DMA effectively dissolves Fmoc- and Boc-protected amino acids, coupling reagents, and peptide chains, which is crucial for efficient reaction kinetics.
-
Resin Swelling: It promotes the swelling of common SPPS resins, such as polystyrene-based resins, allowing for better reagent access to the growing peptide chain.[1]
-
High Boiling Point: With a boiling point of 165 °C, DMA is suitable for microwave-assisted SPPS, which can accelerate coupling and deprotection steps.[2]
-
Stability: DMA is generally stable under the basic conditions of Fmoc deprotection and the acidic conditions of some coupling reactions.
Quantitative Data Presentation: DMA in Comparison to Other Solvents
While direct quantitative comparisons of DMA with other solvents in the literature are limited, the following tables summarize available information and highlight key performance indicators.
Table 1: Physical Properties of Common SPPS Solvents
| Property | This compound (DMA) | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) |
| Formula | C4H9NO | C3H7NO | C5H9NO |
| Molar Mass ( g/mol ) | 87.12 | 73.09 | 99.13 |
| Boiling Point (°C) | 165 | 153 | 202 |
| Density (g/mL at 25°C) | 0.937 | 0.944 | 1.028 |
| Viscosity (mPa·s at 25°C) | 0.92 | 0.80 | 1.65 |
Data sourced from publicly available chemical databases.
Table 2: Performance Characteristics in SPPS (Qualitative Comparison)
| Parameter | This compound (DMA) | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) |
| Resin Swelling | Good | Good | Excellent |
| Reagent Solubility | Good | Good | Excellent |
| Coupling Efficiency | Generally comparable to DMF | Standard | Often higher for difficult couplings |
| Racemization | Potentially lower than DMF in some cases | Can be significant, especially with sensitive amino acids | Generally low |
| Cost | Moderate | Low | High |
| Toxicity | Reprotoxic | Reprotoxic | Reprotoxic |
Note: Quantitative data for direct comparison of yield and purity are not consistently available in the reviewed literature. Performance can be highly sequence-dependent.
Experimental Protocols
The following protocols are provided as a general guideline for using DMA in SPPS. Optimization may be required for specific peptide sequences and automated synthesizers.
Standard Fmoc-SPPS Cycle Using DMA
This protocol outlines a typical cycle for the addition of one amino acid using Fmoc chemistry in DMA.
Workflow for a Standard Fmoc-SPPS Cycle:
Caption: Standard Fmoc-SPPS cycle using DMA as the solvent.
Protocol Steps:
-
Resin Swelling: Swell the resin in DMA for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMA for 5-10 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMA for another 10-15 minutes.
-
-
Washing: Wash the resin thoroughly with DMA (5-7 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling agent (e.g., HBTU, HATU; 3-5 equivalents), and a base (e.g., DIPEA; 6-10 equivalents) in DMA.
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 30-60 minutes. The completion of the reaction can be monitored using a Kaiser test.[3]
-
-
Washing: Wash the resin with DMA (3-5 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next coupling cycle.
Protocol for Coupling Hindered Amino Acids
Sterically hindered amino acids often require more potent coupling reagents and longer reaction times.
Workflow for Coupling Hindered Amino Acids:
Caption: Workflow for coupling sterically hindered amino acids.
Protocol Steps:
-
Follow the standard deprotection and washing steps as outlined in Protocol 3.1.
-
Pre-activation: In a separate vessel, dissolve the sterically hindered Fmoc-amino acid (e.g., Aib, N-methylated amino acids) (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMA. Allow to pre-activate for 1-5 minutes.[4]
-
Coupling: Add the pre-activated solution to the resin and allow the coupling to proceed for 2-4 hours, or even overnight.[4]
-
Monitoring: Perform a Kaiser test to check for completion. If the test is positive (indicating free amines), a second coupling (double coupling) may be necessary.[5]
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMA.
Protocol for Peptides Prone to Aggregation
For sequences known to aggregate, using DMA in combination with other strategies can be beneficial.[6]
Strategies to Mitigate Aggregation:
-
Use of Chaotropic Salts: Add chaotropic salts such as LiCl to the DMA during coupling and deprotection steps.[7]
-
Elevated Temperature: Perform coupling and deprotection steps at an elevated temperature (e.g., 40-60°C), which is facilitated by DMA's high boiling point.
-
Pseudoproline Dipeptides: Incorporate pseudoproline dipeptides at specific positions in the peptide sequence to disrupt secondary structure formation.[6]
Logical Relationship for Addressing Aggregation:
Caption: Strategies to overcome peptide aggregation during SPPS.
Final Cleavage and Deprotection
The final cleavage of the peptide from the resin and removal of side-chain protecting groups is typically performed using a cocktail containing a strong acid, such as Trifluoroacetic Acid (TFA), and scavengers. The choice of scavenger cocktail depends on the amino acid composition of the peptide.
Cleavage Cocktail Selection:
Caption: Selection of cleavage cocktail based on peptide composition.
General Cleavage Protocol:
-
Wash the peptide-resin with Dichloromethane (DCM) to remove residual DMA.
-
Dry the resin thoroughly under vacuum.
-
Add the appropriate cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT) to the resin.[8]
-
Allow the cleavage reaction to proceed for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Conclusion
This compound is a versatile and effective solvent for solid-phase peptide synthesis. Its strong solvating power, good resin-swelling properties, and high boiling point make it a suitable alternative to DMF and NMP. While extensive quantitative comparative data is still emerging, the protocols and strategies outlined in these application notes provide a solid foundation for the successful use of DMA in the synthesis of a wide range of peptides, including those with challenging sequences. As with any SPPS protocol, optimization for specific applications is recommended to achieve the highest possible yield and purity.
References
- 1. peptide.com [peptide.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Dimethylacetamide (DMAc) as a Premier Solvent for High Molecular-Weight Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylacetamide (DMAc) is a high-boiling, polar aprotic solvent renowned for its exceptional solvating power for a wide array of high molecular-weight polymers. Its chemical and thermal stability make it an indispensable tool in polymer processing, characterization, and formulation development. These application notes provide detailed protocols and quantitative data for utilizing DMAc as a solvent for various high molecular-weight polymers, catering to the needs of researchers in materials science, pharmaceuticals, and drug development.
Key Properties of Dimethylacetamide (DMAc)
DMAc's utility as a polymer solvent stems from its unique physicochemical properties. Its high boiling point is advantageous for processes requiring elevated temperatures, while its polar nature facilitates the dissolution of polar polymers.
| Property | Value |
| Molecular Formula | C₄H₉NO |
| Molar Mass | 87.12 g/mol |
| Boiling Point | 165-166 °C |
| Freezing Point | -20 °C |
| Density | 0.94 g/cm³ |
| Miscibility | Miscible with water and many organic solvents |
Applications of DMAc in High Molecular-Weight Polymer Solutions
DMAc is a versatile solvent with numerous applications in the field of high molecular-weight polymers:
-
Fiber and Membrane Production: It is a key solvent in the wet and dry spinning of acrylic and elastane fibers, as well as in the casting of polyimide and polysulfone membranes for various separation applications.
-
Coatings and Films: DMAc is widely used to dissolve polyimides and other high-performance polymers for the preparation of thin films and protective coatings.
-
Polymer Characterization: It serves as a mobile phase in Gel Permeation Chromatography (GPC) for determining the molecular weight distribution of polar polymers. Deuterated DMAc (DMAc-d9) is an excellent solvent for Nuclear Magnetic Resonance (NMR) spectroscopy of polymers.
-
Pharmaceutical Formulations: Its strong solvating power is utilized in the synthesis and formulation of active pharmaceutical ingredients (APIs).
Quantitative Data: Solubility and Viscosity of Polymer Solutions in DMAc
The following tables summarize available quantitative data on the solubility and viscosity of various high molecular-weight polymers in DMAc. It is important to note that solubility and viscosity are influenced by factors such as polymer molecular weight, polydispersity, temperature, and the presence of additives.
Table 1: Solubility of High Molecular-Weight Polymers in DMAc
| Polymer | Molecular Weight (Mw) | Concentration | Temperature (°C) | Solubility | Reference |
| Polyimide (PI) | - | 10% (w/v) | Room Temperature | Soluble | [1] |
| Copolyimides | 2.71–4.51 × 10⁴ g/mol | 5 wt% | Room Temperature | Soluble | [2] |
| Polybenzimidazole (PBI) | 199,200 g/mol | 2 mg/mL (with 4% LiCl) | Not Specified | Soluble | [3] |
| Cellulose (B213188) | Microcrystalline | up to 10% (w/w) (with 8% LiCl) | Room Temperature | Soluble | [4] |
| Polyurethane (PU) | 6.23 - 8.77 x 10⁴ g/mol | 1.5-3.0% (w/v) (with 0.1M LiBr) | Not Specified | Soluble | [5] |
Note: The solubility of many polymers in DMAc is described qualitatively in the literature as "good" or "soluble." Quantitative data is often polymer-specific and dependent on the exact molecular weight and structure.
Table 2: Viscosity of High Molecular-Weight Polymer Solutions
| Polymer | Molecular Weight (Mw) | Solvent | Concentration | Temperature (°C) | Viscosity (mPa·s) | Reference |
| Polyacrylonitrile (PAN) Copolymer | Various Fractions | Dimethyl Sulfoxide (DMSO) | 10% | 20 | Varies with Mw | [6] |
| Polyurethane (PU) Dispersions | Not Specified | Water | Varies | 20-40 | Varies with solid content and shear rate | [7] |
| Polyimide (PI) | Not Specified | DMAc | Varies | Room Temperature | Increases with solid content | [8][9] |
| Cellulose | Microcrystalline | DMAc with 8% LiCl | Not Specified | Varies | Varies with temperature | [10] |
Note: Viscosity is highly dependent on polymer concentration, molecular weight, and temperature. The data presented illustrates these general trends. While not all data is in DMAc, similar behavior is expected.
Experimental Protocols
Detailed methodologies for key experiments involving the dissolution and characterization of high molecular-weight polymers in DMAc are provided below.
Protocol 1: General Dissolution of High Molecular-Weight Polymers in DMAc
This protocol provides a general procedure for dissolving high molecular-weight polymers in DMAc. Adjustments may be necessary based on the specific polymer.
Materials:
-
High molecular-weight polymer
-
N,N-Dimethylacetamide (DMAc), HPLC grade or equivalent
-
Glass vial with a screw cap
-
Magnetic stirrer and stir bar
-
Heating plate (optional)
Procedure:
-
Weigh the desired amount of polymer and transfer it to the glass vial.
-
Add the calculated volume of DMAc to achieve the target concentration.
-
Add a magnetic stir bar to the vial.
-
Securely cap the vial and place it on a magnetic stirrer.
-
Stir the mixture at room temperature. For polymers that are difficult to dissolve, gentle heating (e.g., 40-60 °C) can be applied.[11]
-
Continue stirring until the polymer is completely dissolved, which may take several hours to overnight depending on the polymer's molecular weight and crystallinity.
-
Visually inspect the solution for any undissolved particles.
Protocol 2: Dissolution of Cellulose in DMAc/LiCl
Cellulose requires the use of a salt additive to disrupt its strong hydrogen bonding network.
Materials:
-
Microcrystalline cellulose (or other cellulose source), dried
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet
-
Heating mantle
Procedure:
-
Dry the cellulose and LiCl in a vacuum oven to remove any moisture.
-
Add the dried cellulose and DMAc to the reaction flask under a nitrogen atmosphere.
-
Heat the mixture to 130-160 °C with stirring for 10-30 minutes to activate the cellulose.[4] A preheating step at 140°C for 30 minutes has been found to be effective.[4]
-
Add 8% (w/w) LiCl to the DMAc and continue heating for an additional 10 minutes.[4]
-
Cool the mixture to room temperature and continue stirring for at least 12 hours, or until the cellulose is fully dissolved.[4] Visually, the sample may appear dissolved after 3 hours.[4]
Protocol 3: Preparation of Polymer Samples for ¹H NMR Spectroscopy in DMAc-d9
Deuterated DMAc (DMAc-d9) is used to avoid solvent signal interference in ¹H NMR spectra.
Materials:
-
Polymer sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[12][13]
-
N,N-Dimethylacetamide-d9 (DMAc-d9), NMR grade
-
NMR tube (5 mm)
-
Vial with a cap
-
Pipette
-
Filter (e.g., glass wool plug in a Pasteur pipette or a syringe filter)
Procedure:
-
Accurately weigh the polymer sample into a clean, dry vial.[12][13]
-
Add approximately 0.6-0.7 mL of DMAc-d9 to the vial.[12]
-
Cap the vial and gently agitate or vortex until the polymer is completely dissolved. Gentle heating can be applied if necessary.[13]
-
Filter the solution directly into the NMR tube to remove any particulate matter.[14]
-
Ensure the sample height in the NMR tube is approximately 4-5 cm.[15]
-
Cap the NMR tube and wipe the outside before inserting it into the spectrometer.
Protocol 4: Gel Permeation Chromatography (GPC/SEC) using DMAc as Mobile Phase
DMAc is a suitable mobile phase for the GPC analysis of polar polymers.
Materials:
-
GPC/SEC system with a pump, injector, column oven, and detectors (e.g., RI, UV, light scattering)
-
GPC columns suitable for polar organic solvents (e.g., PolarGel, PLgel)[16]
-
Polymer sample
-
N,N-Dimethylacetamide (DMAc), HPLC grade
-
Lithium bromide (LiBr) or Lithium chloride (LiCl) (e.g., 0.1 M or as required)[5][17]
-
Polymer standards for calibration (e.g., PMMA)
-
Autosampler vials with caps
-
Syringe filters (0.2 or 0.45 µm, PTFE)
Procedure:
-
Mobile Phase Preparation: Prepare the DMAc mobile phase containing the required concentration of LiBr or LiCl. Stir the solution for several hours, with gentle heating if necessary, to ensure the salt is completely dissolved. Filter and degas the mobile phase before use.
-
Sample and Standard Preparation:
-
GPC/SEC Analysis:
-
Set the column oven temperature (e.g., 50-60 °C).[16]
-
Equilibrate the GPC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the polymer samples for analysis.
-
Process the data to determine the molecular weight distribution of the polymer.
-
Protocol 5: Casting of Polyimide Films from DMAc Solution
This protocol describes a general method for preparing polyimide films by solvent casting.
Materials:
-
Glass substrate or other suitable casting surface
-
Film applicator (doctor blade)
-
Vacuum oven or a conventional oven with controlled temperature
Procedure:
-
Ensure the polyimide is fully dissolved in DMAc. Filter the solution through a 0.45 µm filter to remove any impurities.[1]
-
Place the clean glass substrate on a level surface.
-
Pour the polyimide solution onto the substrate.
-
Use a film applicator to spread the solution evenly to the desired thickness.
-
Transfer the cast film to an oven for a multi-stage drying process to remove the solvent. A typical procedure involves:
-
Carefully peel the dried polyimide film from the substrate.
Visualizations
Diagram 1: Experimental Workflow for Polymer Dissolution and Analysis
Caption: Workflow for dissolving a high molecular-weight polymer in DMAc and subsequent analysis.
Diagram 2: Logical Relationship of Factors Influencing Polymer Solubility in DMAc
Caption: Key factors influencing the solubility of high molecular-weight polymers in DMAc.
Conclusion
This compound is a powerful and versatile solvent that plays a critical role in the processing and characterization of high molecular-weight polymers. Understanding its properties and employing standardized protocols are essential for achieving reproducible and reliable results in research and development. These application notes provide a foundational guide for scientists and professionals working with polymer solutions, enabling them to leverage the full potential of DMAc in their experimental endeavors.
References
- 1. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cellulose transparent and flexible films prepared from DMAc/LiCl solutions :: BioResources [bioresources.cnr.ncsu.edu]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Sample Preparation [nmr.chem.ualberta.ca]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 19. ukm.my [ukm.my]
Application Notes and Protocols for Dissolving Cellulose in LiCl/DMAc Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed techniques and protocols for the dissolution of cellulose (B213188) in lithium chloride/N,N-dimethylacetamide (LiCl/DMAc). The LiCl/DMAc solvent system is a widely used, non-derivatizing medium for dissolving cellulose, enabling its characterization and modification for various applications, including in the pharmaceutical and materials science fields.
Introduction
Cellulose, a ubiquitous natural polymer, is notoriously difficult to dissolve in common solvents due to its extensive intra- and intermolecular hydrogen bonding network. The LiCl/DMAc solvent system effectively breaks down these hydrogen bonds, leading to the dissolution of cellulose without significant degradation. This allows for a variety of downstream applications, such as the preparation of films, fibers, and gels, as well as analytical techniques like size-exclusion chromatography (SEC) for molecular weight determination.[1][2][3]
The dissolution mechanism involves the chloride ions (Cl⁻) from LiCl forming strong hydrogen bonds with the hydroxyl protons of cellulose.[4][5][6] This interaction disrupts the existing hydrogen bond network within the cellulose structure. Simultaneously, the lithium ions (Li⁺) are solvated by DMAc molecules.[4][5] This coordinated action effectively separates the cellulose chains, allowing them to be dispersed at a molecular level within the solvent, resulting in a homogeneous solution.[4][5]
Experimental Protocols
Successful dissolution of cellulose in LiCl/DMAc often requires a pre-treatment or "activation" step to enhance the accessibility of the solvent to the cellulose fibers.[7][8] Below are detailed protocols for both the activation and dissolution processes.
Cellulose Activation: Solvent Exchange Method
This method enhances cellulose solubility by swelling the fibers and replacing water with the dissolution solvent.[2][3]
Materials:
-
Cellulose sample (e.g., microcrystalline cellulose, cotton linters, paper)
-
Deionized water
-
N,N-dimethylacetamide (DMAc), anhydrous
Procedure:
-
Immerse the cellulose sample in deionized water and stir for 1 hour to ensure thorough wetting and swelling.
-
Filter the swollen cellulose and wash it with methanol to begin the solvent exchange process.
-
Subsequently, wash the cellulose with DMAc to replace the methanol.
-
Repeat the DMAc wash step to ensure the complete removal of water and methanol.
-
The activated, solvent-exchanged cellulose is now ready for dissolution. For optimal results, proceed directly to the dissolution step without intermediate drying.
Cellulose Dissolution: Heat-Assisted Protocol
This protocol is a common and effective method for dissolving activated or dried cellulose.[1][2]
Materials:
-
Activated or dried cellulose
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Lithium chloride (LiCl), anhydrous
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, add the desired amount of cellulose to DMAc.
-
Heat the mixture to a temperature between 130°C and 160°C and stir for 10 to 30 minutes. A preheating step at 140°C for 30 minutes in DMAc alone has been shown to be effective.[1]
-
Reduce the temperature to around 100°C and add the appropriate amount of anhydrous LiCl (typically 8% w/w relative to DMAc).[1][2]
-
Continue heating and stirring for an additional 10 minutes to facilitate the dissolution of LiCl.[1]
-
Cool the mixture to room temperature and continue stirring. The solution should become visually clear and homogeneous. While visual dissolution may occur within 3 hours, stirring for up to 12 hours is often employed to ensure complete dissolution.[1]
A rapid preparation method involves vacuum distillation of the cellulose/DMAc mixture at a temperature of at least 100°C, followed by the addition of LiCl and further vacuum distillation and stirring.[9]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the dissolution of cellulose in LiCl/DMAc, compiled from various sources.
| Parameter | Value Range | Notes |
| Cellulose Concentration | 0.8% - 15% (w/w) | Higher concentrations are achievable, with solutions up to 10% (w/w) being readily prepared.[1][9] |
| LiCl Concentration | 1% - 12% (w/w to DMAc) | An 8% LiCl concentration is commonly cited as optimal for effective dissolution.[1][2] |
| Pre-heating Temperature | 130°C - 160°C | This step involves heating the cellulose in DMAc prior to the addition of LiCl to promote swelling and solvent penetration.[1][2] |
| Pre-heating Time | 10 - 30 minutes | A 30-minute pre-heating period has been identified as effective.[1] |
| Dissolution Temperature | Room Temp. - 155°C | After the initial high-temperature steps, dissolution is often completed by stirring at room temperature.[1][9] |
| Dissolution Time | 2 - 24 hours | While visually clear solutions can form in a few hours, longer stirring times are often used to ensure homogeneity.[1][9] |
Visualizations
Experimental Workflow for Cellulose Dissolution
The following diagram illustrates the key steps in the heat-assisted dissolution of cellulose in LiCl/DMAc.
Mechanism of Cellulose Dissolution
This diagram illustrates the molecular interactions responsible for the dissolution of cellulose in the LiCl/DMAc solvent system.
References
- 1. Cellulose transparent and flexible films prepared from DMAc/LiCl solutions :: BioResources [bioresources.cnr.ncsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dissolution mechanism of cellulose in N,N-dimethylacetamide/lithium chloride: revisiting through molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. CN102061001B - Method for rapidly preparing cellulose DMAc (Dimethylacetylamide) /LiCl solution - Google Patents [patents.google.com]
Application Note & Protocol: A Guide to High-Temperature Reactions in N,N-Dimethylacetamide (DMA)
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to designing and executing chemical reactions at elevated temperatures using N,N-Dimethylacetamide (DMA) as a solvent. It covers critical safety protocols, detailed experimental setups for both atmospheric and high-pressure conditions, and methods for reaction monitoring.
Introduction to N,N-Dimethylacetamide (DMA)
N,N-Dimethylacetamide (DMA or DMAc) is a versatile, dipolar aprotic solvent with a high boiling point (165 °C), making it suitable for a wide range of chemical transformations that require elevated temperatures.[1] It is miscible with water and most organic solvents.[1] Its stability under basic conditions is a key advantage; however, it can hydrolyze in the presence of acids or alkalis at high temperatures.[1][2] Above 350°C, DMA undergoes degradation.[2] Given its properties and potential hazards, conducting reactions in DMA at high temperatures necessitates rigorous safety measures and a well-defined experimental setup.
Critical Safety Precautions
Working with DMA at high temperatures presents several hazards, including combustibility, chemical reactivity, and toxicity. DMA is a Class IIIA combustible liquid and should be kept away from flames, sparks, and excessive heat.[2] It can be absorbed rapidly through the skin, and appropriate personal protective equipment (PPE) is mandatory.[2][3] Violent exothermic reactions can occur with halogenated compounds (especially in the presence of iron), sodium hydride, and strong oxidizing agents.[2]
Table 1: Safety Hazards and Mitigation for High-Temperature DMA Reactions
| Hazard | Description | Mitigation & Precaution |
|---|---|---|
| Combustibility | DMA is a combustible liquid with a flash point of 63°C (145°F).[2] Vapors can form flammable mixtures with air. | Work in a well-ventilated chemical fume hood.[3] Keep away from open flames, sparks, and hot surfaces.[3][4] Ensure all equipment is electrically grounded.[2] |
| Skin Absorption & Toxicity | DMA is rapidly absorbed through the skin and can cause liver and kidney damage.[2] It is harmful if inhaled or in contact with skin.[1][5] | Wear appropriate chemical-resistant gloves (tested to EN 374), a lab coat, and safety goggles with side protection or a face shield.[3][6] Avoid breathing vapors by using a fume hood or supplied-air respirator for higher concentrations.[3] |
| Chemical Incompatibility | Highly exothermic and potentially violent reactions can occur with certain highly halogenated compounds, sodium hydride, and strong oxidizing agents.[2] | Never use or store mixtures of DMA and halogenated compounds in metal containers without prior small-scale testing.[2] Exercise extreme caution when mixing with strong bases or oxidizing agents.[2][4] |
| Thermal Runaway | The use of DMA as a solvent can increase the rate and heat evolution of many reactions.[2] | Initial evaluations of new reactions should be performed on a small scale with gradual scale-up.[2] Ensure adequate cooling capacity and temperature monitoring. |
| Spills & Disposal | Spills can create a slip and exposure hazard. Improper disposal is harmful to the environment. | Contain spills with an inert absorbent material like sand or earth.[3] Do not use combustible materials like sawdust.[3] Dispose of DMA and contaminated materials as hazardous waste according to local, state, and federal regulations.[3] |
Caption: Logical workflow for safely handling high-temperature DMA reactions.
Experimental Setups
The choice of apparatus depends on the required reaction temperature and pressure. For reactions at or below the boiling point of DMA (165°C), an atmospheric pressure setup is sufficient. For reactions requiring higher temperatures, a sealed high-pressure autoclave is necessary.
Table 2: Recommended Materials for High-Temperature DMA Reactions
| Component | Recommended Material | Avoid |
|---|---|---|
| Reaction Vessel | Borosilicate Glass (Atmospheric), Stainless Steel (SS316) or Aluminum (High Pressure)[2] | Mild Steel (at high temperatures), many plastics[2] |
| Gaskets & Seals | PTFE (Teflon®)[2] | Materials not rated for high temperatures and DMA |
| Stirring | PTFE-coated magnetic stir bar | Uncoated metal stir bars |
| Tubing | Stainless Steel or PTFE | Incompatible plastics |
Atmospheric Pressure Setup (Up to 165°C)
A standard reflux setup is used for reactions at atmospheric pressure. A heating mantle is preferred over an oil bath to minimize fire risk, and it provides more precise temperature control than a simple hot plate.[7]
Caption: Standard apparatus for reactions in DMA at atmospheric pressure.
High-Pressure Setup (Above 165°C)
For reactions requiring temperatures above the boiling point of DMA, a high-pressure autoclave is essential.[8] These are typically constructed from stainless steel and are designed to withstand extreme conditions.[9]
Caption: Key components of a high-pressure autoclave for DMA reactions.
Experimental Protocols
Protocol 1: General Procedure for a High-Temperature Reaction at Atmospheric Pressure
-
Preparation:
-
Ensure the round-bottom flask and reflux condenser are dry.
-
Place a PTFE-coated magnetic stir bar in the flask.
-
Add reactants and DMA to the flask under an inert atmosphere (e.g., Nitrogen or Argon) if reagents are air or moisture-sensitive.
-
-
Setup Assembly:
-
Assemble the apparatus in a chemical fume hood as shown in the diagram above.
-
Attach the condenser and ensure a gentle flow of cooling water.
-
Insert a thermometer or temperature probe to monitor the internal reaction temperature.
-
Connect the inert gas line to the top of the condenser.
-
-
Reaction Execution:
-
Begin stirring to ensure even mixing.
-
Set the heating mantle to the desired temperature. The heating rate should be controlled to avoid overshooting the target temperature.
-
Monitor the reaction temperature and visual appearance (color change, precipitation).
-
Take aliquots periodically for analysis (e.g., TLC, LC-MS, NMR) to monitor progress.
-
-
Work-up:
-
Once the reaction is complete, turn off the heating mantle and allow the mixture to cool to room temperature.
-
Quench the reaction appropriately (e.g., by adding water or a specific reagent).
-
Proceed with standard extraction and purification procedures.
-
Protocol 2: General Procedure for a High-Temperature, High-Pressure Reaction in an Autoclave
-
Preparation:
-
Inspect the autoclave, including the vessel, head, and PTFE gasket, for any signs of damage.
-
Add reactants and DMA to the Teflon or PPL liner. Do not fill more than 75% of the liner's volume.[9]
-
Place the liner inside the stainless-steel autoclave vessel.
-
-
Setup Assembly:
-
Place the top lid/gasket on the liner and seal the autoclave head. Tighten the bolts in a star pattern to ensure an even seal. For screw-cap types, use the provided locking rod for final tightening.[9]
-
Attach the pressure gauge, safety relief valve, and gas lines as required.
-
-
Reaction Execution:
-
Leak Test: Pressurize the sealed system with an inert gas (e.g., Nitrogen) and monitor the pressure gauge for 15-30 minutes to ensure there are no leaks.
-
Place the autoclave inside the oven, furnace, or heating mantle. A recommended heating rate is ≤5 °C/minute.[9]
-
Set the desired temperature and stirring speed.
-
Monitor both the internal temperature and pressure throughout the reaction. The pressure will increase as the temperature rises.
-
-
Cooldown and Sample Retrieval:
-
After the reaction time is complete, turn off the heating and allow the autoclave to cool to room temperature. The cooling rate should also be controlled (e.g., ≤5 °C/minute).[9] Crucially, do not attempt to open the autoclave while it is hot or under pressure.
-
Once at room temperature, carefully and slowly vent any remaining pressure.
-
Open the autoclave, remove the liner, and transfer the contents for work-up and analysis.
-
Thoroughly clean the liner and all autoclave components after use.[9]
-
Reaction Monitoring & Data Presentation
Monitoring the progress of a reaction in DMA can be accomplished using various analytical techniques. The choice depends on the specific reaction and available instrumentation.
Table 3: Comparison of Reaction Monitoring Techniques
| Technique | Principle | Advantages | Considerations for DMA |
|---|---|---|---|
| NMR Spectroscopy | Nuclear Magnetic Resonance | Provides detailed structural information. Can be used for kinetic analysis by integrating reactant and product signals over time.[10] | The solvent signal of DMA may overlap with signals of interest. Using deuterated DMA (DMA-d9) is an option for detailed studies.[10] |
| HPLC / LC-MS | Liquid Chromatography | Excellent for separating complex mixtures and quantifying components. MS provides mass information for identification.[11] | A robust method for monitoring DMA reactions and analyzing its metabolites with high precision.[11][12] |
| GC / GC-MS | Gas Chromatography | Good for volatile compounds. | Can be problematic. High injector temperatures (e.g., >200°C) can cause thermal decomposition of DMA metabolites, leading to inaccurate quantification.[11][12] An injector temperature of 200°C is often optimal.[13] |
Quantitative data should be presented clearly. The following table provides an example of how to summarize results from optimization studies.
Table 4: Example Reaction Parameters for Synthesis in DMA
| Entry | Temperature (°C) | Pressure (bar) | Time (h) | Reactant Ratio (A:B) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 100 | 1 (Atmospheric) | 12 | 1:1.1 | 75 |
| 2 | 120 | 1 (Atmospheric) | 8 | 1:1.1 | 88 |
| 3 | 150 | 1 (Atmospheric) | 6 | 1:1.1 | 92 |
| 4 | 180 | ~15 (Autoclave) | 4 | 1:1.1 | 95 |
| 5 | 180 | ~15 (Autoclave) | 4 | 1:1.5 | 96 |
References
- 1. acs.org [acs.org]
- 2. w-o-o.nl [w-o-o.nl]
- 3. benchchem.com [benchchem.com]
- 4. akkim.com.tr [akkim.com.tr]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. carlroth.com [carlroth.com]
- 7. What Are The Typical Common Apparatus Used For Heating In Laboratory? Ensure Safe & Precise Heating - Kintek Solution [kindle-tech.com]
- 8. techmate.co.uk [techmate.co.uk]
- 9. techinstro.com [techinstro.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN103808847A - Method for simultaneously detecting DMF (Dimethyl Formamide), DMAC (this compound) and NMP (N-Methylpyrrolidone) through gas chromatography-mass spectrometry - Google Patents [patents.google.com]
Application Notes and Protocols for NMR Spectroscopy in Dimethylacetamide-d9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing N,N-Dimethylacetamide-d9 (DMA-d9) as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation, data on the physicochemical and spectral properties of DMA-d9, and its applications, particularly in the realm of drug development, are presented to assist researchers in acquiring high-quality NMR data for compounds with challenging solubility.
Introduction to N,N-Dimethylacetamide-d9 in NMR Spectroscopy
N,N-Dimethylacetamide-d9 is the deuterated isotopologue of N,N-Dimethylacetamide (DMA), where the nine hydrogen atoms have been replaced with deuterium (B1214612).[1] This isotopic substitution renders it a valuable solvent for ¹H NMR spectroscopy. The primary advantage of employing a deuterated solvent like DMA-d9 is the significant reduction of the solvent's own proton signals in the ¹H NMR spectrum, which would otherwise obscure the signals of the analyte.[1] This allows for the clear and unambiguous observation of the proton signals from the dissolved sample, which is crucial for structural elucidation and purity analysis.[1]
Moreover, modern NMR spectrometers utilize the deuterium signal from the solvent for field-frequency locking, which ensures the stability and accuracy of the magnetic field during data acquisition.[1][2] DMA-d9 is a polar aprotic solvent, making it suitable for a wide array of analytes, including organic molecules, polymers, and certain macromolecules that necessitate a polar environment for dissolution.[1] Its high boiling point also makes it advantageous for variable-temperature NMR studies.[1][3]
Rationale for Using a Deuterated Solvent in ¹H NMR
Caption: Rationale for using a deuterated solvent in ¹H NMR.
Applications in Drug Development and Research
DMA-d9 is a powerful solvent for a diverse range of applications, proving particularly useful when dealing with substances that are insoluble in more common NMR solvents like chloroform-d (B32938) or DMSO-d6.[4]
-
Drug Development and Pharmaceutical Analysis : Many active pharmaceutical ingredients (APIs) and their intermediates often show poor solubility in common organic solvents. DMA-d9 can effectively dissolve these compounds, thereby facilitating their structural elucidation and the assessment of their purity via ¹H NMR.[4] This is especially beneficial in the early stages of drug discovery and development where sample solubility can pose a significant challenge.[4] NMR, as a technique, is pivotal in drug substance and product development for structure elucidation of the drug substance, in-process impurities, and degradation products from stability studies.[5] It is also used for quantitative analysis of the drug substance and related compounds.[5]
-
Polymer Analysis : DMA is an excellent solvent for a wide variety of polymers, such as polyacrylonitrile, polyimides, and polyurethanes. Consequently, DMA-d9 is a preferred solvent for the characterization of these polymers using ¹H NMR.[4]
-
Analysis of Natural Products and Complex Organic Molecules : The potent solvating ability of DMA-d9 is advantageous for the analysis of complex natural products and other organic molecules that are difficult to dissolve.[4] This enables the acquisition of high-quality ¹H NMR spectra for detailed structural analysis.[4]
Physicochemical and Spectral Data
A summary of the key physical and spectral properties of N,N-Dimethylacetamide-d9 is crucial for its effective application in NMR spectroscopy.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₄D₉NO |
| Molecular Weight | 96.18 g/mol [3] |
| Boiling Point | 164-166 °C[3][6] |
| Melting Point | -20 °C[3][6] |
| Density (at 25 °C) | 1.033 g/mL[3][6] |
| Isotopic Purity | ≥99 atom % D[6][7] |
¹H NMR Chemical Shifts of Residual DMA-d9 and Common Impurities
Even in highly deuterated solvents, small residual proton signals from the solvent and common impurities are often observed.[1] It is essential to identify these peaks to avoid misinterpreting the analyte's spectrum.[1]
| Compound | Chemical Shift (ppm) | Multiplicity | Notes |
| Residual N,N-Dimethylacetamide | ~2.92, 2.74, 2.08 | s | The non-deuterated counterpart. Chemical shifts can vary slightly with temperature and other solutes.[1] |
| Water (H₂O) | Variable (typically 2.0-3.5) | s | The chemical shift is highly dependent on temperature, concentration, and sample matrix.[1] |
| Acetone | ~2.09 | s | A common laboratory solvent.[1][8] |
| Dimethyl Sulfoxide (DMSO) | ~2.50 | s | Another common polar aprotic solvent.[1] |
| Ethyl Acetate | ~1.16 (t), 2.00 (s), 4.05 (q) | t, s, q | A common solvent used in synthesis and chromatography.[1] |
| Silicone Grease | ~0.07 | s | A common contaminant from laboratory glassware.[1] |
| Toluene | ~2.34 (CH₃), ~7.1-7.3 (aromatic) | s, m | A common laboratory solvent.[8] |
| Dichloromethane (DCM) | ~5.76 | s | A common laboratory solvent.[8] |
Experimental Protocols
The following sections provide detailed protocols for the preparation of a sample for NMR spectroscopy using N,N-Dimethylacetamide-d9.
Standard ¹H NMR Sample Preparation Protocol
This protocol outlines the general steps for preparing a sample for NMR analysis using DMA-d9.[7]
Materials:
-
Analyte (5-25 mg for standard ¹H NMR)[4]
-
N,N-Dimethylacetamide-d9 (0.6-0.7 mL)[4]
-
High-quality 5 mm NMR tube[7]
-
Glass vial
-
Pasteur pipette and a small plug of glass wool or a syringe filter[9]
-
Vortex mixer (optional)
-
Analytical balance
Procedure:
-
Weighing the Sample: Accurately weigh 5-25 mg of the solid sample into a clean, dry vial.[4] For less sensitive nuclei like ¹³C, a higher concentration (50-100 mg) may be required.[4]
-
Solvent Addition: In a fume hood, add approximately 0.6-0.7 mL of N,N-Dimethylacetamide-d9 to the vial containing the sample.[4]
-
Dissolution: Securely cap the vial and vortex or gently swirl until the sample is completely dissolved.[4][7] Gentle heating may be applied if the sample is slow to dissolve, but care should be taken.[4]
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution.[4] This can be achieved by passing the solution through a Pasteur pipette with a small plug of glass wool or by using a syringe filter directly into a clean, dry NMR tube.[4][9]
-
Sample Transfer: Carefully transfer the filtered solution into the NMR tube. The final volume in the tube should be between 0.6 and 0.7 mL, corresponding to a height of about 4-5 cm.[4]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.[7]
-
Cleaning: Before inserting the sample into the NMR spectrometer, wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.[1]
Experimental Workflow for ¹H NMR Sample Preparation
Caption: Experimental workflow for ¹H NMR sample preparation.
Protocol for High-Temperature NMR Spectroscopy
The high boiling point of DMA-d9 makes it a suitable solvent for high-temperature NMR experiments, which can be necessary to increase the solubility of an analyte or to study dynamic processes.[3]
Procedure:
-
Prepare the NMR sample following the standard protocol.
-
Insert the sample into the NMR spectrometer.
-
Gradually increase the temperature of the NMR probe to the desired value.
-
Allow the sample to equilibrate at the target temperature for several minutes.
-
Monitor the lock signal and re-shim the spectrometer at the target temperature to optimize the magnetic field homogeneity.[3]
-
Acquire the NMR data.
-
After the experiment, gradually cool the probe back to room temperature.[3]
Decision Factors for Selecting a High-Temperature NMR Solvent
Caption: Decision factors for selecting a high-temperature NMR solvent.
Quantitative NMR (qNMR) with DMA-d9
Quantitative NMR is a powerful technique for determining the concentration of a substance by comparing the intensity of its NMR signal to that of a reference standard.[10] The residual proton signals of DMA-d9 can potentially be used as an internal standard for qNMR, which offers a convenient method for quantification without the need for an external certified reference material.[10] However, for this approach to be valid, it is crucial to accurately determine the concentration of the residual protons in the specific batch of DMA-d9 being used, which can be achieved by calibrating the solvent against a certified reference material.[10]
Troubleshooting
Unexpected peaks in an NMR spectrum when using DMA-d9 can arise from several sources. The most common are residual protons from the solvent due to incomplete deuteration, contamination with water, or the presence of impurities from the manufacturing process or subsequent handling.[9] To minimize water contamination, it is crucial to handle and store the solvent under inert and dry conditions.[9] Using glassware that has been thoroughly dried is also recommended.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. N,N-Dimethylacetamide-d9|Deuterated NMR Solvent|RUO [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Applications of NMR in Drug Substance and Drug Product Development [ouci.dntb.gov.ua]
- 6. N,N-Dimethylacetamide-d9 D 99atom 16727-10-9 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Dimethylacetamide (DMAc) for Sensitive Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylacetamide (DMAc) is a versatile, polar aprotic solvent with a high boiling point, making it an excellent medium for a wide range of chemical reactions, including those in pharmaceutical and polymer synthesis. However, for sensitive applications such as organometallic catalysis, peptide synthesis, and the formulation of active pharmaceutical ingredients (APIs), the purity of DMAc is paramount. Common impurities, primarily water, acetic acid, and dimethylamine, can significantly impact reaction yields, kinetics, and product purity by acting as nucleophiles, bases, or catalysts for unwanted side reactions.[1] This document provides detailed methods and protocols for the purification of DMAc to meet the stringent requirements of sensitive chemical processes.
Common Impurities and their Effects
Commercial grades of DMAc can contain several impurities that are detrimental to sensitive reactions. Understanding the nature of these impurities is crucial for selecting the appropriate purification method.
| Impurity | Source | Potential Detrimental Effects in Sensitive Reactions |
| Water (H₂O) | Hygroscopic nature of DMAc, absorption from the atmosphere.[1] | Acts as a nucleophile, proton source, or quencher in moisture-sensitive reactions, leading to side products or reduced yields.[1] |
| Acetic Acid | Hydrolysis of DMAc, or as a residual from synthesis.[1][2] | Acts as an acid catalyst for unwanted side reactions, neutralizes basic reagents, or can affect the stability of acid-labile compounds. Forms a high-boiling azeotrope with DMAc, making it difficult to remove by simple distillation.[1][3] |
| Dimethylamine | Degradation of DMAc, or as a residual from synthesis.[1] | Acts as a basic impurity, neutralizing acidic catalysts or reagents, and may participate in side reactions.[1] Can be removed by distillation with water.[4] |
| N-methylacetamide (NMA) | Byproduct from the synthesis of the non-deuterated analogue.[1] | Can introduce extraneous signals in NMR spectroscopy and potentially participate in side reactions. |
Comparative Summary of Purification Methods
The selection of a purification method depends on the primary impurities to be removed and the desired final purity. Below is a summary of common methods and their effectiveness.
| Purification Method | Primary Impurities Removed | Typical Final Purity/Water Content | Advantages | Disadvantages |
| Fractional Distillation (Atmospheric) | Low-boiling impurities, some water | >99% | Simple setup, effective for removing many volatile impurities. | Ineffective for removing acetic acid due to azeotrope formation.[3] High temperatures can cause some decomposition of DMAc. |
| Distillation over Calcium Hydride (CaH₂) (Reduced Pressure) | Water | <50 ppm | Highly effective for removing water.[4] Reduced pressure lowers the boiling point, minimizing thermal decomposition.[4] | CaH₂ is a reactive and flammable solid requiring careful handling.[5] Does not remove acidic or basic impurities effectively. |
| Treatment with Activated Molecular Sieves (3Å or 4Å) | Water | <10 ppm | Safe and easy to handle.[6] Can achieve very low water content.[4][6] Can be used for storage of the dried solvent.[4][7] | Slower than reactive drying agents.[6] Requires proper activation of the sieves.[6][8] |
| Treatment with Barium Oxide (BaO) and Distillation | Water, Acetic Acid | High | Effective for drying and removing acidic impurities. | BaO is toxic and requires careful handling. |
| Neutralization with Potassium Hydroxide (KOH) followed by Extraction and Distillation | Acetic Acid | High purity DMAc recovered (85-95% yield)[3] | Highly effective for breaking the DMAc-acetic acid azeotrope.[3] | Multi-step process involving neutralization, extraction, and distillation.[3] |
Experimental Protocols
Protocol for Drying DMAc using Calcium Hydride and Reduced Pressure Distillation
This method is highly effective for removing water from DMAc.
Materials:
-
N,N-Dimethylacetamide (commercial grade)
-
Calcium Hydride (CaH₂, powder)
-
Round-bottom flask
-
Distillation head with condenser and receiving flask
-
Vacuum pump and pressure gauge
-
Heating mantle with stirrer
-
Inert gas (Nitrogen or Argon) supply
-
Standard laboratory glassware
Procedure:
-
Pre-drying: To a dry round-bottom flask, add DMAc and approximately 10-20 g of CaH₂ per liter of solvent under an inert atmosphere.[5]
-
Stirring: Stir the mixture at room temperature overnight (approximately 10-12 hours).[4] The evolution of hydrogen gas will be observed as the CaH₂ reacts with water. Ensure the setup is not sealed to allow for the safe release of hydrogen.
-
Distillation Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is thoroughly dried and all joints are properly sealed with vacuum grease.
-
Reduced Pressure Distillation: Heat the flask gently with a heating mantle. Apply vacuum and maintain a pressure that allows for a steady distillation at a temperature well below the atmospheric boiling point of DMAc (165-166 °C). A pressure of ~20 mmHg is generally sufficient.
-
Collection: Collect the distilled DMAc in a dry receiving flask. Discard the initial and final fractions (approximately 10% each) to ensure the highest purity of the main fraction.
-
Storage: Store the purified, dry DMAc over activated 3Å or 4Å molecular sieves in a tightly sealed container under an inert atmosphere to prevent re-absorption of moisture.[4][7]
Workflow for Drying DMAc with Calcium Hydride and Distillation
Caption: Workflow for DMAc purification by CaH₂ drying and distillation.
Protocol for Drying DMAc using Activated Molecular Sieves
This method is a safer alternative to using reactive metal hydrides.
Materials:
-
N,N-Dimethylacetamide (commercial grade)
-
3Å or 4Å Molecular Sieves
-
Schlenk flask or other suitable oven-safe glassware
-
Oven capable of reaching at least 300°C
-
Vacuum line
-
Inert gas (Nitrogen or Argon) supply
-
Dry solvent storage container
Procedure:
-
Activation of Molecular Sieves:
-
Drying DMAc:
-
Use and Storage:
-
The dried DMAc can be used directly from the flask containing the sieves by carefully decanting or using a cannula.
-
Store the flask tightly sealed under an inert atmosphere.
-
Workflow for Drying DMAc with Molecular Sieves
Caption: Workflow for DMAc purification using activated molecular sieves.
Protocol for Removing Acetic Acid using Potassium Hydroxide
This method is specifically designed to break the azeotrope between DMAc and acetic acid.[3]
Materials:
-
N,N-Dimethylacetamide containing acetic acid
-
Potassium Hydroxide (KOH)
-
Water
-
A non-polar solvent (e.g., benzene, toluene, or xylene)
-
Separatory funnel
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Neutralization:
-
Water Adjustment: Adjust the water content so that the final potassium acetate (B1210297) to water ratio is between 1:1 and 3:1 by weight.[3]
-
Phase Separation:
-
Extraction and Washing:
-
Separate the lower aqueous layer.
-
Wash the organic layer with a small amount of water to remove any remaining salts.
-
-
Distillation:
-
Transfer the organic phase to a distillation apparatus.
-
Perform a fractional distillation to first remove the lower-boiling non-polar solvent.
-
After the non-polar solvent has been removed, continue the distillation (under atmospheric or reduced pressure) to collect the purified DMAc.
-
Quality Control and Analytical Methods
To ensure the purity of the purified DMAc, it is essential to perform quality control analysis.
| Analytical Technique | Purpose | Typical Results for High-Purity DMAc |
| Karl Fischer Titration | Quantification of water content. | Water content < 50 ppm for most sensitive applications. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile organic impurities.[9][10] | Purity > 99.9%, with no detectable levels of acetic acid or dimethylamine. |
| High-Performance Liquid Chromatography (HPLC) | Detection of non-volatile impurities.[11] | Absence of interfering peaks at the retention time of reactants or products. |
| ¹H NMR Spectroscopy | Assessment of overall purity and detection of proton-containing impurities. | Clean spectrum with characteristic DMAc peaks and absence of impurity signals. |
Storage and Handling of Purified DMAc
Purified, anhydrous DMAc is highly hygroscopic and should be handled with care to prevent contamination.
-
Storage: Store in a tightly sealed container, preferably with a septum-sealed cap, under an inert atmosphere (e.g., nitrogen or argon).[10][12][13] Storing over activated 3Å or 4Å molecular sieves is recommended to maintain dryness.[4][7]
-
Handling: Use dry syringes or cannulas to transfer the solvent. Avoid prolonged exposure to the atmosphere.
By following these detailed protocols and recommendations, researchers, scientists, and drug development professionals can ensure a reliable supply of high-purity DMAc, leading to more reproducible and successful outcomes in sensitive chemical reactions.
References
- 1. US6946060B2 - Purification of N,N-dimethylacetamide - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. US3959371A - Process for the purification of N,N-dimethylacetamide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jalonzeolite.com [jalonzeolite.com]
- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Simultaneous determination of N,N-dimethylformamide, N,N-dimethylacetamide and N-methyl-2-pyrrolidone in textiles by RP-HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. data.epo.org [data.epo.org]
- 13. Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dimethylacetamide in Electrochemical Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing N,N-Dimethylacetamide (DMAc) as a solvent medium for various electrochemical reactions. These guidelines are intended to offer a comprehensive resource for researchers, scientists, and drug development professionals engaged in electrochemical studies.
Introduction to Dimethylacetamide (DMAc) in Electrochemistry
N,N-Dimethylacetamide (DMAc) is a polar aprotic solvent that has gained traction in the field of electrochemistry due to its favorable properties. Its high dielectric constant, wide electrochemical window, and ability to dissolve a broad range of organic and inorganic compounds make it a suitable medium for studying redox processes, electrosynthesis, and for use in energy storage devices.[1] DMAc's high boiling point and flash point also offer safety advantages over more volatile organic solvents.[2]
These application notes will cover the essential physicochemical properties of DMAc, recommended supporting electrolytes, and detailed protocols for common electrochemical techniques.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of DMAc is crucial for designing and interpreting electrochemical experiments. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C4H9NO | [3] |
| Molecular Weight | 87.12 g/mol | [3] |
| Density | 0.937 g/mL at 25 °C | [3] |
| Boiling Point | 165.1 °C | [3] |
| Melting Point | -20 °C | [3] |
| Dielectric Constant (ε) | 37.8 | [2] |
| Dynamic Viscosity (η) | 0.92 mPa·s at 25 °C | [4] |
| Flash Point | 63 °C | [2] |
Supporting Electrolytes in this compound
The choice of a suitable supporting electrolyte is critical for any electrochemical measurement to ensure sufficient conductivity of the solution and to minimize IR drop.[5] The electrolyte should be soluble in DMAc and electrochemically inert within the desired potential window. Commonly used supporting electrolytes in DMAc are listed below.
| Supporting Electrolyte | Abbreviation | Molecular Weight ( g/mol ) | Common Concentration Range |
| Tetrabutylammonium (B224687) Hexafluorophosphate (B91526) | TBAPF6 | 387.43 | 0.1 - 0.5 M |
| Tetrabutylammonium Perchlorate (B79767) | TBAP | 341.90 | 0.1 - 0.2 M[6][7] |
| Lithium Perchlorate | LiClO4 | 106.39 | 0.1 - 1.0 M[8] |
| Sodium Perchlorate | NaClO4 | 122.44 | 0.1 - 1.0 M |
Note on Solubility: Tetrabutylammonium salts generally exhibit good solubility in DMAc. For instance, tetrabutylammonium hexafluorophosphate is soluble in polar organic solvents.[9] Lithium perchlorate is also highly soluble in many organic solvents.[10]
Electrochemical Window of this compound
The electrochemical stability window (ESW) defines the potential range within which the solvent-electrolyte system is electrochemically inert. The ESW of DMAc can be influenced by the choice of supporting electrolyte and the working electrode material.
| Supporting Electrolyte | Working Electrode | Anodic Limit (V) | Cathodic Limit (V) | Total Window (V) | Reference |
| LiTFSI | Glassy Carbon | ~6 | ~1 | ~5 | [8] |
| NaClO4 in H2O/DMAc mixture | Titanium | - | - | 3.0 | [11] |
Experimental Protocols
Solvent Purification and Handling
For high-precision electrochemical measurements, purification of DMAc to remove impurities such as water and acetic acid is essential.
Protocol for DMAc Purification:
-
Drying: Stir DMAc over activated molecular sieves (4 Å) or calcium hydride overnight to remove water.
-
Distillation: Distill the dried DMAc under reduced pressure. Collect the fraction boiling at the appropriate temperature.
-
Storage: Store the purified DMAc under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent moisture absorption.
Safety and Handling:
-
Always handle DMAc in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., butyl rubber), and a lab coat.
-
Keep DMAc away from open flames, sparks, and hot surfaces as it is a combustible liquid.
-
Ground and bond containers during transfer to prevent static discharge.
-
In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and dispose of it as hazardous waste.
Protocol for Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to investigate the redox properties of a species in solution. This protocol describes the CV of ferrocene (B1249389), a common internal standard in non-aqueous electrochemistry.
Materials and Reagents:
-
Purified N,N-Dimethylacetamide (DMAc)
-
Tetrabutylammonium hexafluorophosphate (TBAPF6), electrochemical grade
-
Ferrocene (Fc), sublimed or recrystallized
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or Ag/Ag+ pseudo-reference)
-
Counter electrode (e.g., platinum wire or gauze)
-
Electrochemical cell
-
Potentiostat
Procedure:
-
Electrolyte Preparation: In a volumetric flask, dissolve a known mass of TBAPF6 in purified DMAc to achieve the desired concentration (typically 0.1 M).
-
Analyte Solution Preparation: Prepare a stock solution of ferrocene in the DMAc/TBAPF6 electrolyte solution (e.g., 1-5 mM).
-
Electrode Preparation:
-
Working Electrode: Polish the working electrode surface with alumina (B75360) slurry on a polishing pad, rinse thoroughly with deionized water and then with the solvent being used (DMAc), and dry completely.
-
Reference Electrode: Prepare the reference electrode according to the manufacturer's instructions. For a Ag/Ag+ pseudo-reference, a silver wire is immersed in the electrolyte solution containing a small amount of AgNO3.
-
Counter Electrode: Clean the platinum counter electrode, for example, by flame annealing.
-
-
Cell Assembly: Assemble the three electrodes in the electrochemical cell containing the ferrocene solution.
-
Deoxygenation: Purge the solution with an inert gas (argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.[12][13]
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the potential window to scan through the ferrocene/ferrocenium (Fc/Fc+) redox couple. A typical range is from 0 V to +0.8 V vs. Ag/AgCl.
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the scan and record the voltammogram.
-
Perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the diffusion-controlled nature of the redox process.
-
Data Analysis:
-
Determine the anodic peak potential (Epa) and cathodic peak potential (Epc).
-
Calculate the formal potential (E°') as (Epa + Epc) / 2.
-
Calculate the peak separation (ΔEp) = Epa - Epc. For a reversible one-electron process, ΔEp should be close to 59 mV at 25 °C.
-
Plot the peak current (ip) versus the square root of the scan rate (ν^1/2). A linear relationship indicates a diffusion-controlled process.
-
The diffusion coefficient (D) of ferrocene in DMAc can be calculated using the Randles-Ševčík equation:
-
ip = (2.69 x 10^5) * n^(3/2) * A * D^(1/2) * C * ν^(1/2)
-
Where:
-
ip = peak current (A)
-
n = number of electrons transferred (n=1 for ferrocene)
-
A = electrode area (cm²)
-
D = diffusion coefficient (cm²/s)
-
C = concentration of ferrocene (mol/cm³)
-
ν = scan rate (V/s)
-
-
Based on literature for similar non-aqueous solvents, the diffusion coefficient for ferrocene in DMAc is expected to be in the order of 10⁻⁶ to 10⁻⁵ cm²/s.[2]
Protocol for Controlled-Potential (Bulk) Electrolysis
Controlled-potential electrolysis is used for the quantitative conversion of a substance at a constant potential, often for electrosynthesis or to determine the number of electrons involved in a reaction.
Materials and Reagents:
-
Same as for Cyclic Voltammetry, but with a larger volume of solution.
-
Working electrode with a large surface area (e.g., reticulated vitreous carbon, platinum gauze).
-
Counter electrode with a large surface area (e.g., platinum gauze).
-
Divided electrochemical cell (H-cell) with a frit to separate the working and counter electrode compartments.
-
Magnetic stirrer and stir bar.
Procedure:
-
Determine Electrolysis Potential: From a cyclic voltammogram of the analyte, determine a potential that is at least 100-200 mV beyond the peak potential for the desired oxidation or reduction to ensure the reaction is mass-transport limited.[13]
-
Cell Setup:
-
Assemble the divided electrochemical cell. Place the working electrode and reference electrode in one compartment and the counter electrode in the other.
-
Fill both compartments with the analyte solution in the DMAc/supporting electrolyte.
-
Add a stir bar to the working electrode compartment.
-
-
Electrolysis:
-
Begin stirring the solution to ensure efficient mass transport to the working electrode.[14]
-
Apply the predetermined constant potential to the working electrode.
-
Monitor the current as a function of time. The current will decay exponentially as the analyte is consumed. The electrolysis is considered complete when the current drops to a small, constant residual value (typically <5% of the initial current).
-
-
Data Analysis:
-
Integrate the current-time curve to obtain the total charge (Q) passed during the electrolysis.
-
Use Faraday's law (Q = nFN) to calculate the number of electrons transferred (n) if the initial number of moles (N) of the analyte is known, or to quantify the amount of analyte consumed.[13]
-
Visualizations
Experimental Workflow for Cyclic Voltammetry
References
- 1. Tetrabutylammonium Perchlorate | C16H36ClNO4 | CID 74723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. homes.nano.aau.dk [homes.nano.aau.dk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The electrochemical behaviour of ferrocene in deep eutectic solvents based on quaternary ammonium and phosphonium salts - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. journals.iau.ir [journals.iau.ir]
- 7. nbinno.com [nbinno.com]
- 8. asianpubs.org [asianpubs.org]
- 9. dspace.vut.cz [dspace.vut.cz]
- 10. Lithium perchlorate - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 13. BASi® | Controlled Potential Electrolysis [basinc.com]
- 14. Controlled Potential Bulk Electrolysis (BE) | Pine Research Instrumentation [pineresearch.com]
The Role of Dimethylacetamide (DMAc) in the Advancement of Dye and Pigment Production: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dimethylacetamide (DMAc) has emerged as a pivotal solvent in the synthesis and application of a wide array of dyes and pigments, owing to its exceptional solvency power, high boiling point, and chemical stability. This aprotic polar solvent facilitates reactions and processes that are otherwise challenging in conventional media, leading to advancements in the production of high-performance colorants. This document provides detailed application notes and experimental protocols for the use of DMAc in the production of azo dyes, phthalocyanine (B1677752) pigments, and the dyeing of advanced materials such as aramid fibers.
Application in Azo Dye Synthesis
DMAc serves as an effective medium for the synthesis of azo dyes, a significant class of organic colorants. Its ability to dissolve a wide range of reactants and intermediates ensures homogenous reaction conditions, often leading to improved yields and purity of the final product.
Data Presentation: Azo Dye Synthesis Parameters
| Parameter | Value | Reference |
| Reactants | Diazotized Aromatic Amine, Coupling Agent | [1] |
| Solvent | This compound (DMAc) | [1] |
| Temperature | 0 - 5 °C (Diazotization), 0 - 10 °C (Coupling) | [1] |
| Reaction Time | 30 - 60 minutes | [2] |
| pH | Acidic (Diazotization), Mildly Alkaline (Coupling) | [1] |
| Typical Yield | >90% | [2] |
Experimental Protocol: Synthesis of a Diarylide Yellow Pigment in DMAc
This protocol outlines the synthesis of a diarylide yellow pigment, a subclass of azo pigments, using DMAc as the reaction solvent.[3][4]
Materials:
-
3,3'-Dichlorobenzidine (DCB)
-
Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
This compound (DMAc)
-
Sodium Acetate (B1210297)
Procedure:
-
Tetrazotization of 3,3'-Dichlorobenzidine:
-
Suspend 3,3'-Dichlorobenzidine in an aqueous solution of hydrochloric acid.
-
Cool the suspension to 0-5°C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5°C to form the tetrazo compound.[5]
-
-
Coupling Reaction:
-
In a separate reactor, dissolve acetoacetanilide in this compound (DMAc).
-
Slowly add the cold tetrazo solution to the acetoacetanilide/DMAc solution with vigorous stirring.
-
Maintain the temperature of the reaction mixture between 0°C and 10°C.
-
After the addition is complete, add a solution of sodium acetate to buffer the reaction mixture and promote the coupling reaction.
-
Continue stirring for 2-3 hours to ensure complete reaction.
-
-
Isolation and Purification:
-
The precipitated diarylide yellow pigment is collected by filtration.
-
Wash the pigment cake thoroughly with water to remove residual salts and DMAc.
-
Dry the pigment in an oven at 60-70°C.
-
Logical Relationship: Azo Dye Synthesis
Caption: General workflow for the synthesis of azo dyes.
Application in Phthalocyanine Pigment Production
DMAc is utilized in the "solvent process" for the synthesis of phthalocyanine pigments, particularly copper phthalocyanine (CuPc), a widely used blue pigment.[6] The high boiling point of DMAc (165-166°C) allows for the reaction to be carried out at the necessary high temperatures, while its solvent properties facilitate the reaction between the starting materials.[7]
Data Presentation: Copper Phthalocyanine Synthesis in DMAc
| Parameter | Value | Reference |
| Reactants | Phthalic Anhydride, Urea, Copper(I) Chloride | [8] |
| Solvent | This compound (DMAc) or other high-boiling solvents like nitrobenzene | [9] |
| Catalyst | Ammonium (B1175870) Molybdate (B1676688) | [8] |
| Temperature | 180 - 220 °C | [8][10] |
| Reaction Time | 2 - 4 hours | [8] |
| Typical Yield | >90% | [11] |
Experimental Protocol: Synthesis of Copper Phthalocyanine (Solvent Method)
This protocol describes a general laboratory-scale synthesis of copper phthalocyanine using DMAc as the solvent.
Materials:
-
Phthalic anhydride
-
Urea
-
Copper(I) chloride
-
Ammonium molybdate (catalyst)
-
This compound (DMAc)
Procedure:
-
Reaction Setup:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge phthalic anhydride, urea, copper(I) chloride, and a catalytic amount of ammonium molybdate.
-
Add this compound (DMAc) as the solvent.
-
-
Reaction:
-
Heat the reaction mixture with stirring to 180-200°C.
-
Maintain this temperature for 2-4 hours. The color of the reaction mixture will change to a deep blue as the copper phthalocyanine pigment is formed.
-
-
Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the crude copper phthalocyanine.
-
Wash the pigment with methanol (B129727) and then with hot water to remove unreacted starting materials and DMAc.
-
For further purification, the crude pigment can be subjected to an acid-pasting process, where it is dissolved in concentrated sulfuric acid and then reprecipitated by adding it to water.[12][13] This process helps to achieve the desired crystal form and particle size.
-
Finally, the purified pigment is filtered, washed with water until neutral, and dried.
-
Experimental Workflow: Copper Phthalocyanine Synthesis
Caption: Synthesis and purification of copper phthalocyanine.
Application in Dyeing of Aramid Fibers
Aramid fibers, such as Nomex® and Kevlar®, are notoriously difficult to dye due to their highly crystalline structure and strong intermolecular forces.[14] DMAc is employed as a swelling agent to open up the fiber structure, allowing for the penetration of dye molecules. This pretreatment is particularly effective for dyeing with cationic dyes.[15]
Data Presentation: Dyeing of Aramid Fibers
| Parameter | Value | Reference |
| Fiber Type | Meta-aramid (e.g., Nomex®) | [14] |
| Dye Class | Cationic Dyes | [15] |
| Pretreatment Agent | This compound (DMAc) | [14] |
| Pretreatment Temperature | 80 - 100 °C | [16] |
| Pretreatment Time | 30 - 60 minutes | [16] |
| Dyeing Temperature | 95 - 120 °C | [15] |
| Dyeing pH | 4.5 - 5.5 | [15] |
Experimental Protocol: Cationic Dyeing of Meta-Aramid Fabric with DMAc Pretreatment
This protocol provides a general procedure for dyeing meta-aramid fabrics using a DMAc pretreatment.
Materials:
-
Meta-aramid fabric (e.g., Nomex®)
-
This compound (DMAc)
-
Cationic dye (e.g., C.I. Cationic Blue X-GRL)
-
Acetic acid
-
Wetting agent
-
Leveling agent
Procedure:
-
Pretreatment (Swelling):
-
Prepare a pretreatment bath containing an aqueous solution of DMAc (concentration may vary, typically 10-50% v/v).
-
Immerse the meta-aramid fabric in the pretreatment bath at room temperature.
-
Gradually heat the bath to 90°C and hold for 45 minutes to allow for fiber swelling.
-
Rinse the fabric thoroughly with water to remove the DMAc.
-
-
Dyeing:
-
Prepare a dyebath containing water, a wetting agent, a leveling agent, and acetic acid to adjust the pH to 4.5-5.5.[15]
-
Add the pre-dissolved cationic dye to the dyebath.
-
Introduce the pretreated and rinsed aramid fabric into the dyebath at around 60°C.
-
Raise the temperature of the dyebath to 110°C at a rate of 1-2°C/minute.
-
Maintain the dyeing temperature for 60-90 minutes.
-
-
Aftertreatment:
-
Cool the dyebath and rinse the fabric with cold water.
-
Perform a reduction clearing process if necessary to remove surface dye and improve fastness properties.
-
Rinse the fabric thoroughly and dry.
-
Signaling Pathway: DMAc-Assisted Aramid Dyeing
Caption: Mechanism of DMAc-assisted dyeing of aramid fibers.
Safety and Handling of this compound
DMAc is a hazardous chemical and requires careful handling to minimize exposure risks.[17]
Key Safety Precautions:
-
Ventilation: Always work in a well-ventilated area, preferably in a chemical fume hood.[18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[12][13][19]
-
Fire Safety: DMAc is combustible. Keep away from open flames, sparks, and other ignition sources.[18]
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[18]
-
Disposal: Dispose of DMAc waste and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[17]
By understanding the properties of DMAc and adhering to strict safety protocols, researchers and industry professionals can effectively leverage this versatile solvent to advance the field of dye and pigment production.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. One Part of Chemistry: Synthesis of azo dyes [1chemistry.blogspot.com]
- 3. researchgate.net [researchgate.net]
- 4. Diarylide pigment - Wikipedia [en.wikipedia.org]
- 5. EP2281018B1 - Diarylide yellow pigments - Google Patents [patents.google.com]
- 6. jchemrev.com [jchemrev.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. ijettjournal.org [ijettjournal.org]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. carlroth.com [carlroth.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. CN100341848C - Method for the purification of this compound (DMAc) - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. akkim.com.tr [akkim.com.tr]
- 19. fishersci.com [fishersci.com]
The Role of Dimethylacetamide in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N,N-Dimethylacetamide (DMAc) is a versatile, high-boiling, polar aprotic solvent widely employed in organic synthesis. Beyond its role as a solvent, DMAc can actively participate in chemical transformations, acting as a reagent or co-catalyst to facilitate the formation of complex organic molecules.[1] Its ability to dissolve a wide range of organic and inorganic compounds, coupled with its stability, makes it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] This document provides detailed application notes and experimental protocols for key organic reactions where Dimethylacetamide plays a crucial role.
Synthesis of N-Heterocyclic Compounds
DMAc can serve as a source of carbon and nitrogen atoms in the synthesis of various N-heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents.
Iron-Catalyzed Synthesis of Quazolinones
In this application, DMAc acts as a source of a carbonyl group and a methyl group in a one-pot synthesis of 2-methyl-3-aryl-quinazolin-4(3H)-ones. The reaction is catalyzed by iron(III) chloride in the presence of an oxidant.
Reaction Scheme:
Caption: Synthesis of Quazolinones using DMAc.
Experimental Protocol:
A general procedure for the iron-catalyzed synthesis of 2-methyl-3-aryl-quinazolin-4(3H)-ones is as follows:
-
To a reaction vessel, add 2-aminobenzamide (1.0 mmol), the corresponding aryl amine (1.2 mmol), and iron(III) chloride (10 mol%).
-
Add this compound (DMAc) as the solvent and reactant (5 mL).
-
To this mixture, add di-tert-butyl peroxide (DTBP) as the oxidant (2.0 mmol).
-
Heat the reaction mixture at 120 °C for 12 hours under an inert atmosphere.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-methyl-3-aryl-quinazolin-4(3H)-one.
Quantitative Data:
| Entry | Aryl Amine | Product | Yield (%) |
| 1 | Aniline | 2-Methyl-3-phenyl-quinazolin-4(3H)-one | 85 |
| 2 | 4-Methoxyaniline | 3-(4-Methoxyphenyl)-2-methyl-quinazolin-4(3H)-one | 82 |
| 3 | 4-Chloroaniline | 3-(4-Chlorophenyl)-2-methyl-quinazolin-4(3H)-one | 78 |
Vilsmeier-Haack Type Reactions
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. While N,N-dimethylformamide (DMF) is more commonly used, DMAc can also be employed to introduce an acetyl group, leading to the formation of aryl ketones. The reaction proceeds via the formation of a Vilsmeier reagent from DMAc and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. It is important to note that reactions involving the DMAc-carbonyl chloride complex proceed significantly slower than those with the corresponding DMF complex.[2]
Reaction Workflow:
Caption: Vilsmeier-Haack Acetylation Workflow.
Experimental Protocol:
A general procedure for the Vilsmeier-Haack type acetylation of an electron-rich arene is as follows:
-
In a two-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMAc (5.0 equiv).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Add phosphorus oxychloride (1.5 equiv) dropwise with constant stirring.
-
After the addition is complete, add the electron-rich aromatic substrate (1.0 equiv) portion-wise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to stir at room temperature for 1 hour, and then heat it on a water bath (60-70 °C) for 2-3 hours.
-
Pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the mixture with a saturated sodium carbonate solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data:
| Entry | Substrate | Product | Yield (%) |
| 1 | N,N-Dimethylaniline | 4-Acetyl-N,N-dimethylaniline | 75 |
| 2 | Indole | 3-Acetylindole | 68 |
| 3 | Pyrrole | 2-Acetylpyrrole | 60 |
Synthesis of Pyrrolo[1,2-a]quinoxalines
DMAc can be utilized in the synthesis of pyrrolo[1,2-a]quinoxalines, a class of heterocyclic compounds with potential biological activities. In this context, DMAc can serve as a solvent and a reactant.
Logical Relationship:
Caption: Synthesis of Pyrrolo[1,2-a]quinoxalines.
Experimental Protocol:
A representative procedure for the synthesis of pyrrolo[1,2-a]quinoxalines is as follows:
-
In a round-bottom flask, dissolve 1-(2-aminophenyl)pyrrole (1.0 mmol) and the appropriate aldehyde (1.1 mmol) in DMAc (5 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (10 mol%).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrrolo[1,2-a]quinoxaline.
Quantitative Data:
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 4-Phenylpyrrolo[1,2-a]quinoxaline | 92 |
| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)pyrrolo[1,2-a]quinoxaline | 88 |
| 3 | 4-Methylbenzaldehyde | 4-(p-Tolyl)pyrrolo[1,2-a]quinoxaline | 90 |
Conclusion
This compound is a valuable and versatile compound in organic synthesis, extending its utility beyond that of a simple solvent. Its ability to act as a carbon and nitrogen source, as demonstrated in the synthesis of various heterocycles, opens up efficient synthetic routes to complex molecules. The protocols provided herein offer a starting point for researchers to explore the diverse applications of DMAc in their synthetic endeavors. Careful optimization of reaction conditions is recommended to achieve the best results for specific substrates.
References
Application Notes and Protocols for Dimethylacetamide (DMAc) in Drug Formulations
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Overview of Dimethylacetamide (DMAc) as a Pharmaceutical Excipient
N,N-Dimethylacetamide (DMAc) is a polar aprotic solvent that has garnered significant interest in the pharmaceutical industry as a versatile excipient.[1][2] Its primary function in drug formulations is to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1] DMAc is a colorless, high-boiling, and water-miscible liquid, making it a suitable solvent for a wide range of organic and inorganic compounds.[3][4][5][6]
A comprehensive understanding of DMAc's physicochemical properties is essential for its effective application in drug development.
| Property | Value |
| Molecular Formula | C4H9NO |
| Molecular Weight | 87.12 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 163-165 °C |
| Melting Point | -18.59 °C |
| Density | 0.9429 g/mL |
| Solubility in Water | Miscible |
| Vapor Pressure | 0.2 kPa (at 20 °C) |
DMAc's excellent solvency has led to its use in various pharmaceutical applications:
-
Solubilizing Agent: DMAc is particularly effective in dissolving lipophilic and high-molecular-weight drugs with poor aqueous solubility.[1] It is a key component in the formulation of intravenous drugs such as Busulfex (busulfan) and Vumon (teniposide).[2]
-
Co-solvent in Formulations: It is often used in combination with other solvents, like polyethylene (B3416737) glycol (PEG), to create stable and effective drug delivery systems.[7]
-
Reaction Medium in API Synthesis: Beyond its role as an excipient, DMAc serves as a reaction medium in the synthesis of various APIs due to its high boiling point and ability to dissolve a wide range of reactants.[4]
Mechanism of Action as a Solubility Enhancer
The primary mechanism by which DMAc enhances drug solubility is through its action as a co-solvent. For poorly water-soluble drugs, the addition of a water-miscible organic solvent like DMAc to an aqueous medium can significantly increase the drug's solubility. This is attributed to the reduction of the polarity of the solvent system, making it more favorable for the dissolution of non-polar drug molecules. The principle of "like dissolves like" governs this phenomenon, where the amide group in DMAc can form hydrogen bonds, while its methyl groups provide non-polar characteristics, allowing it to interact favorably with a variety of drug molecules.
Bioactivity of this compound: An Important Consideration
While traditionally considered an inert excipient, recent studies have revealed that DMAc possesses inherent biological activity. This is a critical consideration for drug development professionals, as the excipient itself may contribute to the overall pharmacological effect of the drug product.
DMAc has been identified as a low-affinity inhibitor of bromodomains, specifically BRD2 and BRD4. Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues and are involved in the regulation of gene transcription. By binding to bromodomains, DMAc can modulate epigenetic processes, which has been shown to inhibit osteoclastogenesis and inflammation.[8] This finding is significant as plasma concentrations of DMAc in patients treated with intravenous busulfan (B1668071) can reach levels where bromodomain inhibition may occur.[9]
DMAc has demonstrated anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. It has been shown to prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[10][11] By stabilizing IκBα, DMAc prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Quantitative Data on DMAc's Performance
The following table summarizes the solubility of several poorly water-soluble drugs in DMAc and other organic solvents for comparison.
| Drug | Solvent | Solubility | Temperature (°C) |
| Busulfan | DMAc/PEG 400/Water (1:2:2 v/v/v) | 3 mg/mL | Room Temperature |
| Paclitaxel | N,N-dimethylnicotinamide (similar amide solvent) | 1.77 mg/mL | Not Specified |
| Griseofulvin | N,N-Dimethylacetamide | 12-14 g/100 mL | 25 |
| Itraconazole (B105839) | DMSO (polar aprotic solvent) | ~0.5 mg/mL | Not Specified |
| Celecoxib | Dimethylformamide (similar amide solvent) | ~16.6 mg/mL | Not Specified |
Sources:[1][12][13][14][15][16][17][18]
While DMAc is utilized to enhance the bioavailability of poorly soluble drugs, specific quantitative data on its impact on oral bioavailability is not extensively published in publicly available literature. The enhancement is primarily inferred from its potent solubilizing effects, which is a critical first step for oral absorption. For intravenous formulations, the use of DMAc ensures the drug remains in solution upon administration.
The following table presents the reported IC50 values for DMAc's inhibition of bromodomain binding.
| Target | IC50 (mM) |
| BRD2 | 11 |
| BRD4 | 6 |
Source:[8]
Safety and Regulatory Profile
DMAc is considered to have low acute toxicity. However, chronic exposure can lead to hepatotoxicity.[2] At high doses, it may also cause effects on the central nervous system.[2] Due to concerns about its reproductive toxicity, DMAc is listed as a Substance of Very High Concern (SVHC) by the European Chemicals Agency (ECHA). Its use in pharmaceutical formulations requires careful consideration of the benefit-risk profile and adherence to regulatory guidelines.
Experimental Protocols
Protocol for Determining Drug Solubility in this compound
Objective: To determine the equilibrium solubility of a drug in DMAc or a DMAc co-solvent system.
Materials:
-
Drug substance (powder)
-
This compound (analytical grade)
-
Co-solvents (e.g., water, PEG 400) if applicable
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
HPLC system with a suitable column and detector
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Solvent System: Prepare the desired solvent system (e.g., pure DMAc, or a mixture of DMAc and water).
-
Sample Preparation: Add an excess amount of the drug powder to a glass vial containing a known volume of the solvent system.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C or 37°C). Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved drug.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.45 µm syringe filter. Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the drug concentration.
-
Calculation: Calculate the solubility of the drug in the solvent system, expressed in mg/mL or µg/mL.
Protocol for Drug-Excipient Compatibility Study with this compound using HPLC
Objective: To assess the compatibility of a drug with DMAc under accelerated stability conditions.
Materials:
-
Drug substance
-
This compound
-
Other excipients (as required)
-
Glass vials
-
Stability chambers (e.g., 40°C/75% RH, 60°C)
-
HPLC system
Procedure:
-
Sample Preparation: Prepare binary mixtures of the drug and DMAc in a 1:1 ratio by weight. If other excipients are being tested, prepare ternary or multi-component mixtures.
-
Moisture Addition (Optional but Recommended): To accelerate potential interactions, add a small amount of water (e.g., 5-20% w/w) to the mixtures.
-
Storage: Place the vials containing the mixtures in stability chambers at accelerated conditions.
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 2, and 4 weeks).
-
Physical Observation: At each time point, visually inspect the samples for any physical changes such as color change, liquefaction, or caking.
-
Chemical Analysis:
-
Dissolve a known amount of the stored mixture in a suitable solvent.
-
Analyze the solution using a validated stability-indicating HPLC method.
-
Quantify the amount of the drug remaining and identify and quantify any degradation products by comparing the chromatograms to that of a reference standard stored under controlled conditions.
-
-
Data Analysis: A significant decrease in the drug content or the appearance of new degradation peaks in the presence of DMAc indicates a potential incompatibility.
In Vitro Protocol: Assessing the Anti-inflammatory Effect of this compound
Objective: To investigate the effect of DMAc on the degradation of IκBα in a cell-based assay.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
Procedure:
-
Cell Seeding: Seed THP-1 cells in a culture flask at an appropriate density and incubate overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of DMAc (e.g., 0.1, 1, 10 mM) or vehicle control for 2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes to induce IκBα degradation.
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
Procedure:
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for IκBα overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of IκBα in each sample. A higher intensity of the IκBα band in DMAc-treated, LPS-stimulated cells compared to LPS-stimulated cells alone indicates that DMAc inhibits IκBα degradation.
In Vitro Protocol: Bromodomain Binding Assay (AlphaScreen)
Objective: To determine the inhibitory effect of DMAc on the interaction between a bromodomain and an acetylated histone peptide.
Materials:
-
His-tagged bromodomain protein (e.g., BRD4)
-
Biotinylated acetylated histone peptide
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
This compound
-
Assay buffer
-
384-well microplate
Procedure:
-
Reagent Preparation: Prepare serial dilutions of DMAc in the assay buffer.
-
Assay Reaction:
-
Add the His-tagged bromodomain protein and the biotinylated histone peptide to the wells of the microplate.
-
Add the serially diluted DMAc or vehicle control to the respective wells.
-
Incubate at room temperature to allow for binding.
-
-
Bead Addition:
-
Add the Nickel Chelate Acceptor beads and incubate.
-
Add the Streptavidin-coated Donor beads and incubate in the dark.
-
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader. The signal generated is proportional to the amount of protein-peptide interaction.
-
Data Analysis: Plot the AlphaScreen signal against the concentration of DMAc. Calculate the IC50 value, which is the concentration of DMAc that causes a 50% reduction in the signal, indicating 50% inhibition of the bromodomain-histone peptide interaction.
In Vivo Protocol: Evaluation of this compound on the Oral Bioavailability of a Poorly Soluble Drug
Objective: To assess the effect of DMAc as a co-solvent on the oral bioavailability of a poorly water-soluble drug in a preclinical model.
Materials:
-
Poorly soluble drug
-
This compound
-
Other formulation components (e.g., PEG 400, water)
-
Animal model (e.g., Sprague-Dawley rats)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Formulation Preparation:
-
Test Formulation: Prepare an oral solution of the drug in a vehicle containing DMAc (e.g., DMAc:PEG 400:Water).
-
Control Formulation: Prepare a suspension of the drug in a standard aqueous vehicle (e.g., 0.5% methylcellulose).
-
Intravenous Formulation: Prepare a solution of the drug for intravenous administration to determine absolute bioavailability.
-
-
Animal Dosing:
-
Divide the animals into three groups: Oral Control, Oral Test, and Intravenous.
-
Administer the respective formulations to the animals. For oral groups, administer by oral gavage. For the intravenous group, administer via a suitable vein (e.g., tail vein).
-
-
Blood Sampling: Collect blood samples from each animal at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma and store frozen until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of the drug in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time profiles for each group.
-
Calculate key pharmacokinetic parameters, including the Area Under the Curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax).
-
-
Bioavailability Calculation:
-
Calculate the absolute bioavailability (F) for the oral formulations using the formula: F = (AUCoral / AUCIV) * (DoseIV / Doseoral).
-
Compare the bioavailability of the test formulation (with DMAc) to the control formulation to determine the extent of bioavailability enhancement.
-
Visualizations
NF-κB Signaling Pathway and the Influence of this compound
Caption: NF-κB pathway and the inhibitory effect of DMAc.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining drug solubility in DMAc.
Logical Relationship in Drug-Excipient Compatibility Studies
Caption: Logical flow of a drug-excipient compatibility study.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nano.pitt.edu [nano.pitt.edu]
- 4. productcatalog.eastman.com [productcatalog.eastman.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C4H9NO | CID 31374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Toxicity of this compound and Its Metabolite in Pediatric Patients Treated With High Dose Intravenous Busulphan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population pharmacokinetics of this compound in children during standard and once-daily IV busulfan administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. publications.iarc.who.int [publications.iarc.who.int]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Solubilization and determination of solution thermodynamic properties of itraconazole in different solvents at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.report [fda.report]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pure.ul.ie [pure.ul.ie]
- 18. pmda.go.jp [pmda.go.jp]
Troubleshooting & Optimization
Technical Support Center: Dimethylacetamide (DMAc) Removal
Welcome to the technical support center for handling Dimethylacetamide (DMAc) in your experimental work. This guide provides practical advice, troubleshooting tips, and detailed protocols for researchers, scientists, and drug development professionals to effectively remove DMAc from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Why is DMAc so difficult to remove from my reaction mixture?
A1: this compound (DMAc) has a very high boiling point (approximately 165-166°C at atmospheric pressure), making it difficult to remove using a standard laboratory rotary evaporator at typical operating temperatures and pressures.[1][2][3] Effective removal often requires high vacuum (less than 1 mbar) to lower its boiling point to a manageable temperature.[4]
Q2: I tried removing DMAc on a rotary evaporator, but it's not working. What should I do?
A2: Standard rotary evaporators often cannot achieve the low pressure required to efficiently remove DMAc at a temperature that won't degrade your compound.[4] You should consider alternative methods such as aqueous extraction (if your product is not water-soluble), precipitation/trituration, or vacuum distillation using a high-performance vacuum pump.
Q3: My product is soluble in water. How can I remove the water-miscible DMAc?
A3: If your product is water-soluble, aqueous extraction is not a suitable method. You should consider the following alternatives:
-
Precipitation/Trituration: Find an "anti-solvent" in which your product is insoluble but DMAc is soluble. Adding this anti-solvent to your reaction mixture can cause your product to precipitate, allowing for separation by filtration.[5][6][7]
-
Vacuum Distillation: If your product is non-volatile and thermally stable, you can remove the DMAc via distillation under high vacuum.[8]
-
Lyophilization (Freeze-Drying): If the only solvents are water and DMAc, and your compound is non-volatile, lyophilization can remove both. However, this is a slow process.
Q4: After washing my organic layer with water, I still see a significant DMAc peak in my NMR spectrum. What went wrong?
A4: DMAc is fully miscible with water, but it can still partition between the aqueous and organic layers during an extraction.[2][9] One wash is often insufficient. To improve removal, you should:
-
Increase the number of washes: Perform multiple extractions (5-10 times) with water or a brine solution.[5][10]
-
Use a brine solution: Washing with a saturated sodium chloride (NaCl) solution can help break emulsions and decrease the solubility of organic compounds in the aqueous layer. Some protocols suggest using a lithium chloride (LiCl) solution for even more effective removal of residual amide solvents like DMAc or DMF.[5]
-
Check your extraction solvent: Ensure you are using a sufficient volume of your organic extraction solvent to effectively partition your product away from the aqueous phase.
Q5: What are common impurities or side reactions to be aware of when working with DMAc?
A5: DMAc can slowly hydrolyze, especially in the presence of strong acids or bases at elevated temperatures, to form acetic acid and dimethylamine.[2][11][12] Acetic acid can form a high-boiling azeotrope with DMAc (boiling point ~171°C), making separation by distillation difficult if it is present as a contaminant.[11][12]
Data Presentation: DMAc Properties
This table summarizes key physical and chemical properties of this compound to aid in selecting a removal strategy.
| Property | Value | Notes |
| Molecular Formula | C₄H₉NO | |
| Molar Mass | 87.12 g/mol | [3][13] |
| Boiling Point | 165-166 °C (at 760 mmHg) | [1][2][3][11][14] High boiling point is the primary challenge for removal. |
| Melting Point | -20 °C | [2][3] |
| Density | 0.937 - 0.942 g/mL | [2][3][14] Similar to water, which can make phase separation tricky. |
| Solubility in Water | Miscible | [2][9] Key property for aqueous extraction methods. |
| Solubility in Organic Solvents | Miscible with most common organic solvents (ethers, esters, ketones, aromatics). Poorly soluble in aliphatic hydrocarbons (e.g., hexane). | [2] Useful for precipitation/trituration methods. |
| Vapor Pressure | ~1.5 mmHg at 20 °C | [14] Low vapor pressure contributes to difficulty in evaporation. |
Visualization of Workflows
Method Selection Logic
Choosing the right method to remove DMAc depends critically on the properties of your desired compound. This diagram outlines a decision-making process to guide your choice.
References
- 1. N N-Dimethylacetamide | Fisher Scientific [fishersci.co.uk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (DMA) [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Solvent Recovery in Pharmaceutical Research Practices - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 9. w-o-o.nl [w-o-o.nl]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. US6946060B2 - Purification of N,N-dimethylacetamide - Google Patents [patents.google.com]
- 12. patents.justia.com [patents.justia.com]
- 13. This compound | C4H9NO | CID 31374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. N,N-dimethylacetamide [stenutz.eu]
Technical Support Center: Troubleshooting Low Yields in Reactions with Dimethylacetamide (DMAc)
Welcome to the technical support center for troubleshooting reactions involving Dimethylacetamide (DMAc). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields when using DMAc as a solvent.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected when using DMAc. What are the most common causes?
Low reaction yields in DMAc can often be attributed to a few key factors:
-
Water Content: DMAc is hygroscopic and readily absorbs moisture from the atmosphere. Water can interfere with a wide range of reactions, particularly those involving water-sensitive reagents like organometallics, strong bases, or acid chlorides.
-
Solvent Purity: The presence of impurities such as acetic acid, dimethylamine, and N-methylacetamide can lead to side reactions, catalysis of undesired pathways, or degradation of starting materials and products.[1][2] These impurities are often remnants from the manufacturing process of DMAc.[3][4]
-
Solvent Decomposition: At elevated temperatures or in the presence of strong acids or bases, DMAc can decompose.[3][5] Decomposition products can introduce unforeseen reactivity into your system. For instance, hydrolysis in the presence of acid yields acetic acid and dimethylamine.[3][5]
-
Reaction Conditions: Suboptimal temperature, reaction time, or reagent stoichiometry can significantly impact yield. The high boiling point of DMAc (165°C) might lead to thermal degradation of sensitive compounds if not properly controlled.
-
Product Solubility and Isolation: The high polarity of DMAc might make product extraction and isolation challenging, potentially leading to apparent low yields due to losses during workup.
Q2: How can I determine if the water content in my DMAc is the issue?
Water content is a critical parameter. You can determine the water content in your DMAc using Karl Fischer titration, which is a highly accurate method for quantifying trace amounts of water in a solvent. For many moisture-sensitive reactions, a water content of <50 ppm is recommended.
Q3: What are the signs of DMAc decomposition, and how can I avoid it?
Decomposition of DMAc can be indicated by a change in color (yellowing) or the presence of a fishy or ammonia-like odor, which suggests the formation of dimethylamine.[6] To avoid decomposition:
-
Use the lowest possible reaction temperature that still allows for an acceptable reaction rate.
-
Be mindful of the stability of your reagents and products at the reaction temperature.
-
Avoid prolonged heating.
-
Incompatible materials such as polycarbonate or ABS can be dissolved by DMAc.[3]
Q4: Are there any common side reactions associated with DMAc itself?
Yes, while generally stable, DMAc can participate in reactions under certain conditions. For example, with very strong bases, the methyl groups of DMAc can be deprotonated, leading to undesired side reactions. It is also known to react violently with strong oxidizing agents and certain halogenated compounds.[7]
Q5: When should I consider using an alternative solvent to DMAc?
Consider an alternative solvent if:
-
Your reagents or products are sensitive to trace impurities in DMAc that are difficult to remove.
-
Your reaction is extremely sensitive to water, and you cannot achieve the required dryness with DMAc.
-
The high boiling point of DMAc complicates product isolation.
-
You observe significant solvent-related side reactions.
-
For sustainability reasons, as DMAc is under scrutiny by regulations like REACH.[3]
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Solvent Purity Issues
If you suspect solvent purity is the cause of low yield, follow this workflow:
Caption: Workflow for troubleshooting DMAc purity.
Experimental Protocol: Purification of DMAc by Distillation
-
Safety Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses).
-
Drying (Optional but Recommended): Stir the DMAc over activated 4Å molecular sieves or calcium hydride overnight to remove gross water.
-
Apparatus Setup: Assemble a fractional distillation apparatus. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
-
Distillation:
-
Charge the distillation flask with the pre-dried DMAc.
-
Heat the flask gently.
-
Discard the initial fraction (forerun), which may contain more volatile impurities.
-
Collect the fraction boiling at approximately 165-166°C.
-
-
Storage: Store the purified DMAc over activated molecular sieves under an inert atmosphere (nitrogen or argon) to prevent water reabsorption.
Guide 2: Managing Water Content
For moisture-sensitive reactions, ensuring the dryness of your solvent is paramount.
Caption: Workflow for managing water in DMAc.
Experimental Protocol: Drying DMAc with Molecular Sieves
-
Activation of Molecular Sieves: Place 4Å molecular sieves in a flask and heat them in a vacuum oven at >200°C for at least 4 hours to remove adsorbed water. Cool under a dry, inert atmosphere.
-
Drying Procedure: Add the activated molecular sieves (approximately 50 g per liter of solvent) to the DMAc in a sealed container.
-
Equilibration: Allow the solvent to stand over the molecular sieves for at least 24 hours.
-
Dispensing: When needed, dispense the dry solvent using a dry syringe or cannula, ensuring to maintain an inert atmosphere over the solvent.
Data Presentation
Table 1: Common Impurities in Technical Grade DMAc and Their Boiling Points
| Impurity | Boiling Point (°C) | Potential Impact on Reaction |
| Water | 100 | Reacts with sensitive reagents, can alter catalysis. |
| Dimethylamine | 7 | Basic impurity, can cause side reactions. |
| Acetic Acid | 118 | Acidic impurity, can catalyze decomposition or side reactions. |
| N-Methylacetamide | 204-206 | Can be a source of nucleophilic attack at high temperatures. |
Table 2: Properties of DMAc and Common Alternative Polar Aprotic Solvents
| Solvent | Boiling Point (°C) | Dielectric Constant | Dipole Moment (D) | Notes |
| This compound (DMAc) | 165 | 37.8 | 3.79 | High boiling point, good for high-temp reactions. |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | 3.82 | Similar to DMAc, but slightly more prone to decomposition. |
| Dimethyl Sulfoxide (DMSO) | 189 | 47.2 | 3.96 | Higher boiling point and polarity, can be difficult to remove. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 32.2 | 4.09 | High boiling point, often a good substitute for DMAc. |
| Acetonitrile | 82 | 37.5 | 3.92 | Lower boiling point, useful for reactions at moderate temperatures. |
Signaling Pathways and Logical Relationships
The decision-making process for troubleshooting can be visualized as a logical flow, starting from the observation of low yield and branching out to investigate potential causes systematically.
Caption: Logical relationship of troubleshooting steps.
References
- 1. US3959371A - Process for the purification of N,N-dimethylacetamide - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. acs.org [acs.org]
- 6. This compound | C4H9NO | CID 31374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Optimizing Reactions in Dimethylacetamide (DMAc)
This guide provides troubleshooting advice, experimental protocols, and frequently asked questions for researchers, scientists, and drug development professionals using Dimethylacetamide (DMAc) as a solvent.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My reaction is sluggish, has low yield, or is not proceeding as expected.
Q: Why is my reaction in DMAc failing or giving poor results?
A: Poor reaction outcomes in DMAc can often be traced back to solvent purity. DMAc is hygroscopic and can degrade over time, especially when exposed to heat or light.[1] The primary culprits are often water, acetic acid, and dimethylamine, which can act as nucleophiles, neutralize reagents, or catalyze side reactions.[2][3]
Troubleshooting Steps:
-
Assess Solvent Purity: Run a blank ¹H NMR of your DMAc batch to check for impurities.[3] Common impurity shifts can help identify contaminants.
-
Quantify Water Content: Use Karl Fischer titration to determine the precise water content. Water can quench moisture-sensitive reagents and reactions.[2]
-
Purify the Solvent: If impurities are detected, consider purifying the DMAc. Distillation from a suitable drying agent like calcium hydride (CaH₂) or barium oxide (BaO) under reduced pressure is effective.[4][5] For acidic impurities like acetic acid, neutralization with potassium hydroxide (B78521) prior to distillation may be necessary.[6]
-
Use Anhydrous Grade: For moisture-sensitive applications, always start with a new, sealed bottle of high-purity, anhydrous grade DMAc.[7][8]
Issue 2: My product is difficult to isolate from the DMAc solvent after the reaction.
Q: How can I effectively remove the high-boiling DMAc solvent during workup?
A: DMAc's high boiling point (166 °C) makes it challenging to remove by standard rotary evaporation.[9][10] Several workup strategies can be employed depending on your product's properties.
Troubleshooting Steps:
-
Aqueous Extraction: If your product is not water-soluble, dilute the reaction mixture significantly with water and extract your product with a non-polar organic solvent (e.g., ethyl acetate, ether).[11] Because DMAc is water-miscible, it will partition into the aqueous layer.[12] Multiple washes with water or brine are often necessary.[13] Washing with a 5% LiCl aqueous solution can also enhance the removal of DMAc.[13][14]
-
Precipitation/Trituration: If your product is a solid and insoluble in a DMAc-miscible anti-solvent (like water, ether, or heptane), you can precipitate the product by adding the anti-solvent to the reaction mixture.[15] The resulting solid can then be collected by filtration and washed to remove residual DMAc.
-
Azeotropic Distillation: For some applications, adding a solvent like toluene (B28343) and distilling can help remove DMAc.[13]
-
High-Vacuum Evaporation: Systems like a Genevac or lyophilizer (freeze-dryer) can remove high-boiling solvents like DMAc, especially for small-scale applications, but may require specialized equipment resistant to aggressive solvents.[9]
Issue 3: I am observing unexpected side products or solvent reactivity.
Q: Can DMAc participate in my reaction?
A: Yes. While generally stable, DMAc can react under certain conditions. It can be hydrolyzed by strong acids to form acetic acid and dimethylamine.[10][16] It can also react violently with strong oxidizing agents and certain halogenated compounds.[17][18] The degradation product, dimethylamine, is basic and nucleophilic and can participate in unwanted side reactions.[2]
Troubleshooting Steps:
-
Review Reaction Conditions: Assess if strong acids or highly reactive electrophiles are present. DMAc is generally resistant to bases.[16]
-
Use Fresh, Pure Solvent: Degradation is a primary source of reactive impurities. Using freshly purified or new anhydrous DMAc minimizes the risk of side reactions from contaminants.[1]
-
Consider an Alternative Solvent: If solvent reactivity is unavoidable, explore other polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP), keeping in mind their own reactivity profiles and safety considerations.[19]
Experimental Protocols & Data
Protocol 1: Purification of DMAc by Distillation
This protocol describes a general method for drying and purifying DMAc for moisture- and purity-sensitive applications.
Materials:
-
Reagent-grade DMAc
-
Calcium Hydride (CaH₂) or Barium Oxide (BaO)
-
Standard distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum source and gauge
-
Heating mantle
-
Inert gas (Nitrogen or Argon)
Methodology:
-
Pre-drying: Add DMAc to a round-bottom flask. For every 1 L of DMAc, add 10-20 g of CaH₂.
-
Stirring: Allow the mixture to stir overnight at room temperature under an inert atmosphere. This allows the CaH₂ to react with and remove residual water.[4]
-
Distillation Setup: Assemble the distillation apparatus. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Vacuum Distillation: Heat the flask gently using a heating mantle. Apply vacuum and collect the fraction boiling at the appropriate temperature for the applied pressure (see table below). Discard the initial and final fractions (first and last 10%) to ensure high purity.
-
Storage: Store the purified, dry DMAc over activated 3Å molecular sieves in a sealed container under an inert atmosphere to prevent water reabsorption.[3][4]
Data Presentation: Physical Properties of DMAc
Table 1: Boiling Point of DMAc at Reduced Pressures
| Pressure (mmHg) | Boiling Point (°C) |
|---|---|
| 760 | 165 - 166 |
| 100 | 102 |
| 20 | 66 - 67 |
| 10 | 53 |
| 5 | 40 |
Data compiled from standard chemical reference sources. This table is crucial for setting the correct parameters during vacuum distillation.
Table 2: Common Impurities in DMAc and Their Impact
| Impurity | Common Source | Potential Impact on Reactions |
|---|---|---|
| Water (H₂O) | Atmospheric absorption (hygroscopic) | Quenches moisture-sensitive reagents (e.g., organometallics, hydrides); acts as a nucleophile.[2] |
| Acetic Acid | Hydrolysis/degradation of DMAc | Neutralizes basic reagents/catalysts; can promote acid-catalyzed side reactions.[2][3] |
| Dimethylamine | Hydrolysis/degradation of DMAc | Acts as a base or nucleophile, leading to unexpected byproducts.[2][20] |
| N-Monomethylacetamide | Thermal degradation | May introduce impurities that are difficult to separate from the desired product.[1] |
Visualized Workflows and Logic
Diagram 1: Troubleshooting Workflow for Failed Reactions in DMAc
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. US3959371A - Process for the purification of N,N-dimethylacetamide - Google Patents [patents.google.com]
- 7. N,N-dimethylacetamide (DMAC) - a high-performance polar solvent with wide applications - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 8. This compound [sdfine.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound [chemeurope.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Workup [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated peptide synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Drying Dimethylacetamide (DMAc)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on drying Dimethylacetamide (DMAc) for use in moisture-sensitive applications. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to dry this compound (DMAc) before use?
A1: DMAc is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water can interfere with a wide range of chemical reactions, particularly those involving organometallic reagents, strong bases, or in polymerization processes. Undesired side reactions, reduced yields, and catalyst deactivation are common consequences of using "wet" DMAc. The level of dryness required depends on the specific application.[1][2]
Q2: What are the most common methods for drying DMAc in a laboratory setting?
A2: The most prevalent methods for drying DMAc include:
-
Use of Drying Agents: Molecular sieves (typically 3Å or 4Å) are a popular choice for their efficiency and ease of use.[1] Other agents like calcium hydride (CaH₂), calcium oxide (CaO), barium oxide (BaO), and phosphorus pentoxide (P₂O₅) are also effective but may require subsequent distillation.[1]
-
Distillation: Fractional distillation is often employed to separate DMAc from water and other impurities.[1][3] Distillation is frequently performed after initial drying with a chemical agent like CaH₂.[1]
-
Azeotropic Distillation: This technique involves adding a third component, such as benzene (B151609), to form a low-boiling azeotrope with water, which is then removed by distillation.[1]
Q3: How do I choose the right drying method for my experiment?
A3: The choice of drying method depends on the required level of dryness, the volume of solvent to be dried, and the available laboratory equipment.[1]
-
For moderately dry applications, standing the DMAc over activated molecular sieves for 2-3 days may be sufficient.[1]
-
For applications requiring very low water content ("super dry"), a two-step process involving pre-drying with a chemical agent like calcium hydride followed by distillation is recommended.[4]
Q4: Can I use the same drying agents for DMAc as I do for other solvents like DMF?
A4: Many drying methods are similar for both DMAc and Dimethylformamide (DMF). For instance, drying with calcium hydride or molecular sieves is effective for both.[1] However, it is essential to consider potential side reactions. For example, using basic drying agents like calcium hydride with DMF can lead to decomposition and the formation of dimethylamine.[5] While DMAc is more resistant to bases, prolonged contact at elevated temperatures should be avoided.[6]
Troubleshooting Guide
Issue 1: The DMAc has a faint amine-like odor.
-
Cause: This odor is likely due to the presence of dimethylamine, a common impurity resulting from the decomposition of DMAc.[1]
-
Solution:
-
Distillation: Dimethylamine can be removed by distillation, sometimes with the addition of a small amount of water.[1]
-
Phosphorus Pentoxide (P₂O₅): Using P₂O₅ as a drying agent has the added benefit of removing basic impurities like dimethylamine.[1] However, this method can cause some polymerization of the solvent.[5] It is generally more practical to purchase a new bottle of high-purity DMAc if significant amine contamination is suspected.[1]
-
Issue 2: My DMAc is discolored (yellowish or brownish).
-
Cause: Discoloration can occur if the DMAc is exposed to air and light, especially after being dried.[1]
-
Solution:
Issue 3: My reaction is failing, and I suspect acidic impurities in the DMAc.
-
Cause: Commercial DMAc can contain acetic acid as an impurity, which can interfere with many reactions.[3][7] DMAc and acetic acid form a high-boiling azeotrope, making separation by simple distillation difficult.[2][3][7][8]
-
Solution:
-
Neutralization: Before distillation, neutralize the acetic acid by adding a base like potassium hydroxide (B78521) (KOH).[7] The neutralization should be performed at a controlled temperature (25-40°C) to prevent hydrolysis of the DMAc.[7] Following neutralization, the resulting potassium acetate (B1210297) can be separated.[7]
-
Fractional Distillation: After neutralization, fractional distillation can be used to purify the DMAc.[1]
-
Quantitative Data on Drying Methods
The effectiveness of different drying methods can be compared by the residual water content in the treated DMAc.
| Drying Method | Drying Agent/Procedure | Residual Water Content (ppm) | Remarks |
| Molecular Sieves | Stored over activated 3Å molecular sieves. | < 50 ppm (<0.005%) | A convenient method for achieving low water content. The solvent can be stored over the sieves.[9] Can achieve as low as 10 ppm with sufficient time.[10] |
| Calcium Hydride & Distillation | Refluxed over CaH₂ followed by distillation. | ~13 ppm | A common and effective method for obtaining very dry solvent. Requires a distillation setup.[11] |
| Azeotropic Distillation | Distillation with benzene to remove the water azeotrope. | Low, but not quantified in sources. | Effective for removing water, especially when present in larger quantities. Benzene must be thoroughly removed afterward.[1] |
Experimental Protocols
Protocol 1: Drying DMAc with Molecular Sieves
This protocol is suitable for obtaining moderately to very dry DMAc with minimal equipment.
Materials:
-
This compound (DMAc)
-
3Å or 4Å Molecular Sieves
-
Oven capable of reaching 300°C
-
Dry, sealable flask
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Activate Molecular Sieves: Place the molecular sieves in a suitable flask and heat them in an oven at 300°C for at least 3 hours under a vacuum or with a slow stream of inert gas to remove adsorbed water.[1]
-
Cooling: Allow the activated molecular sieves to cool to room temperature in a desiccator or under a stream of inert gas.
-
Drying DMAc: Add the activated molecular sieves (approximately 50-100 g per liter of solvent) to the flask containing DMAc.
-
Storage and Equilibration: Seal the flask and allow it to stand for at least 48-72 hours.[1] Occasional swirling can improve the drying efficiency.
-
Use: The dry DMAc can be carefully decanted or cannulated from the molecular sieves for use. The solvent can be stored over the sieves.
Protocol 2: Drying DMAc with Calcium Hydride followed by Distillation
This protocol is designed to achieve very low water content for highly sensitive applications.
Materials:
-
This compound (DMAc)
-
Calcium Hydride (CaH₂) powder
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Pre-drying: Add calcium hydride (approximately 5-10 g per liter) to the DMAc in a round-bottom flask equipped with a magnetic stir bar.[1]
-
Stirring: Stir the mixture at room temperature overnight (approximately 10-12 hours) under an inert atmosphere.[1]
-
Distillation Setup: Assemble the distillation apparatus. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Distillation: Heat the mixture to reflux and then distill the DMAc under reduced pressure.[1] Collect the fraction boiling at the correct temperature and pressure for DMAc (Boiling point at atmospheric pressure is 166°C).[2][3]
-
Storage: Collect the distilled DMAc in a dry, sealed flask under an inert atmosphere. For long-term storage, add activated molecular sieves.[1]
Protocol 3: Azeotropic Distillation of DMAc with Benzene
This method is effective for removing significant amounts of water from DMAc.
Materials:
-
"Wet" this compound (DMAc)
-
Benzene (or Toluene)
-
Distillation apparatus with a Dean-Stark trap
-
Heating mantle
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the distillation apparatus with a Dean-Stark trap.
-
Charge the Flask: Add the "wet" DMAc and benzene (approximately 100 ml of benzene per liter of DMAc) to the distillation flask.[1]
-
Azeotropic Removal of Water: Heat the mixture to reflux. The benzene-water azeotrope will distill and collect in the Dean-Stark trap. Water, being denser, will separate at the bottom of the trap, and the benzene will overflow back into the distillation flask.
-
Completion: Continue the distillation until no more water collects in the trap.
-
Removal of Benzene: After all the water has been removed, reconfigure the apparatus for simple distillation and carefully distill off the benzene.
-
Final Purification: The remaining DMAc can then be distilled, preferably under reduced pressure, to obtain the pure, dry solvent.
-
Storage: Store the purified DMAc in a dry, sealed flask under an inert atmosphere.
Visualized Workflows
Caption: Workflow for drying DMAc with molecular sieves.
Caption: Workflow for drying DMAc with CaH₂ and distillation.
Caption: Workflow for azeotropic distillation of DMAc.
References
- 1. researchgate.net [researchgate.net]
- 2. patents.justia.com [patents.justia.com]
- 3. US6946060B2 - Purification of N,N-dimethylacetamide - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. News - How to recover DMF or DMAC in PU processing [hebeitech.com]
- 7. US3959371A - Process for the purification of N,N-dimethylacetamide - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. N,N-Dimethylacetamide, 99.5%, Extra Dry over Molecular Sieve, AcroSeal™ 100 mL [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
preventing side reactions when using Dimethylacetamide
Welcome to the technical support center for Dimethylacetamide (DMAc). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered when using DMAc as a solvent or reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with this compound (DMAc)?
A1: The most prevalent side reactions involving DMAc are hydrolysis, thermal decomposition, and reactions with certain classes of compounds. Hydrolysis, which can be catalyzed by acids or bases, yields acetic acid and dimethylamine (B145610).[1][2][3][4] At elevated temperatures, typically above 350°C, DMAc can decompose into the same products.[2] Additionally, DMAc can participate in dehydrohalogenation reactions with halogenated compounds, which can be highly exothermic.[2]
Q2: What are the typical impurities found in DMAc and how can they impact my experiments?
A2: Common impurities in DMAc include water, acetic acid, and dimethylamine, often arising from synthesis or degradation.[5][6] Water can act as a nucleophile in sensitive reactions, leading to unwanted byproducts and reduced yields.[6] Acetic acid and dimethylamine can alter the pH of the reaction mixture, potentially catalyzing unintended side reactions or affecting the stability of reagents and products.[5] The presence of these impurities can also lead to inconsistent reaction kinetics.[5]
Q3: How can I minimize the hydrolysis of DMAc during my reaction?
A3: To minimize hydrolysis, it is crucial to control the water content in your reaction system. Using a properly dried grade of DMAc and handling it under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the presence of water. Activating molecular sieves (typically 3Å) and adding them to the solvent can help scavenge residual moisture.[5] It is also advisable to avoid strong acidic or basic conditions unless required by the reaction chemistry, as these can catalyze hydrolysis.[2][3]
Q4: What are the potential risks of heating DMAc to high temperatures?
A4: Heating DMAc, especially above its boiling point of 165°C, increases the risk of thermal decomposition.[7][8][9] Significant decomposition to dimethylamine and acetic acid occurs at temperatures exceeding 350°C.[2] This decomposition can lead to pressure buildup in closed systems and introduce reactive impurities into the reaction mixture. Recent studies are further investigating the onset and products of thermal decomposition to enhance safety around its high-temperature applications.[7][8][9]
Q5: Are there any specific chemical incompatibilities I should be aware of when using DMAc?
A5: Yes. DMAc can react exothermically, and sometimes violently, with highly halogenated compounds like carbon tetrachloride, particularly in the presence of iron.[2] Caution should also be exercised when mixing DMAc with strong oxidizing agents or strong bases like sodium hydride, as these combinations can generate significant heat.[2] It is always recommended to perform a small-scale trial to assess compatibility and control the reaction's thermal profile.
Q6: How can I determine if my DMAc has degraded?
A6: Degradation of DMAc typically results in the formation of acetic acid and dimethylamine. An acidic pH or a noticeable amine (fishy) odor can indicate degradation. For a more quantitative assessment, techniques like titration can be used to measure the concentration of acidic or basic impurities.[6] ¹H NMR spectroscopy can also be employed to identify and quantify impurities by comparing the spectrum to a reference standard.[5]
Troubleshooting Guides
Issue 1: Unexpected Side Products or Reduced Yield
-
Possible Cause: Hydrolysis of DMAc due to the presence of water.
-
Troubleshooting Steps:
-
Quantify Water Content: Use Karl Fischer titration to determine the water content of your DMAc.
-
Dry the Solvent: If the water content is high, dry the solvent using appropriate methods such as distillation or treatment with activated molecular sieves.
-
Use an Inert Atmosphere: Perform reactions under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
-
-
Possible Cause: Reaction with impurities in the DMAc.
-
Troubleshooting Steps:
Issue 2: Inconsistent Reaction Kinetics
-
Possible Cause: Variable water content or other impurities between different batches of DMAc.
-
Troubleshooting Steps:
-
Standardize Solvent Quality: Ensure that the same grade and batch of DMAc are used for related experiments. If using different batches, quantify the water and impurity levels for each.
-
Purify a Single Batch: For a series of sensitive experiments, it is best practice to purify a single, larger batch of DMAc to ensure consistency.
-
Data Presentation
Table 1: Common Impurities in this compound and Their Potential Effects
| Impurity | Chemical Formula | Origin | Potential Effects on Reactions |
| Water | H₂O | Absorption from atmosphere (hygroscopic) | Acts as a nucleophile, proton source, or quenches moisture-sensitive reagents, leading to side products and reduced yields.[6] |
| Acetic Acid | CH₃COOH | Hydrolysis of DMAc | Can protonate catalysts or bases, altering reaction pathways and rates.[5] |
| Dimethylamine | (CH₃)₂NH | Hydrolysis or thermal decomposition of DMAc | Can act as a nucleophile or a base, leading to unintended side reactions.[5] |
Experimental Protocols
Protocol 1: Drying of this compound using Molecular Sieves
Objective: To reduce the water content in DMAc for moisture-sensitive applications.
Materials:
-
This compound (DMAc)
-
3Å molecular sieves
-
Oven
-
Flask with a ground glass joint
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Activation of Molecular Sieves: a. Place the required amount of 3Å molecular sieves in a suitable flask. b. Heat the sieves in an oven at 200-250°C under vacuum for at least 4 hours to remove adsorbed water. c. Allow the sieves to cool to room temperature under a dry, inert atmosphere.[5]
-
Solvent Treatment: a. Add the activated molecular sieves to the container of DMAc (approximately 50 g of sieves per 1 L of solvent). b. Seal the container and allow it to stand for at least 24 hours at room temperature.[5] c. For best results, gently agitate the mixture periodically. d. Decant or cannulate the dried solvent for use, ensuring to maintain an inert atmosphere.
Protocol 2: Purification of this compound by Distillation
Objective: To remove non-volatile impurities, as well as impurities with different boiling points such as acetic acid and water.
Materials:
-
This compound (DMAc)
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Vacuum source (optional, for vacuum distillation)
-
Boiling chips
Procedure:
-
Apparatus Setup: a. Assemble the distillation apparatus, ensuring all glassware is clean and dry. b. Add the DMAc and boiling chips to the round-bottom flask.
-
Distillation: a. Heat the flask gently using the heating mantle. b. Discard the initial fraction (low-boiling impurities). c. Collect the fraction that distills at the boiling point of DMAc (165-166 °C at atmospheric pressure). d. Stop the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues. e. For heat-sensitive applications or to lower the boiling point, distillation can be performed under reduced pressure.
Mandatory Visualizations
Caption: Mechanism of DMAc hydrolysis.
Caption: Troubleshooting workflow for DMAc-related issues.
Caption: Logical relationship of impurities to kinetic effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. w-o-o.nl [w-o-o.nl]
- 3. This compound [chemeurope.com]
- 4. productcatalog.eastman.com [productcatalog.eastman.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. (41al) Thermal Decomposition of this compound (DMAc) | AIChE [proceedings.aiche.org]
- 9. Thermal Decomposition of this compound (DMAc) | CoLab [colab.ws]
- 10. US6946060B2 - Purification of N,N-dimethylacetamide - Google Patents [patents.google.com]
- 11. patents.justia.com [patents.justia.com]
challenges of working with Dimethylacetamide at scale
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Dimethylacetamide (DMAc) at scale. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Troubleshooting Guide
This section addresses specific issues that may arise when using DMAc in a laboratory or manufacturing setting.
Issue 1: Unexpected Peaks in ¹H NMR Spectrum
-
Question: I am observing unexpected peaks in my ¹H NMR spectrum when using DMAc-d9 as a solvent. What could be the cause and how can I resolve this?
-
Answer: Unexpected peaks in your ¹H NMR spectrum can originate from several sources, including impurities in the DMAc-d9, contamination from your sample, or the NMR tube itself.[1] The most common impurities in DMAc are water, residual protiated solvent, acetic acid, and dimethylamine (B145610).[2][3]
To troubleshoot this, first run a blank ¹H NMR spectrum of the DMAc-d9 from the same batch to identify any solvent-related impurities.[2] If the solvent is contaminated, consider using a higher purity grade or purifying the existing solvent.[2] Ensure your NMR tube and glassware are thoroughly clean and dry to prevent external contamination.[1]
Experimental Protocol: Identification of Impurities in DMAc-d9 by ¹H NMR
Objective: To identify and quantify impurities in a sample of N,N-Dimethylacetamide-d9.
Materials:
-
N,N-Dimethylacetamide-d9 sample
-
High-quality, clean, and dry NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation: a. Ensure the NMR tube is meticulously cleaned and dried to avoid introducing contaminants.[1] b. Transfer approximately 0.6 mL of the DMAc-d9 sample into the NMR tube.[1]
-
Data Acquisition: a. Acquire a standard ¹H NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio for detecting trace impurities.[1]
-
Data Analysis: a. Process the spectrum (Fourier transform, phase, and baseline correction).[1] b. Identify the residual solvent peaks of DMAc-d9. c. Compare any additional peaks to the chemical shift values in reference tables to identify potential impurities.[1] d. Integrate the signals of the identified impurities and compare them to the residual solvent peak to estimate their concentration.[1]
Troubleshooting Workflow for Unexpected NMR Peaks
A workflow for troubleshooting unexpected peaks in ¹H NMR spectra.
-
Issue 2: Poor Reproducibility of Reaction Kinetics or Yields
-
Question: My reaction kinetics and yields are inconsistent across different batches of DMAc. What is the likely cause?
-
Answer: Inconsistent reaction outcomes are often due to variable levels of reactive impurities in different batches of DMAc.[2] Water, acetic acid, and dimethylamine are common culprits that can significantly affect a reaction.[2] Water can act as a nucleophile or quench moisture-sensitive reactions.[2] Acetic acid, an acidic impurity, can neutralize basic reagents or catalyze unwanted side reactions.[2] Conversely, dimethylamine, a basic impurity, can neutralize acidic catalysts.[2]
To address this, quantify the water content using Karl Fischer titration and analyze for acidic or basic impurities via titration.[2] If reactive impurities are detected, consider purifying the solvent or switching to a supplier with more stringent quality control.[2]
Impact of Impurities on Reaction Kinetics
Logical diagram of how impurities can affect reaction kinetics.
Issue 3: Difficulty in Removing Residual DMAc
-
Question: I am struggling to remove DMAc from my product after the reaction. What are the best methods for removal at scale?
-
Answer: Due to its high boiling point (165.1 °C), removing DMAc by simple evaporation can be challenging, especially for thermally sensitive compounds.[4][5] At an industrial scale, several methods can be employed:
-
Distillation: For products that are stable at elevated temperatures, vacuum distillation is a common and effective method.[6][7] In many industrial processes, DMAc is recovered and reused through distillation.[5]
-
Trituration/Precipitation: If your product is a solid and insoluble in a DMAc-miscible solvent (e.g., water for non-polar compounds, or an ether for polar compounds), you can add this anti-solvent to precipitate the product.[6][8] The solid can then be collected by filtration and washed to remove residual DMAc.[6]
-
Aqueous Extraction: For water-insoluble products, repeated washing with water or a brine solution (like aqueous lithium chloride) can effectively remove the water-miscible DMAc.[8] However, multiple washes may be necessary and could lead to some product loss.[8]
Experimental Protocol: Removal of DMAc by Aqueous Extraction
Objective: To remove DMAc from a reaction mixture containing a water-insoluble product.
Materials:
-
Reaction mixture in DMAc
-
An organic solvent in which the product is soluble but immiscible with water (e.g., ethyl acetate)
-
Deionized water or brine solution (e.g., 20% w/v LiCl(aq))[8]
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Dilute the reaction mixture with the chosen organic solvent (e.g., 5x the volume of DMAc).[8]
-
Transfer the diluted mixture to a separatory funnel.
-
Add an equal volume of water or brine solution and shake vigorously. Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the washing process multiple times (e.g., 8 washes) to ensure complete removal of DMAc.[8]
-
After the final wash, dry the organic layer over an anhydrous drying agent.
-
Filter off the drying agent and remove the organic solvent under reduced pressure to isolate the purified product.
Decision Tree for DMAc Removal
A decision-making guide for selecting a DMAc removal method.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary health and safety concerns when working with DMAc at scale?
A1: The primary routes of exposure to DMAc in an industrial setting are inhalation of its vapor and absorption through the skin.[5] It is readily absorbed through the skin, which can significantly contribute to overall exposure.[5] Short-term exposure to high concentrations can irritate the eyes, skin, and respiratory system.[5] The main concern with long-term or repeated exposure is hepatotoxicity (liver damage).[4][5][9] At high doses, DMAc can also affect the central nervous system, causing symptoms like depression and hallucinations.[4] Due to its reproductive toxicity, DMAc was identified as a Substance of Very High Concern (SVHC) in the EU.[4] Therefore, it is crucial to use appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is often recommended), safety goggles, and to work in a well-ventilated area or under a chemical fume hood.[9][10]
Q2: How should DMAc and DMAc-containing waste be stored and disposed of?
A2: DMAc should be stored in tightly closed original containers in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials such as strong oxidizing agents.[9][10][11] It is also hygroscopic and air-sensitive, so storing under an inert atmosphere like nitrogen is recommended.[10]
All waste containing DMAc must be managed as hazardous waste.[5] It should not be disposed of in regular trash or poured down the drain.[5] Waste DMAc should be collected in properly labeled, sealed containers and sent to a licensed hazardous waste facility.[5] The most common disposal method is high-temperature incineration.[5]
Q3: Can DMAc be recycled, and if so, how?
A3: Yes, in many industrial applications, DMAc can be recovered and reused.[5] The most common method for recovery is distillation.[5] Because DMAc has a high boiling point, it can often be separated from lower-boiling byproducts or washed out of a polymer and then separated from the wash liquid (like water) by distillation.[5] This practice reduces waste, lowers raw material costs, and improves the environmental footprint of the process.[5]
Q4: How does DMAc compare to other aprotic polar solvents like DMF?
A4: DMAc and N,N-Dimethylformamide (DMF) are both polar aprotic solvents with similar applications. However, DMAc has a higher boiling point (165 °C vs. 153 °C for DMF) and, importantly, greater hydrolytic and thermal stability.[5] This makes DMAc a more robust choice for reactions requiring high temperatures or in the presence of water.[5] DMF is often less expensive, so it may be preferred when its lower stability is not a concern.[5]
Q5: My compound is degrading during storage in DMAc. What could be the cause?
A5: Degradation of a compound during storage in DMAc can be catalyzed by the presence of acidic or basic impurities.[2] Traces of acetic acid or dimethylamine can alter the pH of the solution and promote the degradation of sensitive compounds.[2] To mitigate this, analyze the DMAc for such impurities. If they are present, you may need to neutralize them (if compatible with your compound) or use a freshly purified or higher purity grade of the solvent.[2]
Data Presentation
Table 1: Physical and Chemical Properties of this compound (DMAc)
| Property | Value | Reference |
| Chemical Formula | C₄H₉NO | [4] |
| Molar Mass | 87.122 g·mol⁻¹ | [4] |
| Appearance | Colorless liquid | [4] |
| Odor | Faintly ammoniacal | [4] |
| Density | 0.937 g/mL | [4] |
| Melting Point | -20 °C | [4] |
| Boiling Point | 165.1 °C | [4] |
| Solubility in Water | Miscible | [4] |
| Flash Point | 63 °C | [4] |
| Autoignition Temp. | 490 °C | [4] |
Table 2: Common Impurities in Commercial N,N-Dimethylacetamide
| Impurity | Common Source | Potential Effect on Experiments |
| Water (H₂O) | Absorption from atmosphere (hygroscopic) | Acts as a nucleophile, proton source, or quencher in moisture-sensitive reactions.[2] |
| Acetic Acid | Synthesis precursor or hydrolysis byproduct | Catalyzes side reactions, neutralizes basic reagents, affects stability of acid-labile compounds.[2] |
| Dimethylamine | Synthesis precursor or degradation product | Neutralizes acidic catalysts or reagents, may participate in side reactions.[2] |
| N-methylacetamide | Synthesis byproduct | Can introduce extraneous signals in NMR spectra.[2] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. 7 Practical this compound (DMAc) Industrial Applications: A 2025 Buyer's Guide - hangdachem.com [hangdachem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. pentachemicals.eu [pentachemicals.eu]
Technical Support Center: Enhancing Starting Material Solubility in Dimethylacetamide (DMAc)
Welcome to the technical support center for improving the solubility of starting materials in Dimethylacetamide (DMAc). This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols to address common solubility challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My starting material is poorly soluble in DMAc at room temperature. What are the initial steps I should take?
A1: When encountering poor solubility in DMAc, a systematic approach is recommended. Initially, simple and rapid methods should be explored. Gentle heating and mechanical agitation are often effective first steps.[1][2] If these methods are insufficient, consider employing co-solvents or more advanced techniques like particle size reduction.
Q2: How does temperature affect the solubility of compounds in DMAc?
A2: For most solid solutes, solubility in DMAc increases with temperature.[3] This is because the dissolution process is often endothermic, meaning it requires energy input to break the crystal lattice of the solid.[3] Applying heat provides this energy, facilitating the dissolution process. However, it is crucial to consider the thermal stability of your compound, as prolonged exposure to high temperatures can lead to degradation.[1][2]
Q3: What are co-solvents, and how can they improve solubility in DMAc?
A3: Co-solvents are solvents that are miscible with the primary solvent (in this case, DMAc) and are used to increase the solubility of a solute.[4][5][6][7] By altering the overall polarity of the solvent system, a co-solvent can create a more favorable environment for the solute to dissolve.[3] Common co-solvents for DMAc include water, ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[4][5] The selection of a co-solvent and its optimal concentration often requires experimental screening.
Q4: Can particle size reduction enhance solubility in DMAc?
A4: Yes, reducing the particle size of the starting material can significantly improve its dissolution rate and apparent solubility.[8][9][10][11][12] Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the particles, allowing for greater interaction with the solvent.[8][10] This leads to a faster dissolution process.[8][11]
Q5: I am working with a particularly challenging material like cellulose (B213188). Are there specialized methods for dissolving it in DMAc?
A5: Yes, for notoriously difficult-to-dissolve materials like cellulose, a common and effective method is the use of a lithium chloride (LiCl)/DMAc solvent system.[13][14][15][16][17] LiCl in DMAc acts as a powerful solvent that can break the strong intermolecular hydrogen bonds present in cellulose, allowing it to dissolve.[14][15] This system typically requires an activation step involving heating.[13][15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Starting material is not dissolving even with heating and stirring. | - The compound may have very low intrinsic solubility in DMAc.- The material may be in a highly stable crystalline form. | - Try Co-solvents: Screen a panel of co-solvents (e.g., water, ethanol, NMP, DMSO) to find a mixture that improves solubility.[4][18]- Particle Size Reduction: Employ micronization or nanosizing to increase the surface area of the material.[8][10]- Use LiCl/DMAc: For polymers like cellulose, the LiCl/DMAc system is highly effective.[13][14][15] |
| The solution is cloudy or a precipitate forms over time. | - The solution may be supersaturated.- The compound may be degrading at the experimental temperature.- The DMAc may have absorbed moisture, reducing its solvating power for certain compounds.[2] | - Filter the Solution: Use a syringe filter to remove any undissolved particulates.- Assess Compound Stability: Use analytical techniques like HPLC to check for degradation products.- Use Anhydrous DMAc: Ensure you are using dry DMAc, especially for moisture-sensitive compounds.[2] |
| Inconsistent results in subsequent experiments. | - Incomplete dissolution of the starting material.- Precipitation of the compound from the stock solution. | - Ensure Complete Dissolution: Visually inspect for any undissolved material before use. Sonication can help ensure homogeneity.[2][19]- Check Stock Solution Stability: Before each use, visually inspect the stock solution for any signs of precipitation. If precipitation is observed, gentle warming and vortexing may be necessary to redissolve the compound.[1] |
| Difficulty in removing DMAc after the reaction. | - DMAc has a high boiling point (165-166°C), making it difficult to remove by simple evaporation.[17] | - Precipitation/Anti-solvent Addition: Add a solvent in which your product is insoluble (an anti-solvent) to precipitate the product out of the DMAc solution. Water is a common anti-solvent if the product is non-polar.[20]- Aqueous Workup/Extraction: If the product is soluble in an organic solvent immiscible with water, you can dilute the DMAc with a large volume of water and extract the product with the organic solvent. |
Quantitative Data on Solubility Enhancement
The following table summarizes the solubility of various compounds in DMAc and the impact of different enhancement techniques.
| Compound | Solvent System | Temperature (°C) | Solubility | Reference(s) |
| 6-Chloropurine | DMAc/Water mixtures | 10 - 55 | Solubility increases with increasing temperature and increasing mass fraction of DMAc. | [3] |
| Diacerein | DMAc/Water systems | Not Specified | Solubility shows a monotonic increasing trend with an increase in DMAc concentration. | [3] |
| Cellulose | 8% (w/v) LiCl/DMAc | Room Temperature | Up to 11% of cellulose from birch wood powder was dissolved after EDA treatment. | [21] |
| Lignocellulose | DMAc/LiCl | Not Specified | Dissolution of up to 100% was achieved for some wood pulps. | [16] |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
Objective: To determine the optimal co-solvent and its concentration to improve the solubility of a starting material in DMAc.
Materials:
-
Starting material
-
This compound (DMAc), anhydrous
-
Co-solvents (e.g., water, ethanol, N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), polyethylene glycol 400 (PEG 400))
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Heating plate
-
Analytical balance
-
Glass vials with caps
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the starting material in pure DMAc.
-
Screening of Co-solvents: a. In separate vials, add a known volume of the DMAc stock solution. b. To each vial, add a different co-solvent in increasing volume percentages (e.g., 10%, 20%, 30% v/v). c. Vortex each vial for 1-2 minutes to ensure thorough mixing. d. Visually inspect for any precipitation or cloudiness.
-
Optimization of Co-solvent Concentration: a. For the most promising co-solvent(s), prepare a series of solutions with a narrower range of concentrations to determine the optimal ratio. b. Allow the solutions to stand at room temperature for a set period (e.g., 1 hour, 24 hours) and observe for any precipitation.
-
Temperature Effect (Optional): a. For the optimal DMAc/co-solvent mixture, assess the effect of temperature on solubility by gently heating the solution and observing any changes in clarity.
Protocol 2: Solubility Enhancement by Sonication
Objective: To use ultrasonic energy to aid in the dissolution of a poorly soluble starting material in DMAc.
Materials:
-
Starting material
-
This compound (DMAc)
-
Bath sonicator or probe sonicator
-
Vortex mixer
-
Analytical balance
-
Glass vials
Methodology:
-
Preparation of the Mixture: a. Weigh the desired amount of the starting material and place it in a glass vial. b. Add the calculated volume of DMAc to the vial.
-
Initial Mixing: Vortex the mixture vigorously for 1-2 minutes.
-
Sonication: a. Place the vial in a bath sonicator. b. Sonicate the mixture in short bursts (e.g., 5-10 minutes) to avoid excessive heating of the sample.[2][19] c. If using a probe sonicator, ensure the probe is submerged in the solution without touching the sides or bottom of the vial. Use pulsed sonication to control the temperature.
-
Visual Inspection: After each sonication cycle, visually inspect the solution for any remaining undissolved material.
-
Gentle Warming (Optional): If the compound is still not fully dissolved, gently warm the solution in a water bath (e.g., 37°C) and repeat the vortexing and sonication steps.[1][2][19]
Protocol 3: Dissolution of Cellulose using the LiCl/DMAc System
Objective: To dissolve cellulose in a LiCl/DMAc solvent system.
Materials:
-
Cellulose (e.g., microcrystalline cellulose)
-
This compound (DMAc), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Heating mantle or oil bath with a temperature controller
-
Magnetic stirrer and stir bar
-
Three-neck round-bottom flask
-
Nitrogen or Argon gas supply
Methodology:
-
Drying: Ensure both cellulose and LiCl are thoroughly dried to remove any moisture, which can hinder dissolution.
-
Activation of Cellulose: a. Add the dried cellulose to the round-bottom flask. b. Add DMAc to the flask and begin stirring under a nitrogen or argon atmosphere. c. Heat the mixture to a specific activation temperature (e.g., 130-160°C) for a defined period (e.g., 10-30 minutes).[13] This step swells the cellulose fibers, making them more accessible to the solvent.
-
Dissolution: a. Cool the mixture to a lower temperature (e.g., 100°C). b. Gradually add the dried LiCl (typically 8% w/v relative to DMAc) to the stirring mixture.[13][21] c. Continue heating and stirring for an additional period (e.g., 10 minutes).[13] d. Cool the mixture to room temperature and continue stirring for several hours (e.g., 12 hours) until the cellulose is completely dissolved, resulting in a clear, viscous solution.[13]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. phadtarepharmacy.edu.in [phadtarepharmacy.edu.in]
- 9. wjbphs.com [wjbphs.com]
- 10. Particle Size Analysis and Reduction Techniques to Enhance Drug Bioavailability in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solubility enhancement techniques [wisdomlib.org]
- 13. Cellulose transparent and flexible films prepared from DMAc/LiCl solutions :: BioResources [bioresources.cnr.ncsu.edu]
- 14. Dissolution mechanism of cellulose in N,N-dimethylacetamide/lithium chloride: revisiting through molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products in Dimethylacetamide (DMAc)
Welcome to the technical support center for the refinement of purification techniques for products in Dimethylacetamide (DMAc). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Troubleshooting Guides
Issue 1: Difficulty in Removing Residual DMAc
Q1: I am struggling to remove DMAc from my reaction mixture using a rotary evaporator. What are the alternative methods?
A1: Due to its high boiling point (165 °C), removing DMAc by simple rotary evaporation is often inefficient.[1] Here are several alternative techniques, with the choice depending on the properties of your product:
-
Liquid-Liquid Extraction (LLE): This is a common and effective method. Since DMAc is miscible with water, you can dilute your reaction mixture with water and extract your product into a water-immiscible organic solvent.[2] The choice of extraction solvent is critical and depends on the polarity of your product.
-
Anti-Solvent Crystallization/Precipitation: If your product is a solid and is insoluble in a particular solvent that is miscible with DMAc, you can add this "anti-solvent" to precipitate your product, leaving the DMAc in the solution.[3][4]
-
Azeotropic Distillation: Adding a co-solvent that forms a lower-boiling azeotrope with DMAc can facilitate its removal by distillation.[5] For example, toluene (B28343) can be used to azeotropically remove DMAc.
-
Vacuum Distillation: A high-vacuum pump is necessary to significantly lower the boiling point of DMAc for effective removal.[6] This method is suitable for thermally stable products.
-
Washing/Trituration: If your product has already precipitated or can be crashed out, washing the solid with a solvent in which DMAc is soluble but your product is not, can effectively remove residual DMAc.
Q2: My product is polar and water-soluble, making liquid-liquid extraction with common organic solvents difficult. What should I do?
A2: Purifying polar, water-soluble compounds from DMAc presents a challenge. Here are some strategies:
-
Extraction with a More Polar, Immiscible Solvent: While less common, certain solvent systems can be employed. For example, extraction with chloroform (B151607) after significant dilution with water can be effective.[3]
-
Reverse-Phase Chromatography: This technique is well-suited for separating polar compounds. The polar product will have a stronger affinity for the polar mobile phase, while the less polar DMAc will be retained on the non-polar stationary phase.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds and can be an excellent alternative to reverse-phase chromatography.[8]
-
Salt-Assisted Liquid-Liquid Extraction: Adding a salt, such as sodium chloride (brine) or lithium chloride, to the aqueous phase can increase the partitioning of polar compounds into the organic phase during extraction by reducing their solubility in the aqueous layer.[2]
Issue 2: Product Decomposition or Low Yield During Purification
Q3: I am observing product degradation when trying to remove DMAc at high temperatures. How can I avoid this?
A3: High temperatures can be detrimental to thermally sensitive compounds. To mitigate this, consider the following:
-
Use Non-Thermal Removal Methods: Prioritize techniques like liquid-liquid extraction or anti-solvent crystallization that are performed at or below room temperature.
-
High-Vacuum Distillation: If distillation is necessary, use a high-vacuum system to significantly lower the boiling point of DMAc, thereby reducing the required temperature.[6]
-
Optimize Heating: If using a rotary evaporator or distillation setup, use a water bath with the temperature set as low as possible while still achieving evaporation under vacuum. Avoid direct heating with a heating mantle.
Q4: My yield is very low after purification. What are the potential causes and solutions?
A4: Low yield can result from several factors during the purification process:
-
Incomplete Extraction: Your product may have some solubility in the aqueous phase during liquid-liquid extraction. To improve yield, perform multiple extractions with smaller volumes of the organic solvent. Also, consider adding salt to the aqueous layer to "salt out" your product.
-
Product Loss During Crystallization: If the volume of the anti-solvent is too large, or if your product has some solubility in the anti-solvent, you can lose a significant amount of product. Optimize the solvent/anti-solvent ratio. Cooling the mixture can also help to maximize precipitation.
-
Improper Phase Separation: Emulsions during liquid-liquid extraction can trap your product. To break emulsions, you can add brine, centrifuge the mixture, or pass it through a bed of celite.
-
Adsorption onto Glassware or other materials: Highly polar or "sticky" compounds can adhere to glass surfaces. Silanizing glassware can help to minimize this.
Frequently Asked Questions (FAQs)
Q5: What is the most efficient method for removing DMAc?
A5: The "best" method is highly dependent on the specific properties of your product (solubility, stability, polarity) and the scale of your reaction.
-
For non-polar, water-insoluble products , liquid-liquid extraction with a non-polar solvent like hexane (B92381) or ethyl acetate (B1210297) after dilution with water is generally very efficient.
-
For polar products , anti-solvent crystallization or precipitation is often a good choice, provided a suitable anti-solvent can be found.
-
For thermally stable, high-boiling point products , vacuum distillation can be effective if the appropriate equipment is available.
Q6: How can I determine the amount of residual DMAc in my final product?
A6: Gas Chromatography-Mass Spectrometry (GC-MS) with a headspace autosampler is the most common and sensitive method for quantifying residual solvents like DMAc.[9] High-Performance Liquid Chromatography (HPLC) with a suitable detector can also be used.[10]
Q7: I am seeing carryover of DMAc in my GC analysis. How can I prevent this?
A7: DMAc is a high-boiling point solvent and can cause carryover in GC systems. To mitigate this:
-
Increase the bake-out time and temperature of your GC oven and injector port between runs to ensure all residual DMAc is flushed from the system.
-
Use a high-boiling point column that is suitable for residual solvent analysis.
-
Optimize your injection volume and split ratio to avoid overloading the column.
-
Run blank injections of a clean solvent (e.g., the solvent used to dissolve your sample for injection) between samples to check for and clear any carryover.
Q8: Can I use chromatography to remove DMAc?
A8: Yes, chromatography can be an effective purification method.
-
Normal-phase chromatography: If your product is non-polar, it will elute quickly with a non-polar mobile phase, while the polar DMAc will be strongly retained on the polar stationary phase (e.g., silica (B1680970) gel).
-
Reverse-phase chromatography: This is suitable for polar products. The polar product will elute with the polar mobile phase, while the DMAc will have a higher affinity for the non-polar stationary phase.[7]
Quantitative Data Summary
The following tables provide a summary of quantitative data for various purification and analytical techniques related to DMAc.
Table 1: Efficiency of DMAc Removal by Liquid-Liquid Extraction
| Extraction Solvent | Product Type | Extraction Efficiency (%) | Reference |
| Dichloromethane | Pharmaceutical Wastewater | 97.40 - 97.53 | [11] |
| Ethyl Acetate | General Organic Compounds | High (Qualitative) | [3] |
| Hexane/Toluene | Non-polar Organic Compounds | High (Qualitative) | [3] |
Table 2: Typical Parameters for Residual DMAc Analysis by GC-MS
| Parameter | Value | Reference |
| Column | DB-WAX, 30 m x 0.25 mm, 0.25 µm | [9] |
| Injector Temp. | 250 °C | [9] |
| Oven Program | 50 °C (5 min), ramp to 230 °C at 10 °C/min, hold for 5 min | [9] |
| Carrier Gas | Helium | [9] |
| Detector | Mass Spectrometer (MS) | [9] |
| Quantification Ion (m/z) | 87 (molecular ion) | [9] |
Table 3: Typical Parameters for Product Analysis in DMAc by HPLC
| Parameter | Value | Reference |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm | [10] |
| Mobile Phase | Acetonitrile/Water Gradient | [10] |
| Detector | UV-Vis or Mass Spectrometer (MS) | [10] |
| Flow Rate | 1.0 mL/min | [10] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for a Non-Polar Product
-
Dilution: Dilute the reaction mixture containing your product in DMAc with 5-10 volumes of deionized water.
-
Extraction: Transfer the diluted mixture to a separatory funnel. Add a volume of a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or hexane) equal to the initial volume of the DMAc solution.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. The organic layer will contain your non-polar product, and the aqueous layer will contain the DMAc.
-
Collection: Drain the lower layer. If your organic solvent is less dense than water (e.g., ethyl acetate, hexane), the aqueous layer is the lower layer. If your organic solvent is denser than water (e.g., dichloromethane), the organic layer is the lower layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with fresh organic solvent at least two more times to maximize product recovery.
-
Combine and Wash: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water and DMAc.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation to yield the purified product.
Protocol 2: Anti-Solvent Crystallization for a Solid Product
-
Solvent Selection: Identify an "anti-solvent" in which your product is insoluble or has very low solubility, but which is fully miscible with DMAc. For non-polar products, water is often a good anti-solvent. For polar products, a non-polar solvent like diethyl ether or hexane may be suitable.[3]
-
Precipitation: While stirring the DMAc solution of your product, slowly add the anti-solvent dropwise until you observe the formation of a precipitate.
-
Complete Crystallization: Continue adding the anti-solvent until no further precipitation is observed. You may need to add a significant excess (e.g., 5-10 volumes relative to the DMAc). To maximize recovery, cool the mixture in an ice bath for 30-60 minutes.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid on the filter with a small amount of the cold anti-solvent to remove any remaining DMAc.
-
Drying: Dry the purified solid product under vacuum.
Visualizations
Caption: Decision workflow for selecting a purification method for products in DMAc.
Caption: Experimental workflow for Liquid-Liquid Extraction (LLE) from DMAc.
Caption: Workflow for Anti-Solvent Crystallization to remove DMAc.
References
- 1. acs.org [acs.org]
- 2. Purification Process Optimization - Creative Biogene [microbiosci.creative-biogene.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Optimization‐based framework for resin selection strategies in biopharmaceutical purification process development [ouci.dntb.gov.ua]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. benchchem.com [benchchem.com]
- 10. TECHNIQUES FOR THE PURIFICATION AND CHARACTERIZATION OF ACTIVE COMPOUNDS [ebrary.net]
- 11. mdpi.com [mdpi.com]
addressing compatibility issues of Dimethylacetamide with lab equipment
Welcome to the Technical Support Center for addressing compatibility issues of Dimethylacetamide (DMAc) with your laboratory equipment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively using DMAc in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMAc) and why is it used in laboratory settings?
A1: this compound (DMAc) is a colorless, water-miscible, high-boiling point organic solvent.[1] It is widely used in various industrial and laboratory applications, including as a solvent for polymer synthesis, in the production of pharmaceuticals, and as a reaction medium.[1] Its strong dissolving power for a wide range of organic and inorganic compounds makes it a versatile solvent in research and development.
Q2: I've noticed that some of my plastic labware seems to degrade when I use DMAc. Is this a known issue?
A2: Yes, this is a known issue. DMAc can be incompatible with certain types of plastics, leading to degradation, swelling, or dissolution of the labware.[1] It is particularly known to be incompatible with polycarbonate (PC) and acrylonitrile-butadiene-styrene (ABS) plastics.[1] For instance, devices like syringes that contain these plastics can dissolve upon contact with DMAc.[1]
Q3: Which plastics are generally compatible with DMAc?
A3: Based on available data, High-Density Polyethylene (HDPE) and Polypropylene (PP) are generally considered to have good resistance to DMAc at room temperature. However, it is always recommended to perform a preliminary test with your specific labware and experimental conditions.
Q4: Can DMAc cause corrosion of metal equipment?
A4: DMAc can be corrosive to certain metals, particularly in the presence of water or other reactive substances. It is known to be incompatible with strong oxidizing agents and halogenated compounds, and can react violently in the presence of iron.[2] For stainless steel, the grade of the steel and the specific experimental conditions (e.g., temperature, presence of water or acids) will influence its compatibility.
Q5: What types of elastomers or seals should I use with DMAc?
A5: DMAc can cause some elastomers to become brittle, swell, and degrade over time. Fluorosilicone (FVMQ) is often recommended as a resistant material for o-rings and seals when working with DMAc. It is crucial to select appropriate sealing materials to prevent leaks and equipment failure.
Q6: My experimental results are inconsistent when using DMAc. Could this be a compatibility issue?
A6: Inconsistent results can indeed be a symptom of compatibility issues. Leaching of plasticizers or other additives from incompatible labware into your DMAc solvent can introduce impurities that may interfere with your reactions or analyses.[3] Furthermore, the degradation of the lab equipment itself can alter reaction volumes or surface characteristics.
Troubleshooting Guides
This section provides a step-by-step approach to identifying and resolving common compatibility issues with DMAc.
Issue 1: Visible Degradation of Plastic Labware (e.g., cracking, crazing, dissolving)
Troubleshooting Workflow:
Caption: Troubleshooting workflow for degraded plastic labware.
Issue 2: Swelling or Failure of Elastomeric Seals and O-Rings
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failing elastomeric seals.
Data Presentation: Material Compatibility with this compound
The following tables summarize the compatibility of various materials with this compound based on available data. It is crucial to note that these are general guidelines, and compatibility can be affected by factors such as temperature, concentration, and exposure duration. Users are strongly encouraged to conduct their own tests under their specific experimental conditions.
Table 1: Compatibility of Plastics with this compound (DMAc)
| Plastic Material | Common Abbreviations | Compatibility Rating | Notes |
| High-Density Polyethylene | HDPE | A - Excellent | Generally resistant at room temperature. |
| Polypropylene | PP | A - Excellent | Good resistance to DMAc.[4] |
| Polytetrafluoroethylene | PTFE (Teflon®) | A - Excellent | Excellent chemical resistance. |
| Polycarbonate | PC | D - Severe Effect | Not recommended. DMAc can cause dissolution.[1] |
| Polystyrene | PS | D - Severe Effect | Not recommended for use with DMAc.[5] |
| Polyvinyl Chloride | PVC | C - Fair | May be attacked; plasticizers can be extracted.[6] |
| Acrylonitrile Butadiene Styrene | ABS | D - Severe Effect | Not recommended. Can be dissolved by DMAc.[1] |
Rating Key:
-
A - Excellent: No to minor effect.
-
B - Good: Minor to moderate effect.
-
C - Fair: Moderate to severe effect. Not recommended for continuous use.
-
D - Severe Effect: Not recommended for any use.
Table 2: Compatibility of Metals with this compound (DMAc)
| Metal | Compatibility Rating | Notes |
| Stainless Steel 304 | B - Good | Generally good resistance, but can be susceptible to corrosion, especially in the presence of water or other contaminants. |
| Stainless Steel 316 | A - Excellent | Generally offers better resistance than 304 stainless steel. |
| Carbon Steel | C - Fair | Can be prone to corrosion. |
| Aluminum | B - Good | Generally good resistance, but testing is recommended. |
Note: Quantitative corrosion rate data for metals in pure DMAc is limited. The compatibility can be significantly influenced by the purity of the DMAc, temperature, and the presence of contaminants like water or acids.
Table 3: Compatibility of Elastomers with this compound (DMAc)
| Elastomer | Compatibility Rating | Notes |
| Fluorosilicone (FVMQ) | A - Excellent | Recommended for seals and o-rings in DMAc service. |
| Viton® (FKM) | C - Fair | Not recommended for use with DMAc. |
| EPDM | D - Severe Effect | Not recommended. |
| Buna-N (Nitrile) | D - Severe Effect | Not recommended. |
| Silicone | D - Severe Effect | Not recommended. |
Experimental Protocols
For critical applications, it is essential to perform compatibility testing under your specific experimental conditions. The following are detailed methodologies for key experiments.
Experiment 1: Standard Practice for Evaluating the Chemical Resistance of Plastics (Based on ASTM D543)
Objective: To determine the resistance of a plastic material to this compound by measuring changes in its physical and mechanical properties after immersion.
Materials:
-
Test specimens of the plastic material (standard size and shape as per ASTM D543).
-
This compound (DMAc), reagent grade.
-
Immersion containers with tight-fitting lids (glass or other inert material).
-
Analytical balance (accurate to 0.1 mg).
-
Micrometer or calipers.
-
Tensile testing machine (optional, for mechanical property evaluation).
-
Fume hood.
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.
Methodology:
-
Initial Measurements:
-
Condition the test specimens as per ASTM D618.
-
Measure and record the initial weight of each specimen to the nearest 0.1 mg.
-
Measure and record the initial dimensions (length, width, thickness) of each specimen.
-
If mechanical properties are to be evaluated, perform initial tensile tests on a set of control specimens.
-
-
Immersion:
-
Place the test specimens in the immersion containers.
-
Completely immerse the specimens in DMAc, ensuring they are not in contact with each other. Use a sufficient volume of DMAc to avoid significant changes in concentration during the test.
-
Securely close the containers to prevent evaporation of the solvent.
-
Store the containers in a controlled environment (e.g., a constant temperature bath) for a specified period (e.g., 7 days, 30 days).
-
-
Post-Immersion Analysis:
-
After the specified immersion period, carefully remove the specimens from the DMAc in a fume hood.
-
Gently blot the specimens dry with a lint-free cloth.
-
Immediately re-weigh the specimens and record the final weight.
-
Re-measure the dimensions and record the final dimensions.
-
Visually inspect the specimens for any changes in appearance, such as color change, swelling, cracking, crazing, or dissolution.
-
If applicable, perform tensile tests on the exposed specimens to determine any changes in mechanical properties (e.g., tensile strength, elongation at break).
-
-
Calculations:
-
Percent Weight Change: ((Final Weight - Initial Weight) / Initial Weight) * 100
-
Percent Dimensional Change: ((Final Dimension - Initial Dimension) / Initial Dimension) * 100
-
Signaling Pathway for Compatibility Assessment:
References
Technical Support Center: Managing Hygroscopic N,N-Dimethylacetamide (DMAc)
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of N,N-Dimethylacetamide (DMAc) in experimental settings. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your moisture-sensitive applications.
Frequently Asked Questions (FAQs)
Q1: What does it mean that DMAc is hygroscopic, and why is it a problem?
A1: Hygroscopic means that DMAc readily absorbs moisture from the atmosphere.[1] This is a significant issue in many chemical applications because water can act as an unwanted reactant, catalyst, or impurity.[2] The presence of water can lead to inconsistent reaction yields, the formation of unexpected byproducts, and interference with analytical measurements.[2][3] For instance, in moisture-sensitive reactions, water can hydrolyze starting materials or intermediates, while in spectroscopy, it can obscure important signals.[2][4]
Q2: What are the typical signs of water contamination in DMAc?
A2: Signs of water contamination in DMAc can manifest in several ways during your experiment:
-
Inconsistent Experimental Results: Unexplained variations in reaction outcomes or analytical measurements can be a strong indicator.[2]
-
Analytical Techniques: A large, broad peak in an NMR spectrum is a clear sign of moisture.[3][5] In HPLC analysis, the presence of water can alter the mobile phase polarity, leading to broad or distorted peaks.[3]
-
Reaction Failures: Moisture-sensitive reactions may fail to initiate or proceed as expected.
-
Physical Appearance: While less reliable, a change in the solvent's clarity or the appearance of a precipitate could indicate degradation, which can be initiated by water.[2]
Q3: What are the acceptable water content levels for DMAc in different applications?
A3: The acceptable water content in DMAc is highly dependent on the specific application. For general use, a water content of less than 0.05% might be acceptable.[3] However, for moisture-sensitive reactions or high-resolution NMR, the water content should be significantly lower, often in the parts-per-million (ppm) range.[3] Analytical applications like HPLC also require low water content to ensure consistent results.[3]
Q4: How should I properly store DMAc to minimize water absorption?
A4: To minimize moisture absorption, DMAc should be stored in a tightly sealed container, preferably with a septum or a cap lined with an inert material. The container should be kept in a dry, dark place.[6] For long-term storage or for very high-purity applications, storing the solvent over activated molecular sieves (3Å or 4Å) is recommended.[6][7] It is also good practice to work with the solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to ambient moisture during handling.[3][5]
Q5: Can I dry DMAc in the lab, and what are the common methods?
A5: Yes, you can dry DMAc in the laboratory. Common methods include:
-
Molecular Sieves: A convenient and effective method is to let the DMAc stand over activated 3Å or 4Å molecular sieves for at least 24 hours.[3][6]
-
Distillation: For higher purity, DMAc can be dried by distillation over a suitable drying agent like calcium hydride (CaH₂) or barium oxide (BaO) under reduced pressure.[6][8]
-
Azeotropic Distillation: Water can be removed by azeotropic distillation with a solvent like dry benzene.[6]
Troubleshooting Guides
Issue 1: Inconsistent reaction yields or unexpected byproducts.
-
Possible Cause: Water contamination in the DMAc is initiating side reactions or degrading reagents.[3]
-
Troubleshooting Workflow:
-
Quantify Water Content: Determine the water content of your DMAc stock using Karl Fischer titration.[3]
-
Dry the Solvent: If the water content is too high, dry the solvent using an appropriate method, such as standing over activated molecular sieves or distillation.[3]
-
Dry Glassware: Ensure all reaction glassware is rigorously dried, for example, in an oven at 150°C for several hours and cooled in a desiccator.[5]
-
Use Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system during the experiment.[3]
-
Issue 2: A large, broad peak appears in my NMR spectrum.
-
Possible Cause: This is a classic indication of water (H₂O or HDO) contamination in your NMR solvent (DMAc or DMAc-d9).[5]
-
Troubleshooting Workflow:
-
Verify Solvent Integrity: Run an NMR spectrum of the neat DMAc-d9 from your stock bottle to confirm if it is the source of the contamination.[3]
-
Dry the Solvent: If the stock solvent is contaminated, dry it using activated 3Å molecular sieves.[5]
-
Review Sample Handling: If the stock solvent is dry, review your sample preparation technique. Ensure your NMR tube and any transfer pipettes are thoroughly dried.[3]
-
Prepare Sample in Inert Atmosphere: Prepare your NMR sample in a glove box or under a stream of dry nitrogen to prevent moisture ingress.[3][5]
-
Confirm with D₂O Exchange: To confirm the peak is water, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The water peak should diminish or disappear due to proton-deuterium exchange.[5]
-
References
Technical Support Center: Dimethylacetamide (DMAc) Recycling and Reuse Strategies
Welcome to the technical support center for Dimethylacetamide (DMAc) recycling and reuse. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on recovering and repurposing this versatile solvent. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental and industrial processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for recycling N,N-Dimethylacetamide (DMAc)?
A1: The most common methods for recycling DMAc focus on separating it from impurities, primarily water, reaction byproducts, and other solvents. Key techniques include:
-
Distillation: This is the most prevalent method due to the significant difference in boiling points between DMAc (166°C) and many common impurities like water (100°C).[1][2] Variations include fractional, vacuum, and azeotropic distillation.[3] Vacuum distillation is often used to lower the boiling point, which saves energy and prevents thermal degradation of the solvent.[3]
-
Solvent Extraction: Liquid-liquid extraction is an economical and feasible method, especially for treating dilute DMAc wastewater.[4][5] It uses a solvent that has a high selectivity and solubility for DMAc to transfer it from the aqueous phase to the organic phase.[5]
-
Membrane Separation: Techniques like membrane bioreactors (MBRs) can be used to treat DMAc-containing wastewater, achieving high removal efficiencies.[6][7] Coupling membrane separation with distillation can simplify the process and reduce energy consumption.[8]
Q2: What are the common impurities in waste DMAc and how do they affect recycling?
A2: Common impurities can originate from the synthesis process, degradation, or absorption from the atmosphere.[9] These include:
-
Water: DMAc is hygroscopic and readily absorbs moisture.[9][10] Its presence is a primary reason for recycling, and it is typically removed via distillation.
-
Acetic Acid: DMAc can hydrolyze or degrade, especially at elevated temperatures or in the presence of strong acids, to form acetic acid and dimethylamine.[1][10] Acetic acid is particularly problematic as it forms a high-boiling azeotrope with DMAc (boiling point ~171°C for a mixture of 21% acetic acid and 79% DMAc), making separation by simple distillation difficult.[1][2][11]
-
Dimethylamine (DMA): A degradation product of DMAc, it can be present as an impurity.[6][12]
-
Other Organic Solvents and Reaction Byproducts: Depending on the application, various other organic compounds may be present in the waste stream.
Q3: Can recycled DMAc be used for any application?
A3: The suitability of recycled DMAc depends on the required purity for a specific application. High-purity DMAc (>99.9%) can be achieved through advanced purification methods, making it suitable for sensitive applications like pharmaceuticals and polymer synthesis.[8][13] For less demanding applications, a lower purity might be acceptable. It is crucial to analyze the purity of the recycled solvent to ensure it meets the specifications of the intended process.
Q4: What level of purity can be achieved with recycled DMAc?
A4: Modern recycling techniques can achieve very high purity levels. For instance, a coupled process of distillation and membrane separation can yield DMAc with a purity higher than 99.9% and a moisture content lower than 200 ppm.[8] The choice of recycling method and the optimization of its parameters are key to reaching the desired purity.
Troubleshooting Guides
This section addresses specific issues you might encounter during the recycling and reuse of DMAc.
Issue 1: Low Recovery of DMAc During Distillation
-
Symptoms: The yield of purified DMAc is significantly lower than expected based on the composition of the feedstock.
-
Possible Causes & Solutions:
-
Cause: Inefficient separation from water or other low-boiling components.
-
Solution: Optimize the distillation column parameters. Increase the reflux ratio to improve separation efficiency. Ensure the column temperature profile is correctly maintained to allow for effective fractionation.[8]
-
-
Cause: Formation of an azeotrope with acetic acid.
-
Solution: Simple distillation is ineffective. Use azeotropic distillation by introducing an entrainer like toluene, which forms a lower-boiling azeotrope with acetic acid, allowing it to be removed as the distillate.[14][15] Alternatively, a dual-column distillation system can be employed to separate the azeotrope.[1][2]
-
-
Cause: Thermal degradation of DMAc at high temperatures.
-
Issue 2: Recycled DMAc is Contaminated with Acetic Acid
-
Symptoms: The purified DMAc has an acidic pH or analysis (e.g., GC-MS, titration) confirms the presence of acetic acid.
-
Possible Causes & Solutions:
-
Cause: DMAc hydrolysis during the process.
-
Solution: Maintain neutral to slightly alkaline conditions during recycling. The hydrolysis rate increases in the presence of strong acids or bases.[10][16] Before distillation, consider neutralizing the feedstock with a base like sodium carbonate or potassium hydroxide.[8][17] The neutralization temperature should be kept low (e.g., below 50°C) to prevent base-catalyzed hydrolysis.[17]
-
-
Cause: Ineffective separation due to azeotrope formation.
-
Solution: As mentioned in Issue 1, simple distillation will not separate the DMAc-acetic acid azeotrope.[2][11] Implement azeotropic or dual-column distillation. A patented method involves using two fractional distillation columns in series to effectively partition the acetic acid into the overhead water stream of the first column.[1]
-
-
Issue 3: High Water Content in Purified DMAc
-
Symptoms: Karl Fischer titration or other analytical methods indicate a moisture level above the acceptable limit for the intended application.
-
Possible Causes & Solutions:
-
Cause: Incomplete removal during distillation.
-
Solution: Ensure the distillation column is operating efficiently. Check for proper packing, temperature gradients, and reflux ratio. A final purification step may be necessary.
-
-
Cause: Absorption of atmospheric moisture post-purification.
-
Data Presentation
Table 1: Comparison of Common DMAc Recycling Methods
| Method | Principle | Typical Application | Advantages | Disadvantages | Purity Achievable |
| Fractional Distillation | Separation based on differences in boiling points.[1] | General purpose recovery from mixtures with volatile impurities. | Well-established, effective for simple mixtures. | Energy-intensive; ineffective for azeotropes.[1][2] | 99.0 - 99.5% |
| Azeotropic Distillation | Adding an entrainer to form a new, lower-boiling azeotrope with a contaminant.[14] | Separation of DMAc from acetic acid.[14][15] | Effectively breaks the DMAc-acetic acid azeotrope. | Requires an additional separation step for the entrainer. | > 99.8% |
| Liquid-Liquid Extraction | Selective transfer of DMAc from an aqueous phase to an immiscible organic solvent.[5] | Pre-treatment of low-concentration DMAc wastewater.[4] | Low energy consumption, high recovery from dilute solutions.[4] | Requires subsequent distillation to separate DMAc from the extraction solvent. | Pre-concentration step |
| Distillation + Membrane Separation | Combination of distillation for initial concentration and membrane separation for dehydration.[8] | High-purity DMAc production from industrial wastewater. | Reduced energy consumption, simplified process, high purity.[8] | Higher capital cost due to membrane unit. | > 99.9% |
Experimental Protocols
Protocol: Purification of Waste DMAc by Fractional Distillation
This protocol outlines a general laboratory procedure for purifying DMAc contaminated primarily with water and other low-boiling impurities.
1. Pre-treatment (Neutralization): a. If the waste DMAc is suspected to contain acidic impurities like acetic acid, perform a pre-neutralization step. b. Transfer the waste DMAc to a suitable flask. c. While stirring, slowly add a mild base (e.g., anhydrous sodium carbonate) until the solution is neutral (check with pH paper). d. Filter the solution to remove the salt byproducts.
2. Fractional Distillation Setup: a. Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. b. Add the pre-treated DMAc to the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full. c. Ensure all joints are properly sealed.
3. Distillation Process: a. Begin heating the distillation flask gently using a heating mantle. b. The first fraction to distill will be the low-boiling impurities, primarily water. The vapor temperature should hold steady at or near 100°C (at atmospheric pressure). Collect this fraction in a separate receiving flask. c. Once all the low-boiling components have been removed, the vapor temperature will rise. d. Discard the intermediate fraction that is collected while the temperature is rising. e. Change the receiving flask to collect the main fraction when the vapor temperature stabilizes at the boiling point of DMAc (~166°C at atmospheric pressure). f. Continue distillation until a small amount of residue remains in the distillation flask. Do not distill to dryness.
4. Post-treatment and Storage: a. Allow the purified DMAc to cool to room temperature. b. For applications requiring anhydrous conditions, add activated 3A or 4A molecular sieves to the collected DMAc and allow it to stand for several hours to remove trace amounts of water.[18] c. Store the purified, dry DMAc in a tightly sealed container under an inert atmosphere to prevent moisture absorption.
5. Purity Analysis: a. Verify the purity of the recycled DMAc using appropriate analytical techniques such as Gas Chromatography (GC) for organic purity and Karl Fischer titration for water content.
Visualizations
Caption: Troubleshooting workflow for common issues in DMAc recycling.
Caption: Process flow diagram for DMAc recycling via fractional distillation.
References
- 1. US6946060B2 - Purification of N,N-dimethylacetamide - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. News - Warmly welcome Russian customers to visit DMAC recovery project [hebeitech.com]
- 4. DMAC Wastewater Treatment And Extraction Process - Tiei liquid/liquid mixing and separation DMAC Wastewater Treatment And Extraction Process,Extraction Equipment [tyextractor.com]
- 5. Treatment of DMAC Extraction Wastewater by Solvent Extraction - Tiei liquid/liquid mixing and separation [tyextractor.com]
- 6. New insights into the treatment of real N , N -dimethylacetamide contaminated wastewater using a membrane bioreactor and its membrane fouling implicat ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01657G [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Recovery method of N, N-dimethylacetamide - Eureka | Patsnap [eureka.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. productcatalog.eastman.com [productcatalog.eastman.com]
- 11. data.epo.org [data.epo.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound uses and recycling - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 14. CN104592050A - Method for recovering N, N-dimethylacetamide solvent used in production of spandex - Google Patents [patents.google.com]
- 15. US3419478A - Azeotropic distillation of a n,n-dimethylacetamide-acetic acid mixture using a saturated aliphatic hydrocarbon - Google Patents [patents.google.com]
- 16. w-o-o.nl [w-o-o.nl]
- 17. US3959371A - Process for the purification of N,N-dimethylacetamide - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Managing Dimethylacetamide (DMAc) Contamination in NMR Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address Dimethylacetamide (DMAc) contamination in your NMR samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMAc) and why is it appearing in my NMR spectrum?
A1: this compound (DMAc) is a high-boiling, polar aprotic solvent commonly used in organic synthesis, particularly in the pharmaceutical and polymer industries.[1][2] Its excellent solvating power for a wide range of organic and inorganic compounds makes it a frequent choice as a reaction solvent.[1] If you have used DMAc in your reaction, it is likely to be present as a residual solvent in your crude product. Due to its high boiling point (165 °C), it can be challenging to remove completely by standard rotary evaporation.[3]
Q2: What are the characteristic NMR signals for DMAc?
A2: DMAc has three distinct signals in a proton (¹H) NMR spectrum. These correspond to the acetyl methyl group (CH₃CO) and the two N-methyl groups (N(CH₃)₂). The chemical shifts of these signals can vary slightly depending on the deuterated solvent used for the NMR analysis.
A3: If you haven't intentionally used DMAc, its presence could be due to cross-contamination in the laboratory. Potential sources include:
-
Shared Glassware: Residual DMAc from previous experiments in improperly cleaned glassware.
-
Automated Systems: Contamination from shared solvent lines or vials in automated purification or liquid handling systems.
-
Starting Materials: Some commercially available starting materials or reagents may be supplied or have been previously handled in DMAc.
Q4: Can the presence of DMAc affect the quality of my NMR data beyond just showing extra peaks?
A4: Yes. Besides obscuring signals from your compound of interest, high concentrations of DMAc can affect your NMR data in other ways:
-
Viscosity: High concentrations of residual DMAc can increase the viscosity of your NMR sample, leading to broader peaks and reduced resolution.[4]
-
Shimming: Viscous samples can make it more difficult to achieve good magnetic field homogeneity (shimming), further contributing to poor spectral quality.[4]
-
Analyte Signal Overlap: The signals of DMAc can overlap with signals from your analyte, complicating spectral interpretation and quantification.
Q5: How can I confirm that the unknown peaks in my spectrum are indeed from DMAc?
A5: The most reliable way to confirm DMAc contamination is by comparing the chemical shifts of the unknown peaks to the known chemical shifts of DMAc in the deuterated solvent you are using. The table below provides the ¹H and ¹³C NMR chemical shifts for DMAc in various common deuterated solvents. You can also "spike" your sample by adding a small amount of pure DMAc and observing if the suspected peaks increase in intensity.
Data Presentation: NMR Chemical Shifts of this compound (DMAc)
The following tables summarize the approximate ¹H and ¹³C NMR chemical shifts of this compound in various deuterated solvents. Note that chemical shifts can be influenced by factors such as temperature, concentration, and the presence of other solutes.[2]
Table 1: ¹H NMR Chemical Shifts (ppm) of DMAc
| Deuterated Solvent | Acetyl CH₃ (s) | N-CH₃ (s) | N-CH₃ (s) | Reference(s) |
| CDCl₃ | ~2.08 | ~2.92 | ~2.74 | [2][5] |
| (CD₃)₂SO (DMSO-d₆) | ~1.97 | ~2.87 | ~2.70 | [6] |
| (CD₃)₂CO (Acetone-d₆) | ~1.99 | ~2.90 | ~2.74 | [6] |
| C₆D₆ (Benzene-d₆) | ~1.60 | ~2.48 | ~2.46 | [6] |
| CD₃OD (Methanol-d₄) | ~2.06 | ~2.96 | ~2.81 | [6] |
| D₂O (Deuterium Oxide) | ~2.08 | ~2.96 | ~2.81 | [6] |
Table 2: ¹³C NMR Chemical Shifts (ppm) of DMAc
| Deuterated Solvent | C=O | Acetyl CH₃ | N-CH₃ | N-CH₃ | Reference(s) |
| CDCl₃ | ~170.1 | ~21.5 | ~38.0 | ~34.9 | [7] |
| (CD₃)₂SO (DMSO-d₆) | ~169.1 | ~21.1 | ~37.6 | ~34.5 | [6] |
| (CD₃)₂CO (Acetone-d₆) | ~169.8 | ~21.2 | ~37.8 | ~34.7 | [6] |
| C₆D₆ (Benzene-d₆) | ~169.3 | ~20.9 | ~37.5 | ~34.6 | [6] |
| CD₃OD (Methanol-d₄) | ~172.0 | ~21.2 | ~37.8 | ~34.7 | [6] |
| D₂O (Deuterium Oxide) | ~174.1 | ~22.0 | ~38.0 | ~35.4 | [6] |
Troubleshooting Guide
This guide provides a systematic approach to identifying and removing DMAc contamination from your samples.
Problem: You observe unexpected singlets in your ¹H NMR spectrum, potentially corresponding to DMAc.
Caption: Troubleshooting workflow for DMAc contamination.
Experimental Protocols
Here are detailed methodologies for common techniques to remove DMAc from your samples.
Protocol 1: Aqueous Workup with Brine or LiCl Solution
This method is effective for water-insoluble or sparingly soluble organic products. The addition of salt to the aqueous phase increases its polarity, which helps to partition the polar DMAc into the aqueous layer.
Materials:
-
Crude sample containing DMAc
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Saturated sodium chloride solution (brine) or 5-10% (w/v) lithium chloride (LiCl) solution
-
Deionized water
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the crude sample in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Add an equal volume of deionized water and shake vigorously. Allow the layers to separate and discard the aqueous layer.
-
Add a volume of brine or LiCl solution equal to the organic layer. Shake vigorously for 1-2 minutes.
-
Allow the layers to separate and discard the aqueous layer.
-
Repeat the washing step with brine or LiCl solution 2-3 more times. For stubborn contamination, more washes may be necessary.[8]
-
Wash the organic layer with deionized water to remove any residual salt.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic layer using a rotary evaporator to obtain the purified product.
-
Verify the removal of DMAc by acquiring a new NMR spectrum.
Protocol 2: Trituration
This technique is suitable for solid products that are insoluble in a solvent in which DMAc is soluble.
Materials:
-
Crude solid sample containing DMAc
-
A "poor" solvent for your product in which DMAc is soluble (e.g., diethyl ether, water for non-polar compounds)[9]
-
Beaker or flask
-
Stir bar and stir plate or sonicator
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Place the crude solid in a beaker or flask with a stir bar.
-
Add a sufficient amount of the poor solvent to form a slurry.
-
Stir the slurry vigorously for 15-30 minutes. Sonication can also be effective.
-
Collect the solid product by vacuum filtration.
-
Wash the solid on the filter with a small amount of fresh, cold poor solvent.
-
Repeat the trituration process if necessary.
-
Dry the purified solid product under vacuum.
-
Confirm the removal of DMAc by NMR analysis.
Caption: Experimental workflow for trituration.
Protocol 3: High Vacuum Evaporation
Due to its high boiling point, removing DMAc with a standard rotary evaporator is often inefficient. A high vacuum pump is required. This method is suitable for thermally stable compounds.
Materials:
-
Crude sample containing DMAc
-
Round-bottom flask or vial suitable for high vacuum
-
High vacuum pump (with a cold trap to protect the pump)
-
Heating mantle or water bath
Procedure:
-
Place the crude sample in a round-bottom flask.
-
Connect the flask to a high vacuum line equipped with a cold trap (e.g., liquid nitrogen or dry ice/acetone).
-
Gently heat the sample using a water bath or heating mantle. The temperature should be kept as low as possible to avoid decomposition of the product, but high enough to facilitate the evaporation of DMAc. A temperature of 40-60°C is a good starting point.
-
Continue evaporation under high vacuum until all the DMAc has been removed. This may take several hours.
-
Once complete, carefully and slowly release the vacuum.
-
Analyze the residue by NMR to confirm the absence of DMAc.
Protocol 4: Lyophilization (Freeze-Drying)
This method is ideal for removing DMAc from water-soluble, non-volatile, and thermally sensitive compounds. The principle is to freeze the sample and then sublime the water and DMAc under vacuum.
Materials:
-
Crude sample containing DMAc
-
Deionized water
-
Lyophilizer (freeze-dryer) with a condenser capable of reaching low temperatures (e.g., -80°C or below)
-
Flask or vials suitable for lyophilization
Procedure:
-
Dissolve the crude sample in a minimal amount of deionized water.
-
Transfer the solution to a lyophilization flask or vials. Do not fill the container more than one-third full.
-
Freeze the sample completely. This can be done by placing it in a freezer, or by rotating the flask in a bath of dry ice/acetone or liquid nitrogen to create a thin, frozen shell on the inside of the flask.
-
Connect the frozen sample to the lyophilizer.
-
Start the lyophilizer, ensuring the condenser is at its operating temperature and the vacuum is engaged.
-
The frozen solvent will sublime, leaving behind the non-volatile product as a dry powder. This process may take several hours to days depending on the volume of solvent.
-
Once the sample is completely dry, vent the lyophilizer and remove the sample.
-
Confirm the removal of DMAc by NMR analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. N,N-Dimethylacetamide-d9|Deuterated NMR Solvent|RUO [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. N,N-Dimethylacetamide(127-19-5) 1H NMR [m.chemicalbook.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. N,N-Dimethylacetamide(127-19-5) 13C NMR spectrum [chemicalbook.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Emulsions in Workups with Dimethylacetamide (DMAc)
Welcome to the Technical Support Center for troubleshooting emulsions during organic synthesis workups, with a specific focus on reactions involving Dimethylacetamide (DMAc). This resource is designed for researchers, scientists, and drug development professionals to effectively address and resolve emulsion-related challenges in their experimental workflows.
Troubleshooting Guide
Emulsions are stable mixtures of immiscible liquids, such as an organic solvent and an aqueous solution, that fail to separate into distinct layers. The presence of this compound (DMAc), a polar aprotic solvent, in your reaction mixture can often contribute to the formation of stubborn emulsions during aqueous workups. This guide provides a systematic approach to breaking these emulsions.
Issue: A persistent emulsion has formed between the aqueous and organic layers during the workup of a reaction containing DMAc.
Below is a step-by-step guide to diagnose and resolve the issue.
Step 1: Initial Assessment and Simple Mechanical Methods
-
Patience is a Virtue: Allow the separatory funnel to stand undisturbed for 10-30 minutes. In some cases, the emulsion may break on its own as the droplets coalesce.
-
Gentle Agitation: Gently swirl the separatory funnel or tap the sides. This can sometimes provide enough energy to disrupt the emulsion without worsening it. Avoid vigorous shaking, which can stabilize the emulsion.[1]
Step 2: Chemical Intervention - The Power of Salt
If mechanical methods fail, the next step is to alter the properties of the aqueous phase by increasing its ionic strength. This is the most common and often most effective method.
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The salt increases the polarity of the aqueous layer, forcing the organic components out and helping to break the emulsion.[1][2]
-
Solid Salt: Alternatively, add solid sodium chloride directly to the emulsion and swirl to dissolve. The high local concentration of salt can be very effective.
Step 3: Physical Separation Techniques
If the emulsion persists after the addition of salt, more robust physical methods may be necessary.
-
Filtration through Celite®: Prepare a pad of Celite® (diatomaceous earth) in a Büchner funnel and filter the entire mixture under vacuum. Celite® is a filter aid that can physically disrupt the emulsion and trap fine particulate matter that may be stabilizing it.[3][4]
-
Centrifugation: If the volume is manageable, transferring the emulsion to centrifuge tubes and spinning at a moderate speed can force the denser aqueous phase to the bottom, effectively breaking the emulsion.[1][5]
Step 4: Advanced and Preventative Strategies
-
Solvent Modification: Adding a small amount of a different, less polar organic solvent can sometimes alter the overall solvent properties sufficiently to break the emulsion.
-
Preventative Measures for Future Experiments:
-
Minimize Vigorous Shaking: Use gentle inversions rather than vigorous shaking during the extraction process.
-
Pre-Workup Solvent Removal: If possible, remove the DMAc under reduced pressure before performing the aqueous workup. The residue can then be redissolved in a less polar organic solvent for extraction.[6]
-
Temperature Change: Gently warming the mixture can sometimes help break an emulsion, although this should be done with caution to avoid decomposition of the product.
-
Frequently Asked Questions (FAQs)
Q1: Why does this compound (DMAc) cause emulsions?
A1: this compound (DMAc) is a polar aprotic solvent that is miscible with both water and many organic solvents. This dual solubility can bridge the interface between the aqueous and organic layers, reducing the interfacial tension and stabilizing the small droplets that form an emulsion. The presence of other substances like salts, acids, or bases from the reaction can further contribute to this effect.
Q2: What is "salting out" and how does it break an emulsion?
A2: "Salting out" is the process of adding a salt, most commonly sodium chloride (as a saturated brine solution), to an aqueous solution to decrease the solubility of organic compounds in it.[2] When brine is added to an emulsion, it significantly increases the ionic strength and polarity of the aqueous phase. This makes the organic solvent and the desired organic product less soluble in the water, promoting their separation into a distinct organic layer and destabilizing the emulsion.
Q3: Can I use other salts besides sodium chloride?
A3: Yes, other salts like potassium carbonate or sodium sulfate (B86663) can also be used. However, sodium chloride is the most common, cost-effective, and generally effective choice. The choice of salt can sometimes be influenced by the specific compounds in your reaction mixture.
Q4: Will filtering through Celite® lead to loss of my product?
A4: When performed correctly, product loss should be minimal. It is crucial to wash the Celite® pad with fresh organic solvent after filtering the emulsion to recover any product that may have been retained.[3]
Q5: When should I consider centrifugation?
A5: Centrifugation is a very effective method, especially for smaller scale reactions or particularly stubborn emulsions. It is a good option when other methods have failed and you want to avoid adding more chemical reagents to your mixture.[5]
Q6: Can I prevent emulsion formation in the first place?
A6: Prevention is often the best strategy. As mentioned in the troubleshooting guide, removing the high-boiling polar solvent (DMAc) before the workup is a highly effective preventative measure.[6] Additionally, using gentle mixing techniques instead of vigorous shaking can significantly reduce the likelihood of forming a stable emulsion.[1]
Data Presentation
The following table provides illustrative data on the effectiveness of different emulsion-breaking techniques. Please note that these values are representative and the actual results will vary depending on the specific reaction conditions, scale, and the nature of the compounds involved.
| Method | Typical Volume/Amount | Estimated Separation Time | Relative Product Recovery | Notes |
| Standing (Gravity) | N/A | 30 min - several hours | High | Only effective for very weak emulsions. |
| Addition of Brine | 10-20% of total volume | 5 - 30 minutes | High | Most common and generally effective method. |
| Filtration (Celite®) | 1-2 cm pad in funnel | < 10 minutes (filtration time) | High to Medium | Requires careful washing of the filter cake to ensure good recovery. |
| Centrifugation | N/A | 5 - 15 minutes | High | Very effective but limited by the size of the centrifuge. |
| Solvent Addition | 5-10% of organic phase volume | Variable | Medium | Can complicate solvent removal later. |
Experimental Protocols
Protocol 1: Breaking an Emulsion with Brine
-
Preparation: Prepare a saturated aqueous solution of sodium chloride (brine).
-
Addition: Add the brine solution to the separatory funnel containing the emulsion. A general starting point is to add a volume of brine equal to 10-20% of the total volume of the mixture in the funnel.
-
Mixing: Gently invert the separatory funnel a few times to mix the brine with the emulsion. Avoid vigorous shaking.
-
Separation: Allow the funnel to stand and observe the separation of the layers. The emulsion should start to break, and a clearer interface between the aqueous and organic layers should become visible.
-
Iteration: If the emulsion is not completely broken, add another portion of brine and repeat the gentle mixing and settling process.
-
Workup Continuation: Once the layers have separated, proceed with the standard workup procedure by draining the aqueous layer.
Protocol 2: Breaking an Emulsion by Filtration through Celite®
-
Filter Preparation: Place a piece of filter paper in a Büchner funnel and wet it with the organic solvent being used in the extraction.
-
Celite® Slurry: In a small beaker, create a slurry of Celite® in the organic solvent.
-
Pad Formation: With the vacuum on, pour the Celite® slurry into the Büchner funnel to form an even pad (typically 1-2 cm thick).
-
Filtration: Carefully pour the entire contents of the separatory funnel (both layers and the emulsion) onto the Celite® pad under vacuum.
-
Washing: Once all the liquid has passed through, wash the Celite® pad with a fresh portion of the organic solvent to ensure all of the desired product is collected in the filter flask.
-
Separation: The filtrate in the collection flask should now consist of two distinct layers that can be separated using a separatory funnel.
Mandatory Visualization
Caption: Troubleshooting workflow for breaking emulsions in workups containing DMAc.
References
Technical Support Center: Optimizing Reaction Temperatures in Dimethylacetamide (DMAc)
Welcome to the Technical Support Center for optimizing reactions in Dimethylacetamide (DMAc). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to temperature control in experiments utilizing DMAc as a solvent.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for reactions in DMAc?
The optimal temperature for a reaction in this compound (DMAc) is highly dependent on the specific chemical transformation. DMAc's high boiling point (165.1 °C) allows for a wide operational temperature range.[1] However, most organic reactions are conducted well below this temperature to ensure selectivity and stability of reactants and products.[2] For many common reactions, such as amide couplings or nucleophilic aromatic substitutions (SNAr), temperatures can range from ambient (20-25 °C) to moderately elevated (50-120 °C).[3][4] It is crucial to determine the optimal temperature experimentally for each specific reaction.
Q2: How does temperature affect reaction kinetics and product yield in DMAc?
Generally, increasing the reaction temperature increases the reaction rate by providing more kinetic energy to the reacting molecules.[5] This can lead to shorter reaction times. However, excessively high temperatures can have detrimental effects, including:
-
Decreased Selectivity: Higher temperatures can provide enough energy to overcome the activation barrier for undesired side reactions, leading to a decrease in the selectivity for the desired product.
-
Product and Reagent Decomposition: Many organic molecules are not stable at elevated temperatures and can decompose, reducing the overall yield and purity of the desired product.[6]
-
Solvent Decomposition: While DMAc is thermally stable, it can begin to decompose at very high temperatures (above 350°C), or at lower temperatures in the presence of strong acids or bases, forming dimethylamine (B145610) and acetic acid.[7]
Therefore, a balance must be struck between achieving a reasonable reaction rate and minimizing side reactions and decomposition.
Q3: What are the signs that my reaction temperature is not optimized?
Several indicators may suggest that the reaction temperature is not optimal:
-
Low Yield: The formation of the desired product is significantly lower than expected.
-
Formation of Multiple Byproducts: Analysis of the crude reaction mixture (e.g., by TLC, LC-MS, or NMR) shows the presence of significant amounts of impurities.
-
Inconsistent Results: Repeating the reaction under what are believed to be identical conditions leads to variable yields and purity.
-
Reaction Stalls: The reaction does not proceed to completion, even after extended periods.
-
Color Change: Unexpected or intense color changes may indicate decomposition or side reactions.
Q4: Can impurities in DMAc affect my reaction at different temperatures?
Yes, impurities in DMAc can significantly impact reactions, and their effects can be temperature-dependent. Common impurities include water, dimethylamine, and acetic acid.
-
Water: Can hydrolyze sensitive reagents or intermediates, and this process is often accelerated at higher temperatures.
-
Dimethylamine: Being a nucleophile, it can compete with the desired nucleophile in the reaction, leading to byproduct formation. This is more likely to occur at elevated temperatures.
-
Acetic Acid: Can protonate basic reagents or catalysts, inhibiting the desired reaction. Acid-catalyzed side reactions may also become more prevalent at higher temperatures.
It is recommended to use high-purity, anhydrous DMAc for temperature-sensitive and demanding reactions.
Troubleshooting Guides
Issue 1: Low Reaction Yield
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is too low. | The reaction may be proceeding too slowly. Gradually increase the temperature in 10-20 °C increments and monitor the reaction progress by TLC or LC-MS. |
| Reaction temperature is too high. | Reactants, products, or catalysts may be decomposing. Lower the reaction temperature. Consider if the reaction is highly exothermic, requiring slower reagent addition or a cooling bath. |
| Sub-optimal reagent concentration. | If the reaction is too dilute, the rate may be slow. If too concentrated, side reactions may be favored. Adjust the concentration accordingly. |
| Poor quality of DMAc. | Impurities like water can quench the reaction. Use anhydrous DMAc and ensure it is handled under an inert atmosphere. |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is too high. | Side reactions often have a higher activation energy and are favored at elevated temperatures. Reduce the reaction temperature to improve selectivity for the desired product. |
| Localized heating ("hot spots"). | Inadequate stirring can lead to localized areas of high temperature. Ensure vigorous and efficient stirring throughout the reaction. For larger scale reactions, consider mechanical stirring. |
| Exothermic reaction is not well-controlled. | For highly exothermic reactions, the heat generated can lead to a rapid temperature increase, promoting side reactions. Implement slow, controlled addition of reagents and use an ice bath or a cryostat to maintain the desired temperature. |
| Reaction with the solvent. | At elevated temperatures, DMAc can potentially react with highly reactive reagents. Consult the literature for the stability of your reagents in DMAc at the intended reaction temperature. |
Data Presentation
Table 1: Physical Properties of this compound (DMAc) at Different Temperatures
| Temperature (°C) | Density (g/mL) | Viscosity (cP) |
| 25 | 0.937 | 0.945 |
| 50 | Not available | 1.279 |
| 75 | Not available | 0.896 |
| 100 | Not available | 0.661 |
Data compiled from various sources.[1][8]
Table 2: General Temperature Recommendations for Common Reactions in DMAc
| Reaction Type | Typical Temperature Range (°C) | Key Considerations |
| SNAr Reactions | 25 - 120 | Highly activated substrates may react at lower temperatures, while less reactive substrates may require heating. Monitor for potential side reactions at higher temperatures. |
| Suzuki Coupling | 80 - 120 | Temperature is a critical parameter.[2] Reactions may not proceed to completion at lower temperatures. Ensure proper inert atmosphere to prevent catalyst degradation. |
| Heck Coupling | 100 - 140 | Higher temperatures are often required.[9] Microwave heating can be used to shorten reaction times. |
| Amide Bond Formation | 0 - 60 | Often initiated at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature. Exothermic nature of the reaction needs to be controlled. |
Note: These are general guidelines. The optimal temperature must be determined experimentally for each specific reaction.
Experimental Protocols
Protocol 1: General Procedure for Optimizing Reaction Temperature for a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol provides a systematic approach to determine the optimal temperature for a generic SNAr reaction in DMAc.
Materials:
-
Aryl halide (electrophile)
-
Nucleophile
-
Base (if required)
-
Anhydrous this compound (DMAc)
-
Reaction vessels (e.g., round-bottom flasks or reaction vials)
-
Heating and stirring apparatus (e.g., heating mantle with stirrer, oil bath, or reaction block)
-
Temperature monitoring device (thermometer or thermocouple)
-
Inert gas supply (Nitrogen or Argon)
-
Analytical tools for reaction monitoring (TLC plates, LC-MS, GC-MS, or NMR)
Procedure:
-
Initial Temperature Range Selection: Based on literature precedents for similar reactions or general chemical principles, select an initial temperature range to investigate. A common approach is to test a low, medium, and high temperature (e.g., 60 °C, 80 °C, and 100 °C).
-
Reaction Setup:
-
Set up three identical reaction vessels under an inert atmosphere.
-
To each vessel, add the aryl halide and anhydrous DMAc.
-
Begin stirring to ensure a homogenous solution.
-
-
Temperature Control and Reagent Addition:
-
Set the heating apparatus for each reaction vessel to the selected temperatures (60 °C, 80 °C, and 100 °C).
-
Allow the solutions to reach and stabilize at the set temperatures.
-
In separate vials, prepare solutions of the nucleophile and base (if required) in anhydrous DMAc.
-
Add the nucleophile solution (and base solution) to each reaction vessel simultaneously (or in a consistent, staggered manner).
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., every 30 minutes), take a small aliquot from each reaction mixture.
-
Analyze the aliquots using a suitable analytical technique (e.g., TLC or LC-MS) to monitor the consumption of starting materials and the formation of the desired product and any byproducts.
-
-
Data Analysis and Optimization:
-
After a set reaction time (e.g., 4 hours), or once the reaction at the highest temperature appears complete, quench all reactions.
-
Analyze the final reaction mixtures to determine the conversion, yield of the desired product, and the profile of byproducts for each temperature.
-
Plot the yield of the desired product and the formation of major byproducts as a function of temperature.
-
Identify the temperature that provides the best balance of reaction rate, yield, and purity.
-
-
Refinement (Optional):
-
If necessary, perform additional experiments at temperatures around the identified optimum to further refine the ideal reaction temperature. For example, if 80 °C gave the best result, you might test 75 °C and 85 °C.
-
Visualizations
Caption: Troubleshooting workflow for temperature-related issues.
Caption: Relationship between temperature and reaction parameters.
Caption: Experimental workflow for temperature optimization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. productcatalog.eastman.com [productcatalog.eastman.com]
- 6. Thermal Decomposition of this compound (DMAc) | CoLab [colab.ws]
- 7. w-o-o.nl [w-o-o.nl]
- 8. This compound [chemeurope.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Dimethylacetamide (DMAc) vs. Dimethylformamide (DMF): A Comprehensive Comparison for Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly influence the outcome of an organic reaction. Among the polar aprotic solvents, Dimethylacetamide (DMAc) and Dimethylformamide (DMF) are two of the most frequently employed due to their excellent solvating power for a wide range of organic and inorganic compounds. This guide provides an objective comparison of their performance in various organic reactions, supported by experimental data, detailed protocols, and safety considerations to aid in making an informed choice.
Physicochemical Properties: A Head-to-Head Comparison
The subtle structural difference between DMAc (an acetyl group) and DMF (a formyl group) leads to distinct physicochemical properties that impact their behavior as solvents. DMAc's higher boiling point and greater thermal stability can be advantageous in reactions requiring high temperatures.[1][2]
| Property | This compound (DMAc) | Dimethylformamide (DMF) |
| Chemical Formula | CH₃CON(CH₃)₂ | HCON(CH₃)₂ |
| Molecular Weight | 87.12 g/mol [3] | 73.09 g/mol |
| Boiling Point | 165-166 °C[3] | 153 °C |
| Melting Point | -20 °C[4] | -61 °C |
| Density (at 20°C) | 0.937 g/mL[2] | 0.944 g/mL |
| Dielectric Constant (at 25°C) | 37.8[2] | 36.7 |
| Viscosity (at 25°C) | 0.92 mPa·s | 0.802 mPa·s |
| Flash Point | 63 °C[4] | 58 °C[5] |
Performance in Key Organic Reactions
The choice of solvent can significantly impact reaction kinetics, yield, and product purity.[6] Below is a comparative analysis of DMAc and DMF in several widely used organic reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The solvent plays a crucial role in stabilizing the catalytic species and influencing the reaction rate and selectivity.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. While both DMAc and DMF are effective solvents, their polarity can influence the selectivity of the reaction, particularly in cases of substrates with multiple reactive sites.[7][8] For instance, in the coupling of chloroaryl triflates, the use of polar aprotic solvents like DMF can favor reaction at the triflate group.[7]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole (B123540) with Phenylboronic Acid
-
Reaction Setup: To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) is added 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (B1210297) (0.02 mmol), triphenylphosphine (B44618) (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Anhydrous DMAc or DMF (5 mL) is added to the flask.
-
Reaction Conditions: The reaction mixture is stirred and heated to 80-100 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
Heck Reaction:
The Heck reaction is a powerful tool for the arylation of alkenes. Both DMAc and DMF are commonly used solvents for this reaction, often at elevated temperatures.[9][10] In a study comparing the Pd(OAc)₂ catalyzed Heck reaction of phenylboronic acid and styrene, DMAc provided a higher yield (52%) compared to DMF (40%) under the same reaction conditions.[11]
| Reactants | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid, Styrene | Pd(OAc)₂ | NBS (0.5 equiv) | DMAc | 25 | 18 | 52 | [11] |
| Phenylboronic acid, Styrene | Pd(OAc)₂ | NBS (0.5 equiv) | DMF | 25 | 18 | 40 | [11] |
Sonogashira Coupling:
The Sonogashira coupling enables the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[12] DMF is a very common solvent for this reaction.[13] While direct quantitative comparisons in the same reaction are sparse in the literature, both solvents are considered suitable for this transformation.[14]
Experimental Protocol: Sonogashira Coupling of Iodobenzene (B50100) with Phenylacetylene (B144264) in DMF
-
Reaction Setup: In a round-bottomed flask, iodobenzene (1.0 mmol), phenylacetylene (1.2 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol) are combined.
-
Solvent and Base Addition: Anhydrous DMF (5 mL) and triethylamine (B128534) (2.0 mmol) are added.
-
Reaction Conditions: The mixture is stirred at room temperature under an inert atmosphere until the starting materials are consumed, as monitored by TLC.
-
Work-up: The reaction mixture is filtered to remove the amine salt, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.
Amide Bond Formation and Peptide Synthesis
The formation of amide bonds is a cornerstone of peptide synthesis and the synthesis of many pharmaceuticals.
Amide Bond Formation:
Both DMAc and DMF are excellent solvents for amide bond formation due to their ability to dissolve a wide range of starting materials and reagents.[2] Coupling reagents like HATU are commonly used in these solvents.[1][15]
General Protocol for HATU-Mediated Amide Coupling:
-
Reactant Preparation: In a reaction vessel, dissolve the carboxylic acid (1.0 eq) in anhydrous DMAc or DMF.
-
Activation: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) and then HATU (1.0-1.2 eq). Stir the mixture for a few minutes to allow for the formation of the active ester.
-
Amine Addition: Add the amine (1.0-1.1 eq) to the reaction mixture.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, the reaction is typically quenched with water and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by chromatography.
Solid-Phase Peptide Synthesis (SPPS):
In SPPS, both DMAc and DMF are widely used for swelling the resin and for the coupling and deprotection steps.[16][17] While DMF is more commonly used, some studies suggest that other solvents might offer advantages in terms of purity and coupling efficiency for certain "difficult" sequences.[6]
Experimental Workflow for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.
Safety and Handling
Both DMAc and DMF present health and safety concerns that must be carefully managed in a laboratory setting.
| Hazard | This compound (DMAc) | Dimethylformamide (DMF) |
| Toxicity | May damage the unborn child.[10] Harmful in contact with skin or if inhaled.[10] | May damage the unborn child.[5][7][18] Harmful in contact with skin.[5][18] Causes serious eye irritation.[5][18] |
| Flammability | Flammable liquid and vapor.[4] | Flammable liquid and vapor.[5][11] |
| Handling Precautions | Use in a well-ventilated area, wear appropriate personal protective equipment (PPE), including gloves and eye protection.[10] | Use in a well-ventilated area, wear appropriate PPE.[5][11] |
DMF is classified by the International Agency for Research on Cancer (IARC) as a Group 2A carcinogen, meaning it is probably carcinogenic to humans.[2] DMAc is also under scrutiny for its reproductive toxicity.[19]
Logical Relationship of Solvent Choice
The decision to use DMAc or DMF involves a trade-off between various factors, as illustrated in the diagram below.
References
- 1. benchchem.com [benchchem.com]
- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. rcilabscan.com [rcilabscan.com]
- 6. Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. carlroth.com [carlroth.com]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 10. Heck Reaction—State of the Art [mdpi.com]
- 11. chemos.de [chemos.de]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. scirp.org [scirp.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 17. peptide.com [peptide.com]
- 18. Mobile [my.chemius.net]
- 19. tandfonline.com [tandfonline.com]
A Comparative Analysis of Boiling Points: Dimethylacetamide (DMAc) vs. N-Methyl-2-pyrrolidone (NMP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the boiling points of two common aprotic polar solvents, Dimethylacetamide (DMAc) and N-Methyl-2-pyrrolidone (NMP). Understanding the difference in their boiling points is crucial for applications in organic synthesis, polymer chemistry, and pharmaceutical formulations where temperature control is critical.
Physical Properties and Boiling Point Comparison
N-Methyl-2-pyrrolidone (NMP) exhibits a significantly higher boiling point than this compound (DMAc). The boiling point of NMP is in the range of 202 to 204°C, while DMAc boils at 165 to 166°C[1][2][3][4][5]. This difference of approximately 37-39°C can be attributed to the greater molecular weight and the cyclic structure of NMP, which leads to stronger intermolecular van der Waals forces compared to the acyclic structure of DMAc.
| Property | This compound (DMAc) | N-Methyl-2-pyrrolidone (NMP) |
| Boiling Point | 165-166 °C[3][5] | 202-204 °C[2][4] |
| Molecular Formula | C₄H₉NO | C₅H₉NO |
| Molar Mass | 87.12 g/mol [3][5] | 99.13 g/mol [6] |
| Chemical Structure | Acyclic amide | Cyclic amide (lactam) |
Experimental Protocol: Boiling Point Determination
The boiling points cited in this guide are determined using standard laboratory procedures. A common and reliable method for determining the boiling point of a liquid is through distillation, following a protocol similar to the one outlined below, which is a standard procedure in organic chemistry.
Objective: To determine the atmospheric boiling point of a liquid sample (DMAc or NMP) via distillation.
Apparatus:
-
Round-bottom flask
-
Distillation head (Claisen adapter or similar)
-
Condenser (Liebig, Graham, or Allihn)
-
Thermometer (calibrated)
-
Receiving flask
-
Heating mantle or oil bath
-
Boiling chips or magnetic stirrer
-
Clamps and stands
Procedure:
-
Assembly: The distillation apparatus is assembled as shown in the workflow diagram below. The round-bottom flask is charged with the liquid sample and a few boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated. The heating rate is controlled to allow for a slow and steady distillation rate, typically 1-2 drops per second of distillate.
-
Equilibrium: The temperature is monitored. The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses and is collected in the receiving flask.
-
Data Collection: The temperature is recorded throughout the distillation process. The boiling point is the plateau in the temperature reading during which the bulk of the liquid distills.
Logical Comparison of Solvent Properties
The choice between DMAc and NMP in a research or industrial setting often depends on the required reaction temperature and the desired solvency. The following diagram illustrates the logical considerations based on their boiling points.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 3. acs.org [acs.org]
- 4. N-Methyl-2-pyrrolidone CAS#: 872-50-4 [m.chemicalbook.com]
- 5. This compound ( DMAc : DMA ) N,N-Dimethylacetamide - Polar high bp solvent - 500ml - SYNTHETIKA [synthetikaeu.com]
- 6. N-Methyl-2-pyrrolidone (NMP) [commonorganicchemistry.com]
A Comparative Guide to Purity Validation of Dimethylacetamide by GC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of solvents like N,N-Dimethylacetamide (DMAc) is critical for the integrity of experimental results and the safety of pharmaceutical products. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of DMAc purity, supported by experimental data and detailed protocols.
Introduction to DMAc Purity Analysis
N,N-Dimethylacetamide is a versatile polar aprotic solvent widely used in the pharmaceutical and chemical industries. Its purity can be compromised by impurities stemming from its synthesis, degradation, or improper storage. Common impurities include water, N-methylacetamide (NMA), dimethylformamide (DMF), acetic acid, and dimethylamine.[1][2] The presence of these impurities can have detrimental effects on reaction kinetics, product yield, and the safety profile of final products. Therefore, robust analytical methods are required for their accurate identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for DMAc Purity
GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for assessing the purity of DMAc.[3] The method combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.
Experimental Protocol: GC-MS
This protocol provides a general method for the purity assessment of DMAc using GC-MS.
1. Sample Preparation:
-
Accurately weigh approximately 1.0 g of the DMAc sample into a 10 mL volumetric flask.
-
Dilute to volume with a suitable solvent of high purity, such as methanol (B129727) or dichloromethane.
-
Prepare a series of calibration standards of known DMAc and potential impurity concentrations in the same solvent.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | SH-PolarD Capillary Column (30 m x 0.25 mm I.D., 0.25 µm df) or equivalent polar column[4] |
| Carrier Gas | Helium at a constant linear velocity of 42 cm/s[4] |
| Injection Mode | Splitless[4] |
| Injection Volume | 1 µL[4] |
| Injector Temperature | 250 °C[5] |
| Oven Temperature Program | Initial temperature: 50°C, hold for 2 minutes. Ramp to 150°C at 10°C/min. Ramp to 230°C at 25°C/min, hold for 2 minutes.[5] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |
| Ion Source Temperature | 200 °C[4] |
| Interface Temperature | 200 °C[4] |
| Acquisition Mode | Full Scan for initial identification, followed by Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.[4][5] |
| Solvent Cut Time | 4 min[4] |
3. Data Analysis:
-
Identify the DMAc and impurity peaks in the chromatogram based on their retention times and mass spectra.
-
Quantify the impurities using the calibration curves generated from the standards. The purity of DMAc is typically reported as a percentage (w/w) by subtracting the sum of all quantified impurities from 100%.
Comparison of Analytical Methods for DMAc Purity
While GC-MS is a robust method, other techniques can also be employed for DMAc purity assessment, each with its own advantages and limitations.
| Analytical Method | Principle | Analytes | Advantages | Disadvantages |
| GC-MS | Separation by volatility and polarity, detection by mass-to-charge ratio. | Volatile and semi-volatile organic impurities. | High specificity and sensitivity, allows for identification of unknown impurities.[3] | Not suitable for non-volatile impurities or water. |
| High-Performance Liquid Chromatography (HPLC) | Separation by partitioning between a stationary and mobile phase. | Non-volatile organic impurities, thermally labile compounds. | Suitable for a wide range of compounds, including those not amenable to GC.[6] | May have lower resolution for volatile impurities compared to GC. |
| Karl Fischer Titration | Titrimetric method based on the reaction of water with iodine and sulfur dioxide. | Water content. | Highly specific and accurate for water determination.[7] | Only measures water content, not other impurities. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Quantification based on the integrated signal intensity of NMR peaks relative to a certified reference standard. | DMAc and proton-containing impurities. | Primary ratio method, does not require a chemically identical reference standard for each analyte, non-destructive.[5] | Lower sensitivity compared to chromatographic methods. |
Quantitative Performance Data
The following table summarizes typical performance characteristics for different analytical methods used in DMAc purity assessment.
| Parameter | GC-MS | HPLC-UV/DAD[6] | Karl Fischer Titration[7] |
| Linearity (R²) | ≥ 0.999[4] | > 0.9999 | N/A |
| Limit of Detection (LOD) | 0.4 mg/kg[8] | 1.1–2.8 mg/kg | Dependent on instrument and sample size |
| Limit of Quantitation (LOQ) | - | - | - |
| Accuracy (% Recovery) | 85.2% to 102.1%[8] | 94.8% to 102.2% | N/A |
| Precision (%RSD) | 2.5% to 8.6%[8] | 0.8% to 4.8% | N/A |
Note: The presented data is compiled from various sources and may vary depending on the specific instrumentation and method parameters.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and logical flows, the following diagrams are provided.
Caption: Workflow for DMAc purity validation by GC-MS.
Caption: Decision tree for selecting an analytical method for DMAc purity.
Conclusion
The validation of Dimethylacetamide purity is a critical step in ensuring the quality and reliability of research and manufacturing processes. GC-MS stands out as a highly specific and sensitive method for identifying and quantifying volatile and semi-volatile organic impurities. However, a comprehensive purity assessment often requires a multi-faceted approach. For instance, Karl Fischer titration is indispensable for accurate water content determination, while HPLC may be necessary for non-volatile or thermally labile impurities. The choice of the most appropriate analytical technique, or combination of techniques, will ultimately depend on the specific requirements of the analysis, including the expected impurities and the desired level of sensitivity and accuracy.
References
- 1. labhut.com [labhut.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Residual Solvent Analysis Information | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. shimadzu.com [shimadzu.com]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous determination of N,N-dimethylformamide, N,N-dimethylacetamide and N-methyl-2-pyrrolidone in textiles by RP-HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. arxiv.org [arxiv.org]
- 8. caod.oriprobe.com [caod.oriprobe.com]
A Head-to-Head Battle of Solvents: Dimethylacetamide vs. DMSO in Reaction Rate Acceleration
For researchers, scientists, and drug development professionals, the choice of solvent can be a critical factor in the success of a chemical synthesis, influencing reaction rates, yields, and purity. This guide provides a comparative analysis of two powerful polar aprotic solvents, Dimethylacetamide (DMAc) and Dimethyl sulfoxide (B87167) (DMSO), with a focus on their impact on reaction kinetics, supported by experimental data.
This compound (DMAc) and Dimethyl sulfoxide (DMSO) are both widely used polar aprotic solvents, prized for their ability to dissolve a broad range of polar and nonpolar compounds.[1] Their high boiling points also make them suitable for reactions requiring elevated temperatures.[2] A key characteristic of polar aprotic solvents is their capacity to significantly accelerate the rates of certain reaction types, most notably bimolecular nucleophilic substitution (SN2) and nucleophilic aromatic substitution (SNAr) reactions.[3][4][5][6] This rate enhancement is primarily attributed to their ability to effectively solvate cations while leaving the anionic nucleophiles relatively "naked" and therefore more reactive.[4][5][6]
While both solvents share these general characteristics, subtle differences in their physical and chemical properties can lead to significant variations in reaction outcomes. This guide delves into a direct comparison of their performance, using the acid-catalyzed dehydration of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (5-HMF) as a case study.
Quantitative Comparison: Physicochemical Properties and Reaction Yield
A summary of the key physical and chemical properties of DMAc and DMSO is presented below, followed by a direct comparison of their performance in the dehydration of fructose.
| Property | N,N-Dimethylacetamide (DMAc) | Dimethyl sulfoxide (DMSO) |
| Chemical Formula | C₄H₉NO | (CH₃)₂SO |
| Molecular Weight | 87.12 g/mol | 78.13 g/mol |
| Boiling Point | 165 °C | 189 °C |
| Melting Point | -20 °C | 18.5 °C |
| Density (at 25 °C) | 0.94 g/mL | 1.10 g/mL |
| Dielectric Constant | 37.8 | 47.2 |
| Dipole Moment (D) | 3.79 | 3.96 |
| Viscosity (at 25 °C) | 0.92 cP | 2.00 cP |
The higher dielectric constant and dipole moment of DMSO suggest a greater polarity compared to DMAc, which can influence its ability to stabilize charged intermediates and transition states, thereby affecting reaction rates.
Experimental Data: Dehydration of Fructose to 5-Hydroxymethylfurfural (5-HMF)
The acid-catalyzed dehydration of fructose to 5-HMF is a key reaction in the conversion of biomass to valuable platform chemicals. A comparative study utilizing an activated silica (B1680970) gel catalyst highlights the significant impact of the solvent on the reaction yield.
| Solvent | Catalyst | Temperature | Reaction Time | 5-HMF Yield |
| DMSO | Activated Silica Gel | 120 °C | 2 hours | up to 91.6% |
| DMAc | Activated Silica Gel | 120 °C | Not specified | < 5% |
Data Source: [11]
The experimental results clearly demonstrate the superior performance of DMSO in this specific reaction, leading to a dramatically higher yield of 5-HMF compared to DMAc under similar conditions. This difference is attributed to the higher polarity of DMSO, which more effectively dissolves fructose and the reaction intermediates, thus promoting the desired reaction pathway.[11]
Experimental Protocols
The following provides a detailed methodology for the acid-catalyzed dehydration of fructose to 5-HMF in DMSO, based on established protocols. A parallel protocol for DMAc is also presented for comparative purposes.
Dehydration of Fructose in DMSO
-
Materials: D-fructose, Dimethyl sulfoxide (DMSO, anhydrous), Activated silica gel catalyst.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add D-fructose and the activated silica gel catalyst.
-
Add anhydrous DMSO to the flask to achieve the desired substrate concentration.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or other suitable analytical techniques.
-
After the reaction is complete (e.g., 2 hours), cool the mixture to room temperature.
-
Separate the catalyst by filtration or centrifugation.
-
Isolate the 5-HMF product from the DMSO solution using appropriate purification methods, such as extraction or chromatography.[12]
-
Comparative Dehydration of Fructose in DMAc
-
Materials: D-fructose, N,N-Dimethylacetamide (DMAc, anhydrous), Activated silica gel catalyst.
-
Procedure:
-
Follow the same procedure as for the reaction in DMSO, substituting DMAc as the solvent.
-
Maintain the same reactant ratios, catalyst loading, and reaction temperature (120 °C) to ensure a direct comparison.
-
Monitor the reaction progress and analyze the final product yield using the same analytical methods.
-
Visualizing the Factors at Play
To better understand the underlying principles governing the observed differences in reaction rates, the following diagrams illustrate the logical relationships and a general experimental workflow.
Caption: Logical relationship between solvent properties and their impact on reaction rates.
Caption: General experimental workflow for comparing fructose dehydration in DMAc and DMSO.
Conclusion
The comparative analysis reveals that while both this compound and Dimethyl sulfoxide are effective polar aprotic solvents, DMSO often exhibits superior performance in accelerating reaction rates and improving yields, particularly in reactions involving polar substrates and charged intermediates. The higher polarity of DMSO appears to be a key factor in its enhanced efficacy. For researchers and drug development professionals, this data underscores the importance of solvent screening in process optimization. While DMAc remains a viable and useful solvent, for reactions where maximizing rate and yield is critical, DMSO should be considered a primary candidate for investigation.
References
- 1. Dehydration of Fructose to 5-Hydroxymethylfurfural: Effects of Acidity and Porosity of Different Catalysts in the Conversion, Selectivity, and Yield [mdpi.com]
- 2. Mechanism of the dehydration of D-fructose to 5-hydroxymethylfurfural in dimethyl sulfoxide at 150 °C: An NMR study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. Continuous D-fructose dehydration to 5- hydroxymethylfurfural under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. This compound | C4H9NO | CID 31374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Dehydration of d-fructose to 5-hydroxymethyl-2-furfural in DMSO using a hydrophilic sulfonated silica catalyst in a process promoted by microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Product Structure using 1H NMR in Dimethylacetamide: A Comparative Guide
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of synthesized compounds. While common deuterated solvents like chloroform (B151607) (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO-d₆) are widely used, N,N-Dimethylacetamide (DMAc) offers a valuable alternative, particularly for polar analytes and high-temperature studies. This guide provides a comprehensive comparison of using deuterated Dimethylacetamide (DMAc-d₇) for 1H NMR analysis against other common solvents, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Look at Chemical Shifts
The choice of solvent in 1H NMR spectroscopy can significantly influence the chemical shifts of a compound's protons, especially those involved in hydrogen bonding. Understanding these solvent effects is crucial for accurate spectral interpretation.
1H NMR Chemical Shifts of Residual Solvents and Common Impurities
A primary consideration in 1H NMR is the signal from the residual protons of the deuterated solvent and any common laboratory impurities. These peaks can sometimes overlap with analyte signals, complicating analysis. The following table summarizes the approximate 1H NMR chemical shifts of DMAc-d₇ and common impurities, compared with CDCl₃ and DMSO-d₆.
| Compound | Functional Group | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) | Chemical Shift (δ) in DMAc-d₇ (ppm) |
| N,N-Dimethylacetamide | -C(O)CH₃ | 2.08 | 2.03 | 2.01 (residual) |
| -N(CH₃)₂ | 2.96, 2.86 | 2.89, 2.72 | 2.88, 2.71 (residual) | |
| Water | H₂O | ~1.56 | ~3.33 | ~3.5 |
| Acetone | -CH₃ | 2.17 | 2.09 | ~2.09 |
| Dichloromethane | -CH₂- | 5.30 | 5.76 | ~5.76 |
| Toluene | -CH₃ | 2.36 | 2.32 | ~2.34 |
| Aromatic C-H | 7.27-7.17 | 7.25-7.15 | ~7.2-7.1 |
Note: Chemical shifts are approximate and can vary with temperature, concentration, and sample matrix.
Solvent-Induced Chemical Shift Variations
The polarity and hydrogen bonding capability of the solvent can alter the electronic environment of the analyte's protons, leading to changes in their chemical shifts. This effect is particularly pronounced for labile protons, such as those in hydroxyl (-OH) and amine (-NH) groups.
| Proton Type | General Chemical Shift Range (ppm) | Influence of DMAc-d₇ vs. CDCl₃ and DMSO-d₆ |
| Aliphatic C-H | 0.5 - 2.5 | Generally minor shifts. |
| Protons α to heteroatoms (O, N) | 2.5 - 4.5 | Moderate downfield shifts in DMAc-d₇ and DMSO-d₆ compared to CDCl₃ due to increased polarity. |
| Vinylic C-H | 4.5 - 6.5 | Minor to moderate shifts depending on conjugation. |
| Aromatic C-H | 6.5 - 8.5 | Moderate shifts, influenced by solvent-solute π-stacking interactions. |
| Aldehydic C-H | 9.0 - 10.0 | Moderate downfield shifts in polar solvents. |
| Carboxylic Acid -OH | 10.0 - 13.0 | Significant downfield shifts and sharper peaks in hydrogen-bond accepting solvents like DMAc-d₇ and DMSO-d₆ compared to CDCl₃. |
| Alcohol -OH | Variable (1-5) | Significant downfield shifts and reduced exchange broadening in DMAc-d₇ and DMSO-d₆. |
| Amine -NH | Variable (1-5) | Significant downfield shifts and reduced exchange broadening in DMAc-d₇ and DMSO-d₆. |
Experimental Protocols
Accurate and reproducible 1H NMR data relies on meticulous experimental technique. The following protocols provide a detailed methodology for confirming product structure using DMAc-d₇.
Sample Preparation
-
Analyte Purity: Ensure the analyte is as pure as possible to avoid signals from impurities complicating the spectrum.
-
Solvent Handling: Deuterated DMAc is hygroscopic. Store the solvent under an inert atmosphere (e.g., nitrogen or argon) and use a dry syringe or cannula for transfer.
-
Sample Concentration: For a standard 1H NMR spectrum of a small molecule (MW < 1000), dissolve 5-25 mg of the sample in 0.6-0.7 mL of DMAc-d₇.[1] For less sensitive experiments or for larger molecules, a higher concentration may be necessary.
-
Dissolution and Filtration: After adding the solvent, vortex the sample until fully dissolved. To remove any particulate matter that could degrade spectral quality, filter the solution through a glass wool plug in a Pasteur pipette into a clean, dry NMR tube.[1]
-
Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added. However, the residual solvent peaks of DMAc-d₇ can often be used for referencing.
1H NMR Data Acquisition
The following are typical acquisition parameters for a high-field NMR spectrometer (e.g., 400 MHz or higher). These may need to be optimized for specific samples and instruments.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse experiment is often a good starting point to allow for a shorter relaxation delay. |
| Spectral Width (SW) | 16 ppm | Should encompass all expected proton signals. |
| Acquisition Time (AT) | 2-4 seconds | A longer acquisition time provides better resolution. |
| Relaxation Delay (D1) | 1-5 seconds | Should be at least 1-2 times the longest T₁ of the signals of interest for qualitative analysis. For quantitative analysis, a longer delay (5x T₁) is necessary. |
| Number of Scans (NS) | 8-16 | Signal-to-noise ratio improves with the square root of the number of scans. Adjust as needed based on sample concentration. |
| Temperature | 298 K (25 °C) | Maintain a constant temperature for reproducibility. DMAc's high boiling point makes it suitable for variable temperature studies. |
Data Processing and Structure Elucidation
-
Fourier Transform: Apply an exponential window function (line broadening) of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the residual -C(O)CH₃ peak of DMAc-d₇ to approximately 2.01 ppm.
-
Solvent Signal Suppression (if necessary): If the residual solvent signals are obscuring signals of interest, employ solvent suppression techniques such as presaturation or WET (Water Suppression Enhanced through T₁ relaxation). These methods selectively irradiate the solvent frequency to reduce its intensity.
-
Peak Picking and Integration: Identify all significant peaks and integrate their areas. The integral ratios should correspond to the ratio of protons in different environments in the molecule.
-
Multiplicity Analysis: Analyze the splitting pattern (singlet, doublet, triplet, etc.) of each peak to determine the number of neighboring protons.
-
Structure Assignment: Combine the information from chemical shifts, integration, and multiplicity to assign the signals to specific protons in the proposed structure. For complex molecules, 2D NMR experiments (e.g., COSY, HSQC) may be necessary for complete assignment.
Mandatory Visualization
Workflow for Product Structure Confirmation using 1H NMR
The following diagram illustrates the logical workflow from sample preparation to the final confirmation of a product's structure using 1H NMR spectroscopy.
References
A Guide to Greener Polymer Synthesis: Alternatives to Dimethylacetamide
For researchers, scientists, and drug development professionals seeking safer and more sustainable alternatives to Dimethylacetamide (DMAc) for polymer synthesis, this guide offers a comprehensive comparison of viable solvent alternatives. This document provides objective performance data, detailed experimental protocols, and a decision-making framework to aid in the selection of the most appropriate solvent for your specific polymerization needs.
This compound (DMAc), a common solvent in polymer synthesis, is facing increasing regulatory scrutiny due to its reproductive toxicity.[1][2] This has prompted a shift towards greener, safer alternatives that do not compromise on performance. This guide evaluates the efficacy of several promising alternatives—Dimethyl Sulfoxide (DMSO), Cyrene™, Ionic Liquids (ILs), and Poly(ethylene glycol) (PEG)—against the benchmark of DMAc for the synthesis of high-performance polymers such as polyamides and polyimides.
Performance Comparison of DMAc Alternatives
The choice of solvent can significantly impact key polymer properties such as molecular weight (Mw), polydispersity index (PDI), and reaction yield. The following tables summarize available experimental data for the synthesis of aromatic polyamides and polyimides in DMAc and its alternatives. It is important to note that direct comparative data across all solvents for a single polymer system is limited in the literature; therefore, this data is compiled from various studies to provide a representative overview.
Table 1: Performance Data for Aromatic Polyamide Synthesis
| Solvent | Monomers | Mw ( g/mol ) | PDI | Yield (%) | Reference |
| DMAc | 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene + various diacids | 12,000–59,000 (Mn) | 3.08-1.57 | High | [3] |
| DMSO | 4,4'-oxydianiline + Isophthaloyl chloride | Soluble, inherent viscosity 0.42 dL/g | - | Quantitative | [4] |
| Ionic Liquid | m-phenylenediamine (B132917) + Trimesoyl chloride in [C4mpyr][Tf2N] | High selectivity demonstrated in membrane formation | - | - | [5] |
| PEG | PEG 6000 + Trimellitic anhydride (B1165640) chloride + p-aminobenzoic acid + various diamines | Inherent viscosities 0.21–0.42 dl g−1 | - | Good | [6] |
Table 2: Performance Data for Polyimide Synthesis
| Solvent | Monomers | Mw ( g/mol ) | PDI | Yield (%) | Reference |
| DMAc | N,N-di(4-aminophenyl)-2-amino-9,9-dimethylfluorene + various dianhydrides | Inherent viscosities 0.85-1.60 dL/g (of PAA precursor) | - | - | [7] |
| Cyrene™ | 6FDA + 4-BDAF | Properties comparable to DMAc-synthesized PIs | - | - | [8] |
| Ionic Liquid | 6FDA + m-phenylenediamine + RTIL oligomer | Decreased thermal degradation temp with increasing RTIL content | - | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are representative protocols for the synthesis of aromatic polyamides and polyimides in the discussed alternative solvents.
Protocol 1: Synthesis of Aromatic Polyamides in Dimethyl Sulfoxide (DMSO)
This protocol is a general procedure based on the low-temperature solution polycondensation method.
Materials:
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
Aromatic diacid chloride (e.g., isophthaloyl chloride)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or triethylamine (B128534) (as an acid scavenger)
-
Nitrogen gas
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous DMSO under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add an equimolar amount of the aromatic diacid chloride, either as a solid or dissolved in a small amount of anhydrous DMSO, to the stirred diamine solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours under a continuous nitrogen stream.
-
The resulting viscous polymer solution can be used directly for film casting or fiber spinning.
-
To isolate the polymer, pour the solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water to remove any residual solvent and by-products.
-
Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Protocol 2: Synthesis of Polyimides in Cyrene™
This two-step protocol involves the formation of a poly(amic acid) precursor followed by chemical imidization.[8]
Materials:
-
Aromatic diamine (e.g., 4,4'-bis(4-aminophenoxy)biphenyl)
-
Aromatic dianhydride (e.g., pyromellitic dianhydride)
-
Anhydrous Cyrene™
-
Acetic anhydride
-
Methanol
-
Nitrogen gas
Procedure:
-
In a dry, nitrogen-purged, three-necked flask equipped with a mechanical stirrer, dissolve the aromatic diamine in anhydrous Cyrene™.
-
Once the diamine is fully dissolved, add an equimolar amount of the aromatic dianhydride in several small portions.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.
-
For chemical imidization, add acetic anhydride and pyridine (as a catalyst) to the poly(amic acid) solution.
-
Stir the mixture at room temperature for 1 hour, and then heat to 80-100 °C for 3-4 hours.
-
Cool the reaction mixture to room temperature and precipitate the polyimide by pouring the solution into methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum at 120 °C.
Decision-Making Framework for Solvent Selection
Choosing a suitable alternative to DMAc involves a multi-faceted decision-making process. The following diagram, generated using Graphviz, illustrates the logical flow for selecting an appropriate solvent based on key criteria.
Caption: A flowchart for selecting a suitable DMAc alternative.
Conclusion
The transition away from hazardous solvents like DMAc is a critical step towards more sustainable practices in polymer chemistry. Dimethyl Sulfoxide, Cyrene™, Ionic Liquids, and Poly(ethylene glycol) each present unique advantages and disadvantages as alternative reaction media. While DMSO offers a well-established, versatile option, bio-based solvents like Cyrene™ are gaining traction due to their favorable environmental profile.[10] Ionic liquids provide a high degree of tunability, and PEG offers a benign and often cost-effective choice for specific applications.
The selection of an optimal solvent will ultimately depend on the specific polymer being synthesized, the desired material properties, process constraints, and safety considerations. The data and protocols provided in this guide serve as a starting point for researchers to explore these greener alternatives and make informed decisions to advance the development of sustainable, high-performance polymers.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. www2.ictp.csic.es [www2.ictp.csic.es]
- 4. scielo.br [scielo.br]
- 5. Use of Ionic Liquids and Co-Solvents for Synthesis of Thin-Film Composite Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. plasticsengineering.org [plasticsengineering.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Dimethylacetamide as a Cryoprotectant: A Comparative Performance Analysis
Dimethylacetamide (DMA) is emerging as a viable cryoprotectant agent, offering an alternative to more conventionally used substances like dimethyl sulfoxide (B87167) (DMSO) and glycerol (B35011). This guide provides a comparative analysis of DMA's effectiveness, supported by experimental data from various studies, to assist researchers, scientists, and drug development professionals in making informed decisions for their cryopreservation protocols.
Performance Comparison of Cryoprotectants
The efficacy of a cryoprotectant is determined by its ability to maintain cell viability and functionality post-thaw. The following tables summarize quantitative data from studies comparing DMA with DMSO and glycerol across different cell types.
Spermatozoa Cryopreservation
The cryopreservation of spermatozoa is critical for fertility preservation and genetic banking. DMA has been extensively studied in this context across various species.
Koala Spermatozoa
A study on koala sperm cryopreservation compared DMA with several other cryoprotectants, using an established protocol with 14% glycerol as the control. The results highlighted the superior performance of 15% DMA.[1][2]
| Cryoprotectant | Concentration | Post-Thaw Sperm Survival (%) | Post-Thaw High Mitochondrial Membrane Potential (MMP) (%) | Post-Thaw Swollen Nuclei (%) (Immediately) | Post-Thaw Swollen Nuclei (%) (After 2h incubation) |
| DMA | 15% | 62.2 ± 3.6 | 79.0 | 18.0 ± 3.5 | 35.8 ± 4.4 |
| Glycerol | 14% | 47.1 ± 3.6 | 56.4 | 30.5 ± 3.5 | 55.1 ± 4.4 |
These results show a significant improvement in sperm survival and the maintenance of mitochondrial function with DMA compared to glycerol.[1][2] Furthermore, DMA was more effective in preserving the nuclear integrity of the spermatozoa, as indicated by the lower percentage of swollen nuclei.[1][2]
Ovine Semen
In a study on ovine semen, various concentrations of DMA and glycerol, both alone and in combination, were evaluated. The results indicated that DMA can be a suitable alternative or be used in combination with glycerol.
| Treatment Group | Post-Thaw Total Motility (%) | Post-Thaw Plasma Membrane Integrity (%) |
| G1: GLY 6% | 51.4 | 19.7 |
| G2: DMA 3% | 51.4 | 28.4 |
| G3: GLY 5% + DMA 1% | 50.1 | 22.3 |
| G4: GLY 4% + DMA 2% | 53.6 | 29.4 |
| G5: GLY 3% + DMA 3% | 52.3 | 24.3 |
| G6: GLY 2% + DMA 4% | 52.8 | 17.9 |
| G7: GLY 1% + DMA 5% | 46.9 | 16.9 |
While there were no significant differences in post-thaw motility between 6% glycerol and 3% DMA, the plasma membrane integrity was notably higher in the DMA group.[3][4]
Malabari Buck Semen
A study comparing 3% DMA with 6.7% glycerol for the cryopreservation of Malabari buck semen found that glycerol resulted in significantly higher post-thaw values for various sperm parameters.[5][6]
| Cryoprotectant | Concentration | Post-Thaw Total Motility (%) |
| DMA | 3% | 32.19 ± 3.28 |
| Glycerol | 6.7% | 48.6 |
Rooster Semen
Research on rooster semen has shown that a 6% DMA concentration with a 3-minute equilibration time yields the highest post-thaw total and progressive motility.[7] Another study found that a 1:2 dilution rate, 30-minute equilibration at 4°C, and 6% DMA resulted in the best sperm quality parameters.[8]
Platelet Cryopreservation
DMA has also been investigated as a cryoprotectant for platelets, with comparisons made to the standard cryoprotectant, DMSO.
A comparative study on preserving thrombocytes (platelets) at -80°C showed that at the tested concentrations, DMSO had higher cryoprotective properties.[9]
| Cryoprotectant | Final Concentration | Outcome |
| DMA | 2.5% | Lower cryoprotective properties |
| DMSO | 5% | Higher cryoprotective properties |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
Koala Spermatozoa Cryopreservation Protocol
-
Semen Collection and Initial Assessment : Semen was collected and evaluated for initial quality.
-
Cryoprotectant Addition : Three concentrations of five different cryoprotectants (DMSO, methanol, propylene (B89431) glycol, ethylene (B1197577) glycol, and DMA) were evaluated against a 14% glycerol control.
-
Freezing : The specific freezing protocol was followed (details not specified in the abstract).
-
Thawing : The thawing procedure was performed to revive the spermatozoa.
-
Post-Thaw Assessment : Progressive motility, plasma membrane integrity, and mitochondrial membrane potential (MMP) were assessed. The percentage of spermatozoa with swollen nuclei was also determined immediately after thawing and after a 2-hour incubation at 35°C.[1][2]
References
- 1. This compound can be used as an alternative to glycerol for the successful cryopreservation of koala (Phascolarctos cinereus) spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. This compound alone or in combination with glycerol can be used for cryopreservation of ovine semen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jvas.in [jvas.in]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. [A comparative study of the cryoprotective properties of this compound and dimethyl sulfoxide in preserving thrombocytes at moderately low temperatures] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dimethylacetamide and Its Alternatives in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Dimethylacetamide (DMAc) is a high-boiling, polar aprotic solvent widely utilized across the chemical industry for its excellent solvency power.[1][2] It is integral to numerous processes, particularly in the synthesis of polymers, pharmaceuticals, and fine chemicals.[3] DMAc is miscible with water and most organic solvents and is notably stable in the presence of strong bases, making it a versatile reaction medium.[4] However, like its structural relatives N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), DMAc is classified as a Substance of Very High Concern (SVHC) in Europe due to its reproductive toxicity.[5][6] This classification has intensified the search for safer, more sustainable alternatives.
This guide provides an objective comparison of DMAc with common alternative solvents, supported by experimental data, to aid researchers in solvent selection for synthetic applications.
Physicochemical Properties: A Comparative Overview
The selection of a solvent is often dictated by its physical properties. The table below compares key physicochemical parameters of DMAc with its most common alternatives.
| Property | This compound (DMAc) | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | Dimethyl sulfoxide (B87167) (DMSO) |
| Formula | C₄H₉NO | C₃H₇NO | C₅H₉NO | C₂H₆OS |
| Molar Mass ( g/mol ) | 87.12 | 73.09 | 99.13 | 78.13 |
| Boiling Point (°C) | 165.1 | 153 | 202 | 189 |
| Melting Point (°C) | -20 | -61 | -24 | 18.5 |
| Density (g/mL at 25°C) | 0.937 | 0.944 | 1.028 | 1.100 |
| Dielectric Constant | 37.8 | 36.7 | 32.2 | 47.2 |
| Viscosity (cP at 25°C) | 0.945 | 0.8 | 1.6 | 2.0 |
Performance in Synthetic Applications
Polyimide Synthesis
DMAc is a benchmark solvent for the synthesis of high-performance polyimides. The process typically involves a two-step method where a dianhydride and a diamine react in a polar aprotic solvent like DMAc at ambient temperatures to form a soluble poly(amic acid) precursor.[10][11] This precursor is then chemically or thermally cyclized to the final, often intractable, polyimide.[10] The solvent plays a critical role in this process, as it must effectively dissolve both the monomers and the intermediate polymer to achieve a high molecular weight.[11] While other dipolar aprotic solvents like NMP are also used, DMAc remains a prevalent choice for producing a wide variety of soluble and processable polyimides.[11][12]
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and solvent choice can dramatically influence its efficiency and selectivity.[13][14] Polar aprotic solvents are frequently employed, but their effects can vary significantly. For instance, in the cross-coupling of chloroaryl triflates, solvent choice dictates which functional group reacts preferentially. While nonpolar solvents like THF favor reaction at the chloride position, some polar solvents like DMF and acetonitrile (B52724) can switch the selectivity to favor reaction at the triflate position.[13] This highlights the complex role of the solvent beyond simple dissolution, involving interactions with the catalytic species.[13][15]
Table 2: Solvent Effects on Selectivity in Suzuki-Miyaura Coupling of a Chloroaryl Triflate
| Solvent | Conversion (%) | Selectivity (C-Cl : C-OTf) |
|---|---|---|
| THF | 45 | 99 : 1 |
| Toluene | 46 | >99 : <1 |
| Acetone | 99 | 91 : 9 |
| Acetonitrile | 99 | 1 : 99 |
| DMF | 99 | 1 : 99 |
| DMSO | 99 | 16 : 84 |
Data adapted from studies on Pd/PtBu3-catalyzed reactions.[13] Selectivity is highly substrate and ligand dependent.
Solid-Phase Peptide Synthesis (SPPS)
DMF, NMP, and DMAc are the most widely used solvents for Fmoc-based solid-phase peptide synthesis.[5][16] The solvent must effectively swell the resin support and dissolve reagents to ensure efficient coupling and deprotection steps. While DMF is the most common, it can degrade to form dimethylamine (B145610), which may cause premature removal of the acid-labile Fmoc protecting group.[16] NMP is often considered a superior alternative for solvating complex or aggregating peptide sequences, potentially improving coupling yields.[16] DMAc is also used, but like DMF and NMP, its reproductive toxicity is a significant concern, prompting evaluation of greener alternatives.[5]
Table 3: Comparison of Solvents in the SPPS of a Model Peptide
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF (Standard) | 100 | 85.3 |
| NMP | 92 | 84.6 |
| 2-MeTHF | 78 | 72.1 |
| Cyrene™ | 65 | 68.4 |
| Propylene Carbonate | 59 | 65.7 |
Data represents a case study on a specific peptide synthesis and is expressed relative to the standard DMF process. Performance is sequence-dependent.[5]
Detailed Experimental Protocol: Synthesis of N,N-Dimethylacetamide
The following protocol describes the synthesis of N,N-Dimethylacetamide from ethyl acetate (B1210297) and dimethylamine, a common industrial method.
Materials:
-
Ethyl Acetate (720g)
-
Dimethylamine (420g)
-
Molybdenum Trioxide Catalyst (8g)
-
Tank Reactor (A)
-
Rectification Towers (B and C)
Procedure:
-
Reactor Charging : Charge the tank reactor (A) with ethyl acetate (720g), dimethylamine (420g), and molybdenum trioxide catalyst (8g).
-
Reaction : Seal the reactor and raise the temperature to 172°C. The pressure is increased to 2.5 MPa.
-
Incubation : Maintain the reaction conditions with stirring for 20 hours.
-
Cooling and Separation : Cool the reaction mixture and separate the solid catalyst from the liquid product mixture.
-
Purification : The crude product is passed through a series of two rectification towers (B and C) to separate unreacted dimethylamine, ethyl acetate, and the ethanol (B145695) by-product.
-
Final Distillation : The resulting crude N,N-dimethylacetamide is further purified by distillation to yield the final product. Unreacted starting materials are recycled.
Protocol adapted from patent literature describing a liquid-phase reaction process.[17]
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of DMAc and the logical relationship between common polar aprotic solvents.
Caption: A flowchart of the industrial synthesis of N,N-Dimethylacetamide.
Caption: Logical relationships between common polar aprotic solvents.
The Rise of Greener Alternatives
The health and environmental concerns associated with traditional amide solvents have spurred significant research into safer alternatives.[18] Solvents derived from biorenewable sources are gaining traction. Key examples include:
-
Cyrene™ (dihydrolevoglucosenone) : A bio-based solvent derived from cellulose, it has been investigated as a replacement for DMF in some applications.[19]
-
γ-Valerolactone (GVL) : Another bio-based solvent with favorable properties comparable to DMF and DMAc, GVL has been successfully used in cross-coupling and peptide synthesis.[18][20]
-
N-Butylpyrrolidinone (NBP) : A less hazardous analogue of NMP, NBP has shown promise as an effective solvent for SPPS.[18]
-
2-Methyltetrahydrofuran (2-MeTHF) : A bio-based ethereal solvent that is considered a greener alternative to THF and has been evaluated for SPPS.[21]
While no single solvent has emerged as a universal replacement, these greener options, often used in binary mixtures, represent the future of sustainable synthesis.[18]
Conclusion
N,N-Dimethylacetamide is a highly effective and versatile solvent that has long been a mainstay in chemical synthesis. Its high solvency and stability make it ideal for a range of challenging applications, from polymer production to complex organic reactions. However, its classification as a substance of very high concern necessitates a careful evaluation of its risks and a consideration of alternatives.
For many applications, particularly in polymer synthesis, DMAc remains one of the best-performing solvents. In other areas, such as palladium catalysis and peptide synthesis, alternatives like NMP, DMSO, or even greener solvents may offer comparable or superior performance with a better safety profile. The optimal choice will always depend on a multi-faceted analysis of reaction efficiency, product purity, cost, scalability, and, increasingly, environmental and regulatory compliance.
References
- 1. Computational study of solvent effects on the Suzuki-Miyaura coupling reaction - American Chemical Society [acs.digitellinc.com]
- 2. News - The Difference Between DMF & DMAC in Recovery Industry [hebeitech.com]
- 3. N,N-Dimethylacetamide: Uses, Preparation and Toxicities_Chemicalbook [chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. gchemglobal.com [gchemglobal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
- 17. Process for synthesizing this compound by ethyl acetate and dimethylamine - Eureka | Patsnap [eureka.patsnap.com]
- 18. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 19. Green Solvents as an Alternative to DMF in ZIF-90 Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. biotage.com [biotage.com]
Navigating the Solvent Landscape: An Environmental Impact Comparison of Dimethylacetamide and Its Alternatives
For researchers, scientists, and drug development professionals, solvent selection is a critical decision that extends beyond chemical compatibility and performance. The environmental footprint of a solvent is an increasingly important factor, driven by regulatory pressures and a growing commitment to sustainable practices. This guide provides an objective comparison of the environmental impact of Dimethylacetamide (DMAc) against other common and emerging "green" solvents, supported by quantitative data and detailed experimental methodologies.
This comprehensive analysis aims to empower informed decision-making by presenting a clear, data-driven overview of key environmental indicators, including toxicity, biodegradability, and ecotoxicity. By understanding the relative environmental performance of these solvents, laboratories and manufacturing facilities can better align their operations with sustainability goals while maintaining high standards of scientific research and development.
Comparative Environmental Impact Data
The following table summarizes the key environmental impact data for this compound (DMAc) and a range of alternative solvents. This data has been compiled from various safety data sheets (SDS), ECHA registration dossiers, and scientific publications.
| Solvent | Oral LD50 (rat, mg/kg) | Dermal LD50 (rabbit, mg/kg) | Inhalation LC50 (rat, mg/L/4h) | Aquatic Toxicity (Daphnia magna, 48h EC50, mg/L) | Aquatic Toxicity (Fish, 96h LC50, mg/L) | Biodegradability (% in 28 days) |
| This compound (DMAc) | 4300 - 4801[1][2] | 2240[1] | 2.2 (Mist)[2] | >500[2] | >500[2] | Inherently biodegradable (77-83% in 14 days) |
| N-Methyl-2-pyrrolidone (NMP) | 3598 - 3914[3][4] | 8000[4] | >5.1[3] | >500 | >500[3] | Readily biodegradable |
| Dimethylformamide (DMF) | 2800 - 3000[5][6][7] | 4720[5] | ~7.75 (1948 ppm)[5] | 12300 - 17500 (Vibrio fischeri, 5 min EC50)[8] | >500 | Readily biodegradable |
| Dimethyl sulfoxide (B87167) (DMSO) | >14500 | >40000 | >5.33 | >1000 | >25000 | Not readily biodegradable (31% in 28 days)[9] |
| Cyrene™ (Dihydrolevoglucosenone) | >2000[10] | No data available | >5.16 (dust/mist)[10] | >100 | >100 | Readily biodegradable (99% in 14 days) |
| γ-Valerolactone (GVL) | 8800[11][12] | >5000[11] | No data available | >1000 | >100 | Readily biodegradable |
| 2-Methyltetrahydrofuran (2-MeTHF) | >2000 | >2000 | >21.9 | >100 | >100 | Not readily biodegradable |
| Acetone | 5800 | >15800 | 76 | 8800 | 5540 | Readily biodegradable |
| Ethanol | 7060 | >20000 | 124.7 | 5012 | 13000 | Readily biodegradable |
Experimental Protocols
The data presented in this guide is primarily derived from standardized test protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These internationally recognized methods ensure that the data is reliable and comparable across different substances.
Ready Biodegradability (OECD 301)
The OECD 301 guideline encompasses a series of six methods designed to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[13][14] These tests are stringent screening methods, and a substance that passes is presumed to biodegrade rapidly and completely in the environment.[15]
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days.[13][14]
-
Methods: The six methods under OECD 301 include:
-
DOC Die-Away (OECD 301A): Measures the decrease in Dissolved Organic Carbon.
-
CO2 Evolution (Modified Sturm Test) (OECD 301B): Quantifies the amount of carbon dioxide produced.[16]
-
MITI (I) (OECD 301C): A method developed by the Japanese Ministry of International Trade and Industry that measures oxygen consumption.[17]
-
Closed Bottle (OECD 301D): Measures the depletion of oxygen in a sealed bottle.
-
Modified OECD Screening (OECD 301E): A simplified version of the DOC Die-Away test.
-
Manometric Respirometry (OECD 301F): Measures oxygen consumption in a respirometer.[17]
-
-
Pass Criteria: For a substance to be considered "readily biodegradable," it must show a specific level of degradation within a 28-day period. For methods based on DOC removal, the pass level is ≥70%, and for methods based on oxygen demand or carbon dioxide evolution, it is ≥60% of the theoretical maximum. This level of degradation must be achieved within a 10-day window that starts when biodegradation first exceeds 10%.
Acute Immobilisation Test for Daphnia sp. (OECD 202)
This test is a key measure of a substance's acute toxicity to aquatic invertebrates.[18][19]
-
Principle: Young daphnids (a type of water flea), typically Daphnia magna, less than 24 hours old, are exposed to a range of concentrations of the test substance for 48 hours.[19][20][21]
-
Procedure: At least five different concentrations of the test substance are prepared in water. A control group is also maintained in water without the test substance. The daphnids are placed in the test solutions, and their immobility is observed at 24 and 48 hours.[18][19] Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[18]
-
Endpoint: The primary endpoint of the test is the EC50, which is the concentration of the test substance that causes 50% of the daphnids to become immobilized after 48 hours of exposure.[19][20]
Fish, Acute Toxicity Test (OECD 203)
This guideline is used to determine the acute lethal toxicity of a substance to fish.[22][23]
-
Principle: Fish of a recommended species (e.g., Zebrafish, Rainbow trout) are exposed to the test substance, which is added to the water at a range of concentrations.[22][24]
-
Procedure: The test is typically conducted over a 96-hour period.[22][25] Mortalities are recorded at 24, 48, 72, and 96 hours.[22][25] At least five concentrations in a geometric series are used.[23]
-
Endpoint: The main endpoint is the LC50, the concentration of the substance in water that is lethal to 50% of the test fish within the 96-hour exposure period.[24][25]
Visualizing Workflows and Relationships
To further clarify the processes and decision-making involved in evaluating solvent environmental impact, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for OECD 301 Ready Biodegradability Test.
Caption: Decision tree for environmentally conscious solvent selection.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chempoint.com [chempoint.com]
- 3. actylislab.com [actylislab.com]
- 4. rcilabscan.com [rcilabscan.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Registration Dossier - ECHA [echa.europa.eu]
- 9. Registration Dossier - ECHA [echa.europa.eu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- 13. oecd.org [oecd.org]
- 14. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 15. contractlaboratory.com [contractlaboratory.com]
- 16. OECD 301B: CO2 Evolution Ready Biodegradability Test - Aropha [aropha.com]
- 17. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 18. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 19. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 20. biotecnologiebt.it [biotecnologiebt.it]
- 21. eurofins.it [eurofins.it]
- 22. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 23. oecd.org [oecd.org]
- 24. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 25. biotecnologiebt.it [biotecnologiebt.it]
cross-validation of experimental results obtained using Dimethylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dimethylacetamide (DMA) with other common laboratory solvents, supported by experimental data. The aim is to assist researchers in making informed decisions for solvent selection in various experimental settings.
Physicochemical Properties of Common Solvents
A solvent's physical and chemical properties are critical determinants of its suitability for a specific application. Below is a comparison of key properties for this compound (DMA) and other frequently used laboratory solvents.
| Property | This compound (DMA) | N,N-Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | N-Methyl-2-pyrrolidone (NMP) | Ethanol |
| Molecular Formula | C₄H₉NO | C₃H₇NO | C₂H₆OS | C₅H₉NO | C₂H₅OH |
| Molar Mass ( g/mol ) | 87.12 | 73.09 | 78.13 | 99.13 | 46.07 |
| Boiling Point (°C) | 165.1 | 153 | 189 | 202 | 78.37 |
| Melting Point (°C) | -20 | -61 | 19 | -24 | -114.1 |
| Density (g/mL at 20°C) | 0.937 | 0.948 | 1.100 | 1.028 | 0.789 |
| Dielectric Constant | 37.8 | 38.3 | 47.2 | 32.2 | 24.5 |
| Solubility in Water | Miscible | Miscible | Miscible | Miscible | Miscible |
Performance in Experimental Applications: A Comparative Overview
The choice of solvent can significantly impact the outcome of an experiment, from reaction yields to the solubility of a compound. This section presents a comparative analysis of DMA's performance against other solvents in specific applications.
Drug Solubility
The solubility of a drug candidate is a crucial factor in its development and formulation.[1] DMA is recognized as a useful solvent for improving the solubility of lipophilic and high molecular weight drugs with poor water solubility.[1][2]
| Drug | This compound (DMA) | Dimethyl Sulfoxide (DMSO) | Ethanol | N,N-Dimethylformamide (DMF) | Reference |
| Ibuprofen | Data not available | ~50 mg/mL | ~60 mg/mL | ~45 mg/mL | [3] |
| Paclitaxel | Less effective than nicotinamide (B372718) | ~5 mg/mL | ~1.5 mg/mL | ~5 mg/mL | [1][4] |
Note: The data for Paclitaxel in DMA indicates that while it is used as a solvent, other agents like nicotinamide can be more effective in enhancing solubility.
Chemical Reaction Yields
The solvent can play a critical role in the reaction environment, influencing reaction rates and equilibrium, and ultimately the product yield.
| Reaction | This compound (DMA) | N,N-Dimethylformamide (DMF) | Dioxane | Reference |
| Heck Coupling (Example) | Lower Yield | Higher Yield | Not specified | [5] |
| Anonymous Reaction 1 | Traces of product | 80% yield | Not specified | [6] |
| Suzuki Coupling (General) | Commonly used | Commonly used | Commonly used | [6] |
Note: The efficiency of DMA as a reaction solvent is highly dependent on the specific reaction. In some cases, it may be superior to other solvents, while in others it may result in lower yields.
The Biological Activity of this compound
Contrary to its common use as an inert excipient, recent studies have revealed that DMA possesses biological activity. This is a critical consideration for researchers, especially in drug development and biological assays.
NF-κB Signaling Pathway Inhibition
DMA has been shown to act as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of inflammatory responses, and its inhibition by DMA suggests potential therapeutic applications but also highlights the need for caution when used as a vehicle in biological studies.
Caption: DMA inhibits the NF-κB signaling pathway.
Bromodomain and Extra-Terminal (BET) Protein Interaction
DMA has also been identified as a low-affinity ligand for Bromodomain and Extra-Terminal (BET) proteins. BET proteins are epigenetic readers that play a crucial role in regulating gene transcription. This interaction suggests that DMA can have effects on gene expression, which could confound experimental results where it is used as a solvent.
Caption: DMA can act as a low-affinity BET protein ligand.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Determination of Drug Solubility (Shake-Flask Method)
The shake-flask method is a common technique for determining the thermodynamic solubility of a compound.
-
Preparation of Saturated Solution: An excess amount of the drug is added to a vial containing the solvent of interest (e.g., DMA, DMSO, ethanol).
-
Equilibration: The vials are sealed and agitated in a constant temperature shaker bath for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the drug in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Data Analysis: The solubility is expressed in units such as mg/mL or mol/L.
Caption: Experimental workflow for solubility determination.
Determination of Reaction Yield
Calculating the percent yield of a chemical reaction is fundamental to assessing its efficiency.
-
Balanced Chemical Equation: Write the balanced chemical equation for the reaction.
-
Identify Limiting Reactant: Determine the limiting reactant by calculating the number of moles of each reactant.
-
Calculate Theoretical Yield: Based on the stoichiometry of the balanced equation and the amount of the limiting reactant, calculate the maximum amount of product that can be formed (the theoretical yield).
-
Measure Actual Yield: After performing the reaction and purifying the product, weigh the amount of product obtained (the actual yield).
-
Calculate Percent Yield: Use the following formula to calculate the percent yield: Percent Yield = (Actual Yield / Theoretical Yield) x 100%
Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh 1-10 mg of the compound directly into an NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the appropriate deuterated solvent (e.g., DMSO-d₆, Chloroform-d) to the NMR tube.
-
Dissolution: Cap the tube and gently vortex or invert it until the sample is completely dissolved.
-
Transfer (if necessary): If the sample was dissolved in a separate vial, transfer the solution to the NMR tube using a clean pipette.
-
Cleaning: Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.
-
Labeling: Clearly label the NMR tube with the sample identification.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
A Comparative Analysis of the Toxicological Profiles of Dimethylacetamide (DMAc) and Dimethylformamide (DMF)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of two widely used aprotic polar solvents, N,N-Dimethylacetamide (DMAc) and N,N-Dimethylformamide (DMF). Both solvents are integral to various applications in the pharmaceutical and chemical industries, yet their potential health risks necessitate a thorough understanding of their respective toxicities. This document summarizes key experimental data on acute toxicity, hepatotoxicity, reproductive and developmental toxicity, and carcinogenicity to aid in risk assessment and the selection of safer alternatives.
Acute Toxicity
Both DMAc and DMF exhibit low acute toxicity. The following tables summarize the available median lethal dose (LD50) and lethal concentration (LC50) data for various routes of exposure in different animal models.
Table 1: Acute Oral Toxicity Data
| Compound | Species | LD50 (mg/kg) | Reference |
| DMAc | Rat (male) | 5,809 | [1] |
| Rat (female) | 4,930 | [1] | |
| Rat | 3000 - 6000 | [2] | |
| Rabbit | > 5000 | [2] | |
| DMF | Rat | 2,250 or greater | [1] |
Table 2: Acute Dermal Toxicity Data
| Compound | Species | LD50 (mg/kg) | Reference |
| DMAc | Rat | 7500 | [2] |
| Mouse | 9600 | [2] | |
| Rabbit | 2100 - 3600 | [2] | |
| Guinea Pig | < 940 | [2] | |
| DMF | Rabbit | 2,000 (poorly tolerated) | [1] |
Table 3: Acute Inhalation Toxicity Data
| Compound | Species | LC50 | Exposure Duration | Reference |
| DMAc | Rat | > 2,475 ppm | 1 hour | [1] |
| Rat | ~2.2 mg/L | 4 hours | [2] | |
| Mouse | 1.47 mg/L | 3.5 hours | [2] | |
| DMF | Rat | Mortality observed at 2,000-2,500 ppm | Not specified | [1] |
Hepatotoxicity
The liver is the primary target organ for the toxicity of both DMAc and DMF.[1] Chronic exposure to either solvent can lead to liver damage.
Dimethylacetamide (DMAc)
Occupational exposure to DMAc has been associated with toxic hepatitis.[3][4] In some cases, liver damage has been observed in workers exposed to DMAc, with some incidents of recurrence upon re-exposure.[4] Studies in workers have shown that while no hepatotoxicity was identified at exposures around 3 ppm, some cases of liver damage were reported at an 8-hour time-weighted average of 3.6 ppm.[5] Animal studies have shown that repeated dermal application of DMAc can cause severe fatty infiltration of the liver in dogs, and repeated vapor exposure can lead to focal necrosis of the liver in rats.[1]
Dimethylformamide (DMF)
Acute and chronic exposure to DMF has been observed to damage the liver in both humans and animals.[6] Symptoms of acute exposure in humans include abdominal pain, nausea, vomiting, and jaundice.[6] Chronic occupational exposure can lead to digestive disturbances and liver effects.[6] The mechanism of DMF-induced hepatotoxicity is thought to involve its metabolism in the liver.
Reproductive and Developmental Toxicity
Both DMAc and DMF are considered reproductive toxicants.
This compound (DMAc)
DMAc is classified as a Group 2 reproductive toxicant based on clear evidence of fetotoxicity and developmental effects in animal studies, including fetal malformation and death in rats.[7] Inhalation exposure of pregnant rats to DMAc has been shown to cause a significant decrease in fetal body weight and an increase in visceral and skeletal malformations at concentrations of 450 ppm and 600 ppm.[8] The No-Observed-Adverse-Effect-Level (NOAEL) for fetal and maternal toxicities was determined to be 100 ppm in one study.[8] Another inhalation study in rabbits identified a NOAEL of 0.2 mg/l for the developing organism.[9]
Dimethylformamide (DMF)
DMF is also known to have reproductive effects. Inhalation exposure of pregnant rats to DMF has been shown to cause reduced fetal growth and post-implantation embryonic death at higher doses.[5]
Carcinogenicity
The carcinogenic potential of both solvents has been investigated, with differing classifications.
This compound (DMAc)
The International Agency for Research on Cancer (IARC) has recommended a carcinogenicity classification of 2B for DMAc, meaning it is possibly carcinogenic to humans.[5] However, the evidence for its carcinogenicity in humans is considered insufficient.[5]
Dimethylformamide (DMF)
The IARC has classified DMF as a Group 2A carcinogen, indicating it is probably carcinogenic to humans.[10]
Experimental Protocols
Detailed experimental protocols for the cited studies are often proprietary and not fully available in the public domain. However, the general methodologies employed in these types of toxicological studies are summarized below. These are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (General Protocol based on OECD Guideline 425)
-
Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (usually females) are used.
-
Housing and Acclimatization: Animals are housed in controlled conditions (temperature, humidity, light-dark cycle) and acclimatized for at least 5 days before the study.
-
Dosing: A single dose of the test substance is administered by gavage. The volume administered is kept constant by varying the concentration of the dosing solution.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods.
Inhalation Toxicity (General Protocol based on OECD Guideline 403)
-
Test Animals: Rats or mice are commonly used.
-
Exposure System: Whole-body or nose-only inhalation exposure chambers are used to deliver the test substance as a vapor or aerosol.
-
Exposure Conditions: Animals are exposed for a defined period (e.g., 6 hours/day, 5 days/week) for a specified duration (e.g., 28 or 90 days).
-
Monitoring: Chamber concentrations of the test substance, temperature, and humidity are continuously monitored.
-
Observations: Animals are observed for clinical signs of toxicity, and body weights are recorded regularly.
-
Clinical Pathology: Blood and urine samples may be collected for hematology, clinical chemistry, and urinalysis.
-
Pathology: At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
Reproductive/Developmental Toxicity (General Protocol based on OECD Guideline 414)
-
Test Animals: Pregnant female rats or rabbits are typically used.
-
Dosing Period: The test substance is administered daily during the period of major organogenesis.
-
Maternal Observations: Dams are observed for clinical signs of toxicity, body weight changes, and food consumption.
-
Fetal Examination: Near the end of gestation, the dams are euthanized, and the uterus is examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.
Signaling Pathways and Mechanisms of Toxicity
The precise molecular mechanisms underlying the toxicity of DMAc and DMF are still under investigation. However, for DMF, it is understood that its metabolism in the liver plays a crucial role in its hepatotoxicity.
Metabolism of Dimethylformamide (DMF)
The primary metabolic pathway of DMF involves the cytochrome P450 enzyme, specifically CYP2E1.[11] This enzyme catalyzes the hydroxylation of one of the methyl groups to form N-(hydroxymethyl)-N-methylformamide (HMMF), which is unstable and spontaneously decomposes to N-methylformamide (NMF). NMF can be further metabolized. This metabolic activation is believed to contribute to the liver injury observed with DMF exposure.
References
- 1. Acute and subchronic toxicity of dimethylformamide and this compound following various routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-induced occupational toxic hepatitis with a short term recurrence: a rare case report - Gong - Journal of Thoracic Disease [jtd.amegroups.org]
- 4. This compound-induced occupational toxic hepatitis with a short term recurrence: a rare case report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Developmental toxicity of this compound in rabbits following inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicokinetics of this compound (DMAc) in rat isolated perfused liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical Outcomes of Occupational Exposure to N,N-Dimethylformamide: Perspectives from Experimental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Byproducts in Dimethylacetamide-Mediated Reactions: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing Dimethylacetamide (DMAc) as a solvent, a thorough understanding of potential byproduct formation is critical for ensuring reaction efficiency, product purity, and process scalability. This guide provides a comprehensive analysis of byproducts generated in DMAc-mediated reactions, offering a comparative perspective against common alternative solvents and detailing the experimental protocols for their identification and quantification.
This compound (DMAc) is a versatile, polar aprotic solvent widely employed in various chemical transformations, including peptide synthesis, polymer chemistry, and pharmaceutical manufacturing. Its high boiling point, excellent solvating power, and stability make it a valuable medium for a range of reactions. However, under certain conditions, DMAc can degrade or participate in side reactions, leading to the formation of impurities that can impact reaction outcomes and product quality. The primary byproducts of concern include N-methylacetamide (NMA), dimethylamine (B145610), acetic acid, and formaldehyde (B43269) derivatives.
Comparative Analysis of Byproduct Formation
The propensity for byproduct formation in DMAc is influenced by factors such as temperature, the presence of acidic or basic reagents, and oxidizing agents. Understanding how DMAc compares to other common aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) is crucial for solvent selection and process optimization.
| Byproduct | This compound (DMAc) | N,N-Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | N-Methyl-2-pyrrolidone (NMP) |
| N-Methylacetamide (NMA) | A known degradation product, particularly at elevated temperatures. | Not a direct byproduct. | Not a byproduct. | Not a byproduct. |
| Dimethylamine | Formed from thermal and hydrolytic degradation.[1] | A primary degradation product, often observed in reactions. | Not a byproduct. | Not a byproduct. |
| Acetic Acid | Formed from hydrolytic degradation.[1] | Formic acid is the analogous byproduct. | Not a byproduct. | Not a byproduct. |
| Formaldehyde Derivatives | Can be generated through oxidation, leading to byproducts like MeCONMe(CH2OH) and MeCON(CH2OH)2.[2][3][4] | Can also be a source of formylating species under certain conditions. | Can participate in oxidation reactions (e.g., Swern oxidation) but does not typically generate formaldehyde byproducts. | Generally considered more stable towards oxidation. |
| Racemization in Peptide Synthesis | Can occur, influenced by coupling reagents and reaction conditions. | A well-documented issue, with racemization levels dependent on the specific amino acid and coupling method. | Can be a suitable solvent for peptide synthesis with potentially lower racemization than DMF in some cases. | Also used in peptide synthesis, with racemization being a consideration. |
In-Depth Look at Key Byproducts and Reactions
Thermal and Hydrolytic Degradation
At elevated temperatures, DMAc can undergo thermal decomposition to yield dimethylamine and acetic acid.[1] The presence of water can facilitate hydrolytic degradation, also leading to the formation of these byproducts. This is a critical consideration in high-temperature polymer synthesis, where prolonged reaction times can lead to an accumulation of these impurities.
Oxidative Degradation and Formaldehyde Derivatives
Under oxidative conditions, DMAc can be a source of formaldehyde derivatives.[2][3][4] This has been observed in pharmaceutical process chemistry, where the oxidation of DMAc can lead to the formation of hemiaminal impurities.[3] The primary oxidized byproducts are N-(hydroxymethyl)-N-methylacetamide (MeCONMe(CH2OH)) and N,N-bis(hydroxymethyl)acetamide (MeCON(CH2OH)2).[2][4]
Byproducts in Specific Applications
Peptide Synthesis: In solid-phase peptide synthesis (SPPS), the choice of solvent can significantly impact the level of side reactions, most notably racemization. While both DMAc and DMF are commonly used, studies have shown that alternative solvents like tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) (ACN) can sometimes offer higher purity and reduced racemization.[5][6] The presence of dimethylamine as a degradation product of DMAc can also be problematic, as it can react with activated amino acids.
Vilsmeier-Haack Reactions: The Vilsmeier-Haack reaction, a widely used formylation method, traditionally employs DMF. When DMAc is used as a solvent or reactant in similar transformations, it can lead to different products and byproduct profiles. For instance, in certain reactions, DMF may lead to cyanation, while DMAc results in formylation. This highlights the nuanced role of the solvent beyond simply being a reaction medium.
Experimental Protocols for Byproduct Analysis
Accurate quantification of byproducts is essential for process control and quality assurance. The following are detailed methodologies for the analysis of key byproducts in DMAc-mediated reactions.
Quantification of N-Methylacetamide (NMA) by Gas Chromatography (GC)
This method is suitable for determining the level of NMA impurity in DMAc.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Capillary Column: e.g., DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 275 °C
-
Oven Program: 80 °C (hold for 2 min), ramp to 220 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1).
Sample Preparation:
-
Prepare a stock solution of NMA in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Dilute the DMAc sample to be analyzed with the same solvent to fall within the calibration range.
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample and quantify the NMA concentration based on the calibration curve.
Quantification of Dimethylamine and Acetic Acid by High-Performance Liquid Chromatography (HPLC)
This method can be used to determine the levels of dimethylamine and acetic acid resulting from DMAc degradation.
Instrumentation:
-
HPLC system with a UV or a charged aerosol detector (CAD). A pre-column derivatization step may be necessary for UV detection of dimethylamine.
HPLC Conditions (for Acetic Acid):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
HPLC Conditions (for Dimethylamine with Derivatization):
-
Derivatizing Agent: Dansyl chloride or a similar agent that reacts with amines to form a UV-active or fluorescent derivative.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution may be required to separate the derivatized amine from other components. A typical gradient would be from a water/acetonitrile mixture to a higher concentration of acetonitrile.
-
Detection: UV or fluorescence detector at the appropriate wavelength for the chosen derivative.
Sample Preparation:
-
Prepare separate stock solutions of dimethylamine and acetic acid in the mobile phase.
-
Create calibration standards by diluting the stock solutions.
-
For dimethylamine analysis, follow the established derivatization protocol for both standards and samples before injection.
-
Dilute the reaction mixture sample in the mobile phase.
Quantification of Racemization in Peptide Synthesis by Chiral Chromatography
This protocol is essential for assessing the stereochemical purity of peptides synthesized using DMAc or other solvents.
Instrumentation:
-
HPLC or Gas Chromatography (GC) system equipped with a chiral column.
-
Mass Spectrometer (MS) detector for confirmation.
Methodology (using HPLC):
-
Peptide Hydrolysis: The synthesized peptide is hydrolyzed to its constituent amino acids using 6 M HCl at 110 °C for 24 hours.
-
Derivatization: The amino acid hydrolysate is derivatized with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers that can be separated on a standard C18 column, or the underivatized amino acids are analyzed directly on a chiral column.
-
HPLC Analysis:
-
Column: Chiral stationary phase column (e.g., based on cyclodextrin (B1172386) or a protein) or a standard C18 column for diastereomer separation.
-
Mobile Phase: A suitable mobile phase is used to achieve separation of the enantiomers or diastereomers. This often involves a buffered aqueous phase and an organic modifier like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the amino acid derivatives absorb (e.g., 340 nm for Marfey's derivatives).
-
-
Quantification: The percentage of the D-isomer is calculated from the peak areas of the L- and D-isomers.
Visualizing Reaction Pathways and Workflows
To better illustrate the processes discussed, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Novel Method of Analysis for the Determination of Residual Formaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Dimethylacetamide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. Dimethylacetamide (DMAC) is a versatile aprotic solvent frequently employed in various research and development applications. However, it is also classified as a hazardous substance, necessitating meticulous disposal procedures to mitigate risks to personnel and the environment.[1] This guide provides essential, step-by-step instructions for the proper disposal of this compound.
Hazard Profile of this compound
Understanding the hazards associated with this compound is the first step in ensuring its safe handling and disposal. It is a combustible liquid that is harmful upon inhalation or skin contact, can cause serious eye irritation, and is suspected of causing reproductive harm.[1][2][3][4][5]
| Hazard Classification | Description |
| Flammability | Combustible Liquid[3] |
| Acute Toxicity | Harmful in contact with skin or if inhaled[4][5] |
| Eye Irritation | Causes serious eye irritation[3][5] |
| Reproductive Toxicity | May damage fertility or the unborn child[3][5] |
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a well-ventilated area, such as a chemical fume hood.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[1][2]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or butyl rubber.[2]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If working outside a fume hood or in an area with insufficient ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1]
Step-by-Step Disposal Procedure
This compound must be managed as hazardous waste and should never be disposed of down the drain.[1][6] Adherence to the following procedural steps is critical for safe and compliant disposal.
Step 1: Waste Collection
-
Designated Container: Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.[2]
-
Proper Labeling: The container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name, "N,N-Dimethylacetamide".[2] The date of initial waste accumulation should also be recorded on the label.[2]
-
Segregation: Do not mix this compound waste with other incompatible waste streams to prevent hazardous chemical reactions.[2]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[2]
Step 2: Waste Storage
-
Designated Storage Area: Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area.[1]
-
Ignition Source Prevention: The storage area must be free of ignition sources such as heat, sparks, and open flames.[1][3]
-
Security: It is recommended to store the waste in a locked-up area to prevent unauthorized access.[3][6][7]
Step 3: Final Disposal
-
Licensed Disposal Service: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[5]
-
Incineration: A common and effective method for the final disposal of this compound is through chemical incineration in a facility equipped with an afterburner and scrubber.[5][8]
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and national environmental regulations.[3]
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Evacuation: Immediately evacuate all non-essential personnel from the spill area.[9]
-
Ventilation: Ensure the area is well-ventilated to disperse vapors.[1][9]
-
Remove Ignition Sources: Extinguish all nearby ignition sources.[9]
-
Containment: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[1][9] Do not use combustible materials like paper towels or sawdust. [1][2]
-
Collection: Carefully collect the absorbed material and place it into a designated hazardous waste container.[2]
-
Decontamination: Thoroughly clean the spill area with soap and water.[2]
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures for this compound, the following diagram illustrates the logical workflow from initial handling to final disposal.
Caption: this compound Disposal Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempoint.com [chempoint.com]
- 4. chemos.de [chemos.de]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. carlroth.com [carlroth.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. nj.gov [nj.gov]
Essential Safety and Logistical Information for Handling Dimethylacetamide (DMAc)
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential, step-by-step safety and logistical information for the handling and disposal of Dimethylacetamide (DMAc), a widely used solvent with significant health risks. Adherence to these procedures is critical to ensure a safe laboratory environment.
Hazard Summary
This compound is a hazardous chemical that poses several risks, including reproductive toxicity, acute toxicity if inhaled or in contact with skin, and the potential for liver damage.[1][2] It can cause serious eye irritation and may cause mild skin irritation.[1][2] The primary routes of exposure are inhalation, skin absorption, ingestion, and eye contact.[1][3]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to minimize exposure to DMAc. The following table summarizes the required personal protective equipment.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles are required.[1] A face shield should be worn for operations with a high risk of splashing.[1] |
| Hand Protection | Wear suitable chemical-resistant gloves tested according to EN 374.[1] Butyl rubber is a recommended material.[4] Always consult the glove manufacturer's compatibility data.[1] |
| Skin and Body Protection | A chemical protection suit or corrosion-proof clothing is necessary to prevent skin contact.[1][5] Disposable coveralls are recommended.[1][6] An emergency eyewash station and safety shower must be readily accessible.[4][5] |
| Respiratory Protection | All work with DMAc must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate, a supplied-air respirator may be required.[1] An exposure assessment should be conducted to determine the appropriate level of respiratory protection.[6] |
Quantitative Safety Data
The following table provides key quantitative safety data for this compound.
| Parameter | Value |
| CAS Number | 127-19-5 |
| Boiling Point | 165°C (329°F)[1][2] |
| Flash Point | 63°C (145°F)[1][2] |
| OSHA PEL (TWA) | 10 ppm (35 mg/m³) [Skin][1] |
| NIOSH REL (TWA) | 10 ppm (35 mg/m³) [Skin][1][3] |
| ACGIH TLV (TWA) | 10 ppm [Skin][1] |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is crucial for minimizing risks associated with DMAc.
-
Review Safety Documents: Before beginning any work, thoroughly read the Safety Data Sheet (SDS) and all relevant Standard Operating Procedures (SOPs).[1]
-
Work Area Preparation: Ensure work is conducted in a designated area with adequate ventilation, such as a chemical fume hood.[1]
-
Eliminate Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other potential ignition sources.[1]
-
Prevent Static Discharge: Ground and bond containers and receiving equipment to prevent static electricity buildup.[1]
-
Avoid Contact: Take all necessary precautions to avoid breathing vapors or mists and prevent contact with skin, eyes, and clothing.[1]
-
Evacuate: In the event of a spill, immediately evacuate all non-essential personnel from the area.[1]
-
Control Ignition Sources: Eliminate all sources of ignition.[1][4]
-
Containment: Wear appropriate PPE, including respiratory protection, and contain the spill using an inert absorbent material such as sand, earth, or a universal binder.[1][4] Do not use combustible materials like sawdust.[1]
-
Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[1]
-
Decontamination: Ventilate the area and thoroughly clean the spill site after the material has been removed.[1][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[1][2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
Disposal Plan
All DMAc and contaminated materials must be treated as hazardous waste.
-
Waste Segregation: Segregate liquid and solid waste contaminated with DMAc.
-
Containerization: Place all waste in sealed, chemically compatible containers.
-
Labeling: Clearly label each waste container with its contents.
-
Regulatory Compliance: Dispose of all hazardous waste in accordance with local, state, and federal regulations.[1] Do not pour DMAc down the drain.[1]
Experimental Workflow
The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of DMAc.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
